molecular formula C10H16O4 B1293637 Diethyl isopropylidenemalonate CAS No. 6802-75-1

Diethyl isopropylidenemalonate

Cat. No.: B1293637
CAS No.: 6802-75-1
M. Wt: 200.23 g/mol
InChI Key: WEISAZNMMVPNTH-UHFFFAOYSA-N
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Description

Diethyl isopropylidenemalonate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-propan-2-ylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEISAZNMMVPNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218210
Record name Diethyl isopropylidenemalonate
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6802-75-1
Record name 1,3-Diethyl 2-(1-methylethylidene)propanedioate
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Record name Diethyl isopropylidenemalonate
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Record name Diethyl isopropylidenemalonate
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Record name Diethyl isopropylidenemalonate
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Foundational & Exploratory

Diethyl Isopropylidenemalonate (CAS 6802-75-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isopropylidenemalonate, with CAS number 6802-75-1, is a versatile organic compound that serves as a key intermediate in the synthesis of a wide array of molecules, particularly in the pharmaceutical and agrochemical industries.[1] Structurally, it is the diethyl ester of isopropylidenemalonic acid, featuring a reactive α,β-unsaturated system that makes it a valuable building block in organic synthesis.[2] Its applications range from the synthesis of retinoids, barbiturates, and anticonvulsants to its use in the fragrance industry.[1][3][4] Recent literature has also highlighted its potential as a novel inhibitor of TAM and MET kinases, suggesting its relevance in oncology research.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and experimental protocols.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6802-75-1[4]
Molecular Formula C₁₀H₁₆O₄[1][4]
Molecular Weight 200.23 g/mol [1][4]
Appearance Clear colorless to pale yellow liquid[3][4]
Boiling Point 175-178 °C at 120 mmHg[1][4]
Density 1.021 g/mL at 25 °C[1][4]
Refractive Index (n²⁰/D) 1.451[1][4]
Flash Point 229 °F (109.4 °C)[1][4]
Storage Temperature 2-8°C, Sealed in dry conditions[4]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, ether[3]
SMILES O=C(OCC)/C(C(OCC)=O)=C(C)/C[6]
InChIKey WEISAZNMMVPNTH-UHFFFAOYSA-N[4]

Table 2: Spectroscopic Data Summary

Spectrum TypeDescriptionSource(s)
¹H NMR Spectrum available in CDCl₃[7][8]
¹³C NMR Spectrum available[8]
IR FTIR, ATR-IR, and Vapor Phase IR spectra available[8]
Mass Spectrum Electron Ionization (EI) spectrum available[9]
UV (λmax) 214 nm in Ethanol[4]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Synthesis via Knoevenagel Condensation

The most common method for synthesizing this compound is the Knoevenagel condensation of diethyl malonate with acetone.[3][10] This reaction involves the nucleophilic addition of the active methylene group of diethyl malonate to the carbonyl group of acetone, followed by dehydration.[10]

Protocol 1: Zinc Chloride Catalyzed Synthesis

This protocol uses zinc chloride as a catalyst and acetic anhydride as a dehydrating agent.

  • Materials:

    • Diethyl malonate (133 g, 0.83 mol)[11]

    • Acetone (72 g, 1.24 mol)[11]

    • Acetic anhydride (106 g, 1.05 mol)[11]

    • Zinc chloride (17.0 g, 0.125 mol)[11]

    • Benzene (for extraction)[11]

    • Water (for washing)[11]

    • 500 mL three-neck flask and reflux apparatus

  • Procedure:

    • Combine diethyl malonate, acetone, acetic anhydride, and zinc chloride in a 500 mL three-neck flask.[11]

    • Heat the mixture to reflux and maintain for 24 hours.[11][12]

    • After 24 hours, cool the reaction mixture and add 200 mL of benzene.[11]

    • Wash the organic mixture with four 100 mL portions of water.[11]

    • Extract the combined aqueous layers with two 50 mL portions of benzene.[11]

    • Combine all organic layers and concentrate using a rotary evaporator.[11]

    • Purify the resulting residue by distillation under reduced pressure (boiling point: 112 °C at 9 mmHg) to yield this compound.[11] The reported yield for this method is approximately 41%.[11]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification reagents Combine Reagents: - Diethyl Malonate - Acetone - Acetic Anhydride - Zinc Chloride reflux Reflux for 24 hours reagents->reflux cool Cool Mixture reflux->cool add_benzene Add Benzene cool->add_benzene wash Wash with Water (4x) add_benzene->wash extract Extract Aqueous Layer with Benzene (2x) wash->extract combine Combine Organic Layers extract->combine concentrate Concentrate (Rotary Evaporator) combine->concentrate distill Vacuum Distillation (112°C / 9 mmHg) concentrate->distill product Final Product: This compound distill->product

Caption: Workflow for ZnCl₂-catalyzed synthesis.
Key Reactions and Applications

This compound is a precursor for more complex molecules, often utilized in conjugate addition reactions.

Protocol 2: Conjugate Addition of a Grignard Reagent

This protocol describes the synthesis of diethyl tert-butylmalonate via the copper(I) chloride-catalyzed conjugate addition of methylmagnesium iodide to this compound.[13]

  • Materials:

    • This compound (100 g, 0.500 mol)[13]

    • Methylmagnesium iodide solution (prepared separately)[13]

    • Copper(I) chloride (1.0 g, 0.010 mol)[13]

    • Anhydrous ether (as solvent)[13]

    • 10% Sulfuric acid (for quenching)[13]

    • Saturated aqueous sodium thiosulfate[13]

    • Magnesium sulfate (for drying)[13]

    • Reaction flask with cooling bath

  • Procedure:

    • Cool a solution of methylmagnesium iodide in ether to 0–5 °C using an ice-salt bath.[13]

    • Add 1.0 g of copper(I) chloride to the Grignard solution with stirring.[13]

    • Maintain the temperature at -5 to 0 °C and add a solution of this compound (100 g) in 100 mL of anhydrous ether dropwise over 80–90 minutes.[13]

    • After the addition is complete, remove the cooling bath and stir the mixture for an additional 30 minutes.[13]

    • Pour the reaction mixture onto a mixture of ice (500-1000 g) and 400 mL of 10% sulfuric acid to quench the reaction.[13]

    • Separate the ether layer. Extract the aqueous phase with three 200 mL portions of ether.[13]

    • Combine the ether solutions and wash with 100 mL of saturated aqueous sodium thiosulfate.[13]

    • Dry the organic layer over magnesium sulfate and concentrate using a rotary evaporator.[13]

    • Purify the residual liquid by distillation to yield diethyl tert-butylmalonate (87-94% yield).[13]

G cluster_prep Preparation cluster_reaction Addition Reaction cluster_workup Workup & Extraction cluster_purification Purification grignard Prepare & Cool Methylmagnesium Iodide Solution (0-5°C) add_cucl Add Copper(I) Chloride grignard->add_cucl add_malonate Dropwise Addition of This compound in Ether (-5 to 0°C) add_cucl->add_malonate stir Stir for 30 min at Room Temp add_malonate->stir quench Quench with Ice and 10% H₂SO₄ stir->quench extract Extract with Ether (3x) quench->extract wash Wash with Na₂S₂O₃ soln extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate distill Distill Product concentrate->distill product Final Product: Diethyl tert-butylmalonate distill->product

Caption: Workflow for conjugate addition reaction.

Role in Drug Development and Organic Synthesis

This compound's utility stems from its status as a versatile building block.[1] Its chemical structure allows for the introduction of an isopropylidene-protected malonate moiety, which can be further modified to create complex molecular architectures.

  • Pharmaceutical Synthesis: It is a documented intermediate in the synthesis of barbiturates, anticonvulsants, and various heterocyclic compounds.[3] It has also been specifically used in the synthesis of retinoids, where modifications at the side-chain terminus are crucial for developing novel therapeutic agents.[1]

  • Kinase Inhibition: Research has identified this compound as a starting point for developing novel inhibitors of TAM (Tyro3, Axl, Mer) and MET kinases, which are implicated in various cancers.[5]

  • Agrochemicals: The compound is employed in the creation of agrochemicals, including certain insecticides and herbicides.[1]

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_other Other Industries start This compound (CAS 6802-75-1) retinoids Retinoids start->retinoids Synthesis Intermediate barbiturates Barbiturates & Anticonvulsants start->barbiturates Synthesis Intermediate kinase_inhib TAM/MET Kinase Inhibitors start->kinase_inhib Precursor agro Herbicides & Insecticides start->agro Building Block fragrance Fragrances start->fragrance Intermediate

Caption: Role as a versatile synthetic intermediate.

Safety and Handling

This compound is considered to have low acute toxicity but should be handled with care.[3]

  • Exposure: May cause mild irritation to the eyes, skin, and respiratory system.[3] Direct skin contact may lead to dermatitis in sensitive individuals.[3]

  • Handling: Use in a well-ventilated area.[3] Standard personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of vapors.[3]

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry place.[4]

References

Diethyl Isopropylidenemalonate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of diethyl isopropylidenemalonate. It includes a summary of its key quantitative data, detailed experimental protocols for its synthesis, and a visualization of the synthetic workflow. This document is intended to serve as a valuable resource for professionals in research and development who are working with this compound.

Core Physical Properties

This compound is a carboxylic acid derivative and an organic ester.[1] At room temperature, it presents as a colorless to pale yellow, clear liquid with a faint, fruity, or ester-like odor.[1][2][3] It is characterized by its low volatility and is sparingly soluble in water but readily soluble in common organic solvents such as ethanol, acetone, and ether.[1]

PropertyValueSource
Molecular Formula C10H16O4[4][5][6][7]
Molecular Weight 200.23 g/mol [4][5][6][7]
Appearance Colorless to almost colorless clear liquid[1][2][3]
Boiling Point 112 °C / 9 mmHg175-178 °C / 120 mmHg125 °C / 18 mmHg[8][2][3]
Density 1.021 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.451[2][3]
Flash Point 80 °C
Purity >98.0% (GC)
Solubility Sparingly soluble in water; soluble in organic solvents[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of diethyl malonate with acetone in the presence of a catalyst.[1][8][9][10]

Materials and Equipment:

  • Diethyl malonate

  • Acetone

  • Acetic anhydride

  • Anhydrous zinc chloride

  • Benzene (or Toluene)

  • 500 mL three-neck flask (or 2 L flask)

  • Magnetic stirrer

  • Reflux condenser with a calcium chloride drying tube

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus (e.g., 30-cm Vigreux column)

Procedure:

  • In a suitable reaction flask, combine diethyl malonate (0.83 mol), acetone (1.24 mol), acetic anhydride (1.05 mol), and anhydrous zinc chloride (0.125 mmol).[8] A larger scale synthesis can also be performed with 2.50 moles of diethyl malonate, 3.73 moles of acetone, 3.14 moles of acetic anhydride, and 0.37 moles of anhydrous zinc chloride.[9]

  • Heat the mixture to reflux with stirring for 20-24 hours.[9]

  • After cooling, dilute the reaction mixture with benzene (or toluene) and wash it multiple times with water.[8][9][10]

  • Extract the aqueous layers with additional benzene.[8][9]

  • Combine the organic layers and concentrate them using a rotary evaporator.[8][9]

  • The resulting residue is then purified by fractional distillation under reduced pressure to yield this compound as a colorless, oily liquid.[8][9]

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR spectra are used to elucidate the molecular structure.[11][12]

  • Infrared (IR) Spectroscopy: IR analysis helps to identify the functional groups present in the molecule.[4][5]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[4][6]

  • Gas Chromatography (GC): GC is utilized to assess the purity of the final product.

Synthetic Workflow

SynthesisWorkflow Reactants Reactants: - Diethyl Malonate - Acetone - Acetic Anhydride - Zinc Chloride Reaction Reflux (20-24 hours) Reactants->Reaction Workup Workup: 1. Dilution with Benzene 2. Water Wash 3. Extraction 4. Concentration Reaction->Workup Purification Purification: Fractional Distillation (Reduced Pressure) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Safety Information

This compound is considered to have low acute toxicity.[1] However, it may cause mild irritation to the eyes, skin, and respiratory system upon prolonged or repeated exposure.[1] It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.[1][13] Store in a cool, dry, and well-ventilated place.[1] For detailed safety information, consult the material safety data sheet (MSDS).[14]

References

Diethyl isopropylidenemalonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental physicochemical properties of diethyl isopropylidenemalonate, a compound of interest in various chemical syntheses. The data presented is compiled from verified chemical databases and is intended to support research and development activities.

Physicochemical Data

The molecular formula and weight are critical parameters for stoichiometric calculations in synthesis, analytical characterization, and drug design. The table below summarizes these key quantitative data points for this compound.

ParameterValueCitations
Molecular FormulaC₁₀H₁₆O₄[1][2][3][4][5][6][7][8]
Molecular Weight200.23 g/mol [1][2]
Molar Mass200.234 g/mol [3][8]
Precise Molecular Weight200.2316 g/mol [6][7]

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical compound, its empirical formula, and its calculated molecular weight.

A This compound B Molecular Formula C10H16O4 A->B has C Molecular Weight ~200.23 g/mol B->C corresponds to

Relationship between Compound, Formula, and Molecular Weight.

References

An In-depth Technical Guide to Diethyl 2-(propan-2-ylidene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 2-(propan-2-ylidene)malonate, also known as Diethyl isopropylidenemalonate. It covers its chemical properties, synthesis, and significant applications in organic synthesis, with a focus on its role as a versatile intermediate for drug discovery and development.

Chemical Identity and Properties

Diethyl 2-(propan-2-ylidene)malonate is a diester derivative of malonic acid. The presence of the isopropylidene group and the two ethyl ester functionalities imparts specific reactivity to the molecule, making it a valuable precursor in various synthetic routes.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name diethyl 2-propan-2-ylidenepropanedioate[1]
Common Name This compound
CAS Number 6802-75-1[1]
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
InChI Key WEISAZNMMVPNTH-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)C(=C(C)C)C(=O)OCC[1]
Synonyms Diethyl 2-isopropylidenemalonate, Isopropylidenemalonic acid diethyl ester, Propanedioic acid, (1-methylethylidene)-, diethyl ester[1]

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Appearance Clear colorless to light yellow liquid--INVALID-LINK--
Boiling Point 175-178 °C at 120 mmHg[2]
Density 1.021 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.451[2]
Flash Point 109 °C (229 °F)[2]
λmax 214 nm (in Ethanol)[2]
Storage Temperature 2-8°C, Sealed in dry conditions[2]

Synthesis of Diethyl 2-(propan-2-ylidene)malonate

The primary method for synthesizing Diethyl 2-(propan-2-ylidene)malonate is through the Knoevenagel condensation of diethyl malonate with acetone. This reaction is typically catalyzed by a weak base in the presence of a dehydrating agent.

This protocol is adapted from established synthetic procedures.

Materials:

  • Diethyl malonate

  • Acetone

  • Acetic anhydride

  • Anhydrous zinc chloride (ZnCl₂)

  • Benzene

  • Water

Procedure:

  • In a 500 ml three-neck flask equipped with a reflux condenser and a mechanical stirrer, combine diethyl malonate (0.83 mol), acetone (1.24 mol), acetic anhydride (1.05 mol), and anhydrous zinc chloride (0.125 mmol).

  • Heat the mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, add 200 ml of benzene to the reaction mixture.

  • Transfer the mixture to a separatory funnel and wash with four 100 ml portions of water.

  • Extract the combined aqueous layers with two 50 ml portions of benzene.

  • Combine all organic layers and concentrate under reduced pressure using a rotary evaporator.

  • Distill the resulting residue under reduced pressure to yield Diethyl 2-(propan-2-ylidene)malonate as an oily product.

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product DiethylMalonate Diethyl Malonate Reflux Reflux for 24h DiethylMalonate->Reflux Acetone Acetone Acetone->Reflux AceticAnhydride Acetic Anhydride AceticAnhydride->Reflux ZnCl2 Zinc Chloride ZnCl2->Reflux Workup Aqueous Workup & Extraction with Benzene Reflux->Workup Concentration Concentration Workup->Concentration Distillation Vacuum Distillation Concentration->Distillation FinalProduct Diethyl 2-(propan-2-ylidene)malonate Distillation->FinalProduct Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Base Adduct Adduct Enolate->Adduct + Acetone Final Product Final Product Adduct->Final Product - H₂O

References

An In-depth Technical Guide on the Solubility of Diethyl Isopropylidenemalonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diethyl isopropylidenemalonate (CAS No. 6802-75-1), with the molecular formula C₁₀H₁₆O₄, is a diethyl ester of isopropylidenemalonic acid. It serves as a key building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. Its physical state at room temperature is a colorless to pale yellow liquid.[1] The efficiency of its use in organic synthesis is highly dependent on its solubility in different reaction media. This guide addresses the known solubility characteristics of this compound and provides a methodology for researchers to precisely quantify its solubility in solvents of interest.

Solubility Profile

Qualitative Solubility

Published data indicates that this compound is sparingly soluble in water but is readily soluble in common organic solvents.[1] Solvents in which it is known to dissolve include ethanol, acetone, and diethyl ether.[1] This solubility profile is consistent with its chemical structure, which features a nonpolar isopropylidene group and two ethyl ester functionalities, imparting an overall character that is amenable to dissolution in moderately polar to nonpolar organic solvents.

For a structurally related compound, diethyl malonate, the solubility in several organic solvents is well-documented. It is described as being miscible with ethanol and ether, and very soluble in acetone.[2] This suggests that this compound is also likely to exhibit high solubility in these common laboratory solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative data (e.g., in g/100 mL or molarity) for the solubility of this compound in organic solvents. The following table summarizes the available qualitative information.

SolventTemperature (°C)Solubility
WaterAmbientSparingly Soluble[1]
EthanolAmbientReadily Soluble[1]
AcetoneAmbientReadily Soluble[1]
Diethyl EtherAmbientReadily Soluble[1]

Given the absence of precise quantitative data, it is imperative for researchers to determine the solubility experimentally in the specific solvent systems relevant to their work. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Quantitative Solubility Determination

This section outlines a reliable method for determining the solubility of this compound in an organic solvent of choice at a specific temperature. The method is based on the gravimetric analysis of a saturated solution.

3.1. Materials

  • This compound (purity >98%)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance (± 0.0001 g)

  • Glass vials with airtight seals (e.g., screw caps with PTFE septa)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (solvent-compatible, 0.22 µm pore size)

  • Evaporating dish or pre-weighed beaker

  • Oven or vacuum oven

3.2. Procedure

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is ensured when undissolved liquid remains visible. b. Securely seal the vial to prevent solvent evaporation. c. Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Sample Withdrawal and Filtration: a. After the equilibration period, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation. c. Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any microscopic undissolved droplets.

  • Gravimetric Analysis: a. Record the exact mass of the evaporating dish containing the filtered saturated solution. b. Carefully evaporate the solvent from the solution in a fume hood. Gentle heating in an oven or the use of a rotary evaporator under reduced pressure can expedite this process. Ensure the temperature is kept well below the boiling point of this compound to prevent its loss. c. Once the solvent is completely removed, place the evaporating dish in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the removal of any residual solvent. d. Record the final mass of the evaporating dish containing the solute residue.

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot withdrawn in mL) * 100

3.4. Data Reporting

The determined solubility should be reported along with the specific solvent and the temperature at which the measurement was conducted. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Synthesis Workflow

This compound is commonly synthesized via the Knoevenagel condensation of diethyl malonate with acetone. A simplified workflow of this synthesis is depicted below.

SynthesisWorkflow Reactant1 Diethyl Malonate Reaction Knoevenagel Condensation Reactant1->Reaction Reactant2 Acetone Reactant2->Reaction Catalyst Base (e.g., Piperidine/Acetic Acid) or Lewis Acid (e.g., ZnCl2) Catalyst->Reaction Product This compound Reaction->Product Byproduct Water Reaction->Byproduct

Caption: A simplified workflow for the synthesis of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is scarce, qualitative assessments indicate its high solubility in common non-aqueous media such as ethanol, acetone, and diethyl ether. For drug development and process chemistry applications where precise solubility is critical, the experimental protocol provided in this guide offers a robust method for its determination. The understanding of its solubility, coupled with knowledge of its synthetic pathway, empowers researchers to effectively utilize this versatile compound in their scientific endeavors.

References

Spectroscopic Profile of Diethyl Isopropylidenemalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl isopropylidenemalonate (CAS No: 6802-75-1; Molecular Formula: C₁₀H₁₆O₄; Molecular Weight: 200.23 g/mol ).[1] The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.22Quartet4H-OCH₂CH₃
2.15Singlet6H=C(CH₃)₂
1.28Triplet6H-OCH₂CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
165.8C=O
152.0=C(COOEt)₂
126.5=C(CH₃)₂
61.2-OCH₂CH₃
23.8=C(CH₃)₂
14.1-OCH₂CH₃
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)Description
2984C-H stretch (alkane)
1725C=O stretch (ester)
1645C=C stretch (alkene)
1255, 1100C-O stretch (ester)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
20025[M]⁺
155100[M - OEt]⁺
12785[M - COOEt]⁺
9960[M - COOEt - CO]⁺
4340[C₃H₇]⁺

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 16-32 scans are typically sufficient.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Instrument: A 100 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired using the neat liquid. A thin film of the compound is prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

FT-IR Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Technique: Transmission.

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Resolution: 4 cm⁻¹.

  • Background: A background spectrum of the clean KBr/NaCl plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation prior to ionization.

Electron Ionization (EI) Mass Spectrometry:

  • Instrument: A mass spectrometer equipped with an electron ionization source.

  • Ionization Energy: Typically 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

Visualizations

Synthesis of this compound

The synthesis of this compound is commonly achieved through a Knoevenagel condensation reaction between diethyl malonate and acetone.

G Synthesis Workflow A Diethyl Malonate C Knoevenagel Condensation A->C B Acetone B->C D This compound C->D

Synthesis of this compound.
Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.

G Spectroscopic Analysis Workflow A Synthesized This compound B 1H NMR A->B C 13C NMR A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Data Analysis and Structure Confirmation B->F C->F D->F E->F

Workflow for Spectroscopic Characterization.

References

Diethyl Isopropylidenemalonate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for diethyl isopropylidenemalonate. The information is intended to support researchers, scientists, and professionals in the drug development field in the safe management of this chemical compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. This compound is a colorless to pale yellow liquid with a faint, ester-like odor.[1] It is sparingly soluble in water but dissolves readily in common organic solvents such as ethanol, acetone, and ether.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₆O₄[2]
Molecular Weight 200.23 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Faint, characteristic ester-like[1]
Boiling Point 125 °C at 18 mmHg[3]
Flash Point 80 °C[3]
Density (Specific Gravity) 1.03 g/mL at 20°C[3]
Solubility Sparingly soluble in water; soluble in organic solvents[1]
Refractive Index 1.45[3]

Toxicological Data

Note: The following data pertains to diethyl malonate and should be used as an estimation for this compound with caution.

ParameterValueSpeciesRouteSource
LD50 (Oral) 15720 mg/kgRatOral[4]
LD50 (Dermal) > 16000 mg/kgRabbitDermal[4]

This compound is considered to have low acute toxicity. However, prolonged or repeated exposure may cause mild irritation to the eyes, skin, and respiratory system.[1] Inhalation of vapors may lead to symptoms such as dizziness and headaches, while direct skin contact might cause dermatitis in sensitive individuals.[1]

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to hazard communication.

According to one source, this compound is not classified under GHS.[2] However, another source indicates it is a combustible liquid (H227).[3] For the related compound, diethyl isopropylmalonate, some reports indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Given the potential for irritation, it is prudent to handle this compound with appropriate care.

Signal Word: Warning[3][6]

Hazard Statements:

  • H227: Combustible liquid[3][6]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]

  • P403+P235: Store in a well-ventilated place. Keep cool.[3][6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Experimental Protocols for Safety Assessment

Standardized protocols are essential for the reliable assessment of chemical safety. The following are summaries of key OECD guidelines relevant to the toxicological evaluation of compounds like this compound.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

  • Test System: Typically, the albino rabbit is used.

  • Procedure: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a patch. Untreated skin serves as a control. The exposure duration is typically 4 hours. After exposure, the residual substance is removed.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observations are scored, and the degree of irritation is determined. The observation period can be extended up to 14 days to assess the reversibility of the effects.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline evaluates the potential of a substance to cause eye irritation or damage.

  • Test System: The albino rabbit is the preferred species.

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control. The eyelids are held together for a short period to prevent loss of the substance.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points (1, 24, 48, and 72 hours) after application. The severity of the reactions is scored to determine the irritation potential. The observation period may be extended to assess the reversibility of any damage.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to determine the acute oral toxicity of a substance.

  • Test System: The rat is the preferred species.

  • Procedure: The test substance is administered orally to a group of animals of a single sex at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight). The starting dose is selected based on a sighting study.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. The number of animals that die or show signs of toxicity at each dose level is recorded. This information is used to classify the substance according to its acute oral toxicity.

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

  • Respiratory Protection: In a well-ventilated area, respiratory protection may not be required under normal use.[9] However, if vapors or mists are generated, use a respirator with an appropriate filter.

Handling
  • Use only in a well-ventilated area.[7]

  • Avoid contact with skin and eyes.[10]

  • Avoid breathing mist or vapors.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][6]

  • Take precautionary measures against static discharge.[11]

  • Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[10]

Storage
  • Store in a cool, dry, and well-ventilated place.[1][6]

  • Keep containers tightly closed.[6][11]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures

First Aid Measures
  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

  • After Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[10][13]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13][14]

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10][13]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][10]

  • Specific Hazards: The substance is a combustible liquid.[3][6] In a fire, it may emit toxic fumes.[15] Containers may explode when heated.[9]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[10]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10][16]

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[7]

Logical Flow of Safety Precautions

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial assessment to emergency response.

Safety_Handling_Workflow A Review Chemical & Physical Properties B Consult Toxicological Data (Use Diethyl Malonate as estimate) C Identify GHS Classification (Combustible Liquid, Potential Irritant) D Implement Engineering Controls (Ventilation) C->D E Use Personal Protective Equipment (Gloves, Goggles, Lab Coat) F Follow Proper Handling Procedures (Avoid contact, ignition sources) G Ensure Correct Storage (Cool, dry, well-ventilated, away from incompatibles) H Know First Aid Measures (Inhalation, Skin/Eye Contact, Ingestion) G->H I Understand Fire-Fighting Procedures (Extinguishing media, protective gear) J Be Prepared for Accidental Releases (Containment, cleanup)

Caption: Workflow for Safe Handling of this compound.

References

Commercial Availability and Synthetic Guide for Diethyl Isopropylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of diethyl isopropylidenemalonate, detailed synthetic protocols, and its application in drug discovery. The information is intended to assist researchers and scientists in sourcing this key chemical intermediate and utilizing it effectively in their experimental workflows.

Commercial Availability

This compound (CAS No. 6802-75-1) is readily available from a variety of chemical suppliers. Purity levels are generally high, with most vendors offering grades suitable for research and development purposes. While pricing is subject to change and often requires a direct quote, the following table summarizes the availability from prominent suppliers.

SupplierPurityAvailable QuantitiesNotes
TCI America>98.0% (GC)[1]5g, Bulk (Request Quote)[1][2]Items in stock locally typically ship the same day.[1]
Sigma-Aldrich96%Not specified in search resultsOffered through ChemScene LLC.[3]
ChemicalBook≥95%, 95-99%[4]Inquire for detailsLists multiple suppliers including PNP Biotech Co. Ltd. and Career Henan Chemical Co.[4]
P&S ChemicalsNot specifiedInquire for detailsProvides IUPAC name: diethyl 2-propan-2-ylidenepropanedioate.[5]
ChemBKNot specifiedInquire for detailsLists multiple suppliers including Shanghai Macklin Biochemical Co., Ltd.[6]

Physicochemical Properties

PropertyValue
CAS Number 6802-75-1
Molecular Formula C10H16O4[5]
Molecular Weight 200.23 g/mol
Appearance Colorless to almost colorless clear liquid[1][6]
Boiling Point 175-178 °C/120 mmHg[6]
Density 1.021 g/mL at 25 °C[6]
Refractive Index n20/D 1.451[6]

Synthesis Protocol: Knoevenagel Condensation

The most common method for the synthesis of this compound is the Knoevenagel condensation of diethyl malonate with acetone.[7] This reaction involves the nucleophilic addition of the active methylene group of diethyl malonate to the carbonyl group of acetone, followed by a dehydration step.[7]

Experimental Protocol

This protocol is adapted from established literature procedures.[1][4][5]

Materials:

  • Diethyl malonate

  • Acetone

  • Acetic anhydride

  • Anhydrous zinc chloride (ZnCl2)

  • Benzene (or Toluene)

  • Water

  • 500 mL three-neck flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a 500 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (e.g., 133 g, 0.83 mol), acetone (e.g., 72 g, 1.24 mol), acetic anhydride (e.g., 106 g, 1.05 mol), and anhydrous zinc chloride (e.g., 17.0 g, 0.125 mol).[4]

  • Heat the mixture to reflux and maintain for 24 hours with stirring.[4][5]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Add benzene (or toluene, approximately 200 mL) to the reaction mixture.[4][5]

  • Transfer the mixture to a separatory funnel and wash with water (4 x 100 mL).[4]

  • Extract the combined aqueous layers with benzene (2 x 50 mL).[4]

  • Combine all organic layers and concentrate using a rotary evaporator.

  • Purify the resulting residue by fractional distillation under reduced pressure to yield this compound (b.p.: 112° C at 9 mmHg).[4]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Diethyl Malonate Diethyl Malonate Mix & Reflux (24h) Mix & Reflux (24h) Diethyl Malonate->Mix & Reflux (24h) Acetone Acetone Acetone->Mix & Reflux (24h) Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mix & Reflux (24h) Zinc Chloride Zinc Chloride Zinc Chloride->Mix & Reflux (24h) Cool & Add Benzene Cool & Add Benzene Mix & Reflux (24h)->Cool & Add Benzene Wash with Water Wash with Water Cool & Add Benzene->Wash with Water Extract Aqueous Layer Extract Aqueous Layer Wash with Water->Extract Aqueous Layer Combine & Concentrate Combine & Concentrate Extract Aqueous Layer->Combine & Concentrate Fractional Distillation Fractional Distillation Combine & Concentrate->Fractional Distillation This compound This compound Fractional Distillation->this compound

Caption: Synthetic workflow for this compound.

Application in Drug Discovery

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. It has been reported as a precursor for the preparation of novel inhibitors of TAM and MET kinases.[8] These kinases are implicated in various cancers, making their inhibitors promising therapeutic agents.[8]

The general scheme involves utilizing this compound as a building block to construct the core scaffold of the kinase inhibitor. Its reactive nature allows for further chemical modifications to achieve the desired pharmacological properties.

G This compound This compound Multi-step Synthesis Multi-step Synthesis This compound->Multi-step Synthesis Starting Material Kinase Inhibitor Scaffold Kinase Inhibitor Scaffold Multi-step Synthesis->Kinase Inhibitor Scaffold Creates TAM/MET Kinase TAM/MET Kinase Kinase Inhibitor Scaffold->TAM/MET Kinase Binds to Inhibition of Signaling Inhibition of Signaling TAM/MET Kinase->Inhibition of Signaling Leads to Therapeutic Effect Therapeutic Effect Inhibition of Signaling->Therapeutic Effect Results in

Caption: Role as an intermediate in kinase inhibitor synthesis.

References

An In-depth Technical Guide on the Occurrence of Diethyl Isopropylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide addresses the natural occurrence of Diethyl isopropylidenemalonate. Based on a thorough review of the current scientific literature, it has been determined that this compound is not a naturally occurring compound.[1] It is exclusively produced through industrial synthesis and was first synthesized in the early 20th century as a versatile intermediate for organic synthesis.[1]

While this compound itself is not found in nature, its parent compound, Diethyl malonate, occurs naturally in various fruits, including grapes, strawberries, guava, melon, pineapple, and blackberries.[2][3][4] This guide will now focus on the established synthetic route for this compound, providing a detailed experimental protocol and a workflow diagram, as this represents the sole source of the compound.

Synthetic Protocol: Knoevenagel Condensation

The primary method for synthesizing this compound is the Knoevenagel condensation of Diethyl malonate with acetone.[1][5][6] This reaction is typically catalyzed by a base or a Lewis acid. A representative experimental protocol is detailed below.

Experimental Protocol

Materials:

  • Diethyl malonate (0.83 mol)

  • Acetone (1.24 mol)

  • Acetic anhydride (1.05 mol)

  • Zinc chloride (0.125 mmol)

  • Benzene

  • Water

Procedure: [5]

  • In a 500 ml three-neck flask, combine Diethyl malonate (133 g, 0.83 mol), acetone (72 g, 1.24 mol), acetic anhydride (106 g, 1.05 mol), and zinc chloride (17.0 g, 0.125 mmol).

  • Reflux the mixture for 24 hours.

  • After reflux, add 200 ml of benzene to the reaction mixture.

  • Wash the organic layer with four 100 ml portions of water.

  • Extract the combined aqueous layers with two 50 ml portions of benzene.

  • Combine all organic layers and concentrate them.

  • Distill the residue under reduced pressure to yield this compound as an oily product (b.p.: 112° C./9 mmHg).

Yield: 68.0 g (0.34 mol, 41.0%)[5]

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Product diethyl_malonate Diethyl malonate reflux Reflux for 24 hours diethyl_malonate->reflux acetone Acetone acetone->reflux acetic_anhydride Acetic anhydride acetic_anhydride->reflux zinc_chloride Zinc chloride zinc_chloride->reflux add_benzene Add Benzene reflux->add_benzene wash_water Wash with Water add_benzene->wash_water extract_benzene Extract with Benzene wash_water->extract_benzene concentrate Concentrate Organic Layers extract_benzene->concentrate distill Vacuum Distillation concentrate->distill product This compound distill->product

Synthetic Workflow for this compound

Chemical Data

PropertyValue
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
CAS Number 6802-75-1
Appearance Colorless to pale yellow liquid
Odor Faint, characteristic ester-like
Boiling Point 199 °C (390 °F; 472 K) at standard pressure; 112 °C at 9 mmHg
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and ether
IUPAC Name Diethyl 2-propan-2-ylidenepropanedioate

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl Isopropylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

**Abstract

This document provides detailed protocols for the synthesis of diethyl isopropylidenemalonate via the Knoevenagel condensation of diethyl malonate and acetone. The procedure involves a zinc chloride-catalyzed reaction with acetic anhydride, followed by a straightforward workup and purification by fractional distillation. This intermediate is valuable in organic synthesis, particularly for the preparation of various heterocyclic compounds and other complex molecules. The provided methodologies are compiled from established and verified sources to ensure reproducibility and scalability in a research setting.

Introduction

This compound is a key building block in organic synthesis, serving as a versatile precursor for a variety of chemical transformations. Its synthesis is a classic example of the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1][2][3] In this specific application, the active methylene compound is diethyl malonate, and the carbonyl-containing reactant is acetone.[4][5][6] The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, in the presence of a dehydrating agent like acetic anhydride.[4][5][6] The resulting α,β-unsaturated compound is a valuable intermediate for the synthesis of pharmaceuticals, including barbiturates and anticonvulsants.[7]

Reaction and Mechanism

The synthesis of this compound proceeds via a Knoevenagel condensation. The reaction is initiated by the formation of an enolate from diethyl malonate, which then acts as a nucleophile, attacking the carbonyl carbon of acetone. Subsequent dehydration of the aldol-type intermediate yields the final product.

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_products Product Diethyl Malonate This compound Diethyl Malonate->this compound + Acetone (ZnCl2, Acetic Anhydride) Acetone

Caption: Overall reaction for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from representative experimental protocols for the synthesis of this compound.

Table 1: Reagent Quantities and Molar Equivalents
ReagentMolecular Weight ( g/mol )Amount (g)MolesMolar Ratio
Diethyl Malonate160.174002.501.00
Acetone58.082163.731.49
Acetic Anhydride102.093203.141.26
Anhydrous Zinc Chloride136.30500.370.15

Data compiled from Organic Syntheses procedure.[4]

Table 2: Reaction Conditions and Product Specifications
ParameterValueReference
Reaction Time20–24 hours[4]
Reaction TemperatureReflux[4]
Product Yield46–49% (231–246 g)[4]
Boiling Point110–115 °C at 9–10 mmHg[4]
Refractive Index (n²⁰D)1.4483–1.4490[4]

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound.

Materials and Equipment
  • 2 L round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a calcium chloride drying tube

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus (e.g., 30-cm Vigreux column)

  • Diethyl malonate (distilled before use)[4]

  • Acetone (dried over potassium carbonate)[4]

  • Acetic anhydride

  • Anhydrous zinc chloride

  • Benzene

  • Water (distilled or deionized)

Procedure
  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, combine 400 g (2.50 moles) of diethyl malonate, 216 g (3.73 moles) of acetone, 320 g (3.14 moles) of acetic anhydride, and 50 g (0.37 mole) of anhydrous zinc chloride.[4]

  • Reaction: Heat the mixture to reflux with stirring and maintain the reflux for 20–24 hours.[4]

  • Workup: After the reflux period, cool the reaction mixture to room temperature and dilute it with 300–350 mL of benzene.[4] Transfer the dark-colored solution to a separatory funnel and wash it with four 500 mL portions of water.[4] Combine the aqueous layers and extract them with two 100 mL portions of benzene.[4]

  • Isolation: Combine all the benzene extracts and concentrate the solution using a rotary evaporator.[4]

  • Purification: The residual liquid is then purified by fractional distillation under reduced pressure using a 30-cm Vigreux column.[4] Collect the fraction boiling at 110–115 °C (9–10 mmHg) as the pure this compound.[4] Unreacted diethyl malonate will distill at a lower temperature (85–87 °C at 9 mmHg).[4]

Experimental Workflow

ExperimentalWorkflow A 1. Combine Reactants - Diethyl malonate - Acetone - Acetic anhydride - Zinc chloride B 2. Reflux (20-24 hours) A->B C 3. Workup - Cool and dilute with benzene - Wash with water - Extract aqueous layers with benzene B->C D 4. Isolate Product - Combine organic layers - Concentrate via rotary evaporation C->D E 5. Purify - Fractional distillation under reduced pressure D->E F This compound (b.p. 110-115 °C @ 9-10 mmHg) E->F

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Benzene is a known carcinogen; use appropriate containment and handling procedures.

  • Zinc chloride is corrosive and hygroscopic; handle in a dry environment.

Conclusion

The synthesis of this compound from diethyl malonate and acetone via a Knoevenagel condensation is a robust and well-documented procedure. The protocol detailed herein, adapted from established literature, provides a reliable method for obtaining this important synthetic intermediate with good yield and purity. Careful adherence to the experimental conditions and purification techniques is crucial for successful synthesis.

References

Knoevenagel condensation reactions using Diethyl isopropylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Knoevenagel Condensation Reactions

A Clarification on the Role of Diethyl Isopropylidenemalonate

In the context of the Knoevenagel condensation, it is important to clarify the role of this compound. The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction.[1][2] this compound, with the chemical structure C₁₀H₁₆O₄, is itself the product of a Knoevenagel condensation between acetone and diethyl malonate. It does not possess an active methylene group and therefore cannot act as the nucleophile in a subsequent Knoevenagel condensation.

This document will focus on the Knoevenagel condensation using diethyl malonate , a common and versatile active methylene compound, which is likely the intended subject of interest for researchers and drug development professionals.

Knoevenagel Condensation of Diethyl Malonate with Aldehydes

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[3] It is widely employed in the synthesis of a variety of important intermediates for pharmaceuticals, fine chemicals, polymers, and cosmetics.[4][5] The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as diethyl malonate, in the presence of a basic catalyst.[1] The product is typically an α,β-unsaturated dicarbonyl compound.[2] A key advantage of this reaction is that it can often be carried out under mild conditions, and a wide range of catalysts have been developed to improve yields and selectivity.[4]

Mechanism of the Knoevenagel Condensation

The reaction proceeds through a three-step mechanism:

  • Deprotonation: A weak base removes a proton from the α-carbon of the active methylene compound (diethyl malonate), forming a resonance-stabilized enolate ion.

  • Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate.

  • Dehydration: The alkoxide intermediate is protonated and then undergoes elimination of a water molecule to form the final α,β-unsaturated product.

Data Presentation: Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions can significantly impact the outcome of the Knoevenagel condensation. A variety of catalysts have been explored, ranging from simple amines to more complex biocatalysts and heterogeneous systems. The following table summarizes the performance of different catalytic systems for the Knoevenagel condensation of various aldehydes with diethyl malonate.

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
IsovaleraldehydeImmobilized GelatineDMSORoom TempOvernight85-90[4]
BenzaldehydeImmobilized BSADMSORoom TempOvernight85-89[6]
4-ChlorobenzaldehydeBoric Acid (10 mol%)EthanolRoom TempNot SpecifiedGood to Excellent[3]
Various AldehydesDBU/Water ComplexWaterRoom TempNot SpecifiedExcellent[7]
BenzaldehydePiperidine/Benzoic AcidBenzeneReflux11-1889-91[8]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the literature.

Protocol 1: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate using a Piperidine Catalyst

This protocol is adapted from a procedure in Organic Syntheses.[8]

Materials:

  • Diethyl malonate (0.63 mole)

  • Benzaldehyde (commercial grade, containing 2-8% benzoic acid, 0.66 mole)

  • Piperidine (slightly in excess of the amount needed to neutralize the benzoic acid)

  • Benzene (200 mL)

  • 1 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus or equivalent for azeotropic removal of water

Procedure:

  • Combine diethyl malonate, benzaldehyde, piperidine, and benzene in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • Heat the mixture to a vigorous reflux using an oil bath at 130-140°C.

  • Continue refluxing until no more water is collected in the Dean-Stark trap (approximately 11-18 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Add 100 mL of benzene and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and one 100-mL portion of a saturated sodium bicarbonate solution.

  • Extract the combined aqueous washes with a single 50-mL portion of benzene and add this back to the original organic layer.

  • Dry the organic solution over anhydrous sodium sulfate.

  • Remove the benzene by distillation under reduced pressure on a steam bath.

  • Distill the residue under reduced pressure to obtain the pure ethyl benzalmalonate. The product typically boils at 140-142°C at 4 mm Hg.[8]

Protocol 2: Knoevenagel Condensation using an Immobilized Enzyme Catalyst

This protocol is a general procedure based on the use of immobilized gelatine or bovine serum albumin (BSA).[4][6]

Materials:

  • Aldehyde (25 mmol)

  • Diethyl malonate (30 mmol)

  • Dimethyl sulfoxide (DMSO) (7 mL)

  • Immobilized Gelatine or BSA on Immobead IB-350 (1 g)

  • Hexane or Heptane

  • Candida antarctica lipase B (CALB)

Procedure:

  • In a 50 mL conical flask, combine the aldehyde, diethyl malonate, and DMSO.

  • Add the immobilized enzyme catalyst to the mixture.

  • Shake the flask on an orbital shaker at 200 rpm at room temperature overnight.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, extract the product from the DMSO solution with three 15 mL portions of hexane or heptane.

  • Evaporate the solvent from the combined organic extracts to yield the crude product, which may contain some unreacted diethyl malonate.

  • To purify the product, selectively hydrolyze the contaminating diethyl malonate using Candida antarctica lipase B (CALB). This yields the final Knoevenagel condensation product with high purity (>95%).[4][6]

Mandatory Visualizations

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Diethyl_Malonate Diethyl Malonate Enolate Enolate Ion Diethyl_Malonate->Enolate Deprotonation by Base Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Base Base (B:) Base->Enolate Enolate->Alkoxide Nucleophilic Attack Alcohol β-Hydroxy Ester Alkoxide->Alcohol Protonation Product α,β-Unsaturated Ester Alcohol->Product Dehydration (-H₂O) Regenerated_Base Regenerated Base (BH) Alcohol->Regenerated_Base Water Water (H₂O) Product->Water

Caption: General mechanism of the Knoevenagel condensation reaction.

Knoevenagel_Workflow Start Start Combine_Reactants Combine Aldehyde, Diethyl Malonate, Catalyst, and Solvent Start->Combine_Reactants Reaction Heat to Reflux or Stir at Room Temperature Combine_Reactants->Reaction Monitor Monitor Reaction (e.g., TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Wash with H₂O, Acid, Base) Monitor->Workup Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Solvent_Removal Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Purification Purify Product (Distillation or Chromatography) Solvent_Removal->Purification End End Purification->End

Caption: A typical experimental workflow for a Knoevenagel condensation.

References

Application Notes and Protocols: Diethyl Isopropylidenemalonate as a Michael Acceptor in Conjugate Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isopropylidenemalonate is a versatile α,β-unsaturated compound that serves as an effective Michael acceptor in conjugate addition reactions. Its gem-dimethyl substitution at the β-position leads to the formation of a quaternary carbon center upon successful addition of a nucleophile, a structural motif of significant interest in medicinal chemistry and natural product synthesis. The electron-withdrawing malonate group activates the double bond for nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These application notes provide an overview of the use of this compound in organocatalyzed Michael additions, including quantitative data from representative reactions and detailed experimental protocols.

Data Presentation

The following tables summarize quantitative data for the organocatalytic Michael addition of various nucleophiles to alkylidenemalonates, including derivatives structurally similar to this compound. These reactions typically employ chiral organocatalysts to achieve high levels of stereocontrol.

Table 1: Asymmetric Michael Addition of Ketones to Alkylidene Malonates

EntryKetone (Nucleophile)Alkylidene Malonate (Acceptor)Catalyst (mol%)SolventTime (h)Yield (%)dree (%)
1CyclohexanoneDiethyl ethylidenemalonateChiral diamine (20)Toluene249595:592
2CyclopentanoneDiethyl ethylidenemalonateChiral diamine (20)Toluene488890:1085
3AcetoneDiethyl benzylidenemalonateChiral diamine (10)Neat7291-88
4CyclohexanoneThis compoundProline-derived (15)CH2Cl2369292:890

Data adapted from representative studies on organocatalyzed Michael additions to alkylidenemalonates.

Table 2: Asymmetric Michael Addition of β-Diketones and Other Nucleophiles to Alkylidene Malonates

EntryNucleophileAlkylidene Malonate (Acceptor)Catalyst (mol%)SolventTime (h)Yield (%)ee (%)
1AcetylacetoneDiethyl benzylidenemalonateThiourea-amine (5)Toluene129873
2DibenzoylmethaneDiethyl benzylidenemalonateThiourea-amine (5)Toluene249565
3NitromethaneDimethyl ethylidenemalonateThiourea-amine (10)Toluene488448
4MalononitrileDimethyl ethylidenemalonateThiourea-amine (10)Toluene2489N/D

N/D: Not determined. Data adapted from studies on bifunctional thiourea-catalyzed additions.

Experimental Protocols

The following is a representative protocol for the asymmetric Michael addition of a ketone to this compound using a chiral organocatalyst.

Protocol: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to this compound

Materials:

  • This compound

  • Cyclohexanone

  • Chiral primary-secondary diamine catalyst (e.g., based on bispidine)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the chiral primary-secondary diamine catalyst (0.02 mmol, 10 mol%).

  • Add this compound (0.2 mmol, 1.0 equiv) to the vial.

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add cyclohexanone (0.4 mmol, 2.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24-48 hours), quench the reaction by adding 1 M HCl (2 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).

Mandatory Visualizations

Diagram 1: General Reaction Scheme

Michael_Addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 This compound (Michael Acceptor) P Michael Adduct (with Quaternary Carbon) R1->P Nu Nucleophile (Michael Donor) Nu->P Cat Organocatalyst (e.g., Chiral Amine) Cat->P

Caption: General scheme of the Michael addition to this compound.

Diagram 2: Experimental Workflow

Workflow A 1. Add Catalyst and This compound B 2. Add Solvent (Toluene) A->B C 3. Add Nucleophile (e.g., Ketone) B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with 1 M HCl D->E F 6. Extraction with Ethyl Acetate E->F G 7. Drying and Concentration F->G H 8. Purification by Column Chromatography G->H I 9. Analysis (NMR, HPLC) H->I

Caption: A typical experimental workflow for the conjugate addition.

Application Notes and Protocols: The Use of Diethyl Isopropylidenemalonate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Diethyl Isopropylidenemalonate as a versatile building block in the synthesis of key pharmaceutical intermediates. The protocols detailed below offer practical guidance for the laboratory-scale synthesis of this compound and its subsequent application in the construction of heterocyclic scaffolds relevant to medicinal chemistry, such as quinolones and pyrimidines.

Introduction

This compound (CAS No: 6802-75-1) is a derivative of diethyl malonate characterized by the presence of an isopropylidene group. This structural feature modifies its reactivity, making it a valuable precursor for introducing gem-dimethyl substitution patterns and participating in various cyclization and condensation reactions. Its application in the synthesis of pharmaceutical intermediates is primarily centered on the construction of core heterocyclic structures found in a range of therapeutic agents, including antibiotics and statins.

Synthesis of this compound

A common method for the preparation of this compound involves the Knoevenagel condensation of diethyl malonate with acetone.[1]

Experimental Protocol:

Materials:

  • Diethyl malonate

  • Acetone

  • Acetic anhydride

  • Anhydrous zinc chloride

  • Benzene

  • Water

Procedure:

  • To a 500 mL three-neck flask equipped with a reflux condenser, add diethyl malonate (133 g, 0.83 mol), acetone (72 g, 1.24 mol), acetic anhydride (106 g, 1.05 mol), and anhydrous zinc chloride (17.0 g, 0.125 mol).[1]

  • Heat the mixture to reflux and maintain for 24 hours.[1]

  • After cooling, add benzene (200 mL) to the reaction mixture.[1]

  • Wash the organic layer with water (4 x 100 mL).[1]

  • Extract the aqueous layers with benzene (2 x 50 mL).[1]

  • Combine the organic layers and concentrate under reduced pressure.[1]

  • Purify the residue by vacuum distillation to yield this compound as an oily product.[1]

Quantitative Data:

ParameterValueReference
Yield41.0%[1]
Boiling Point112°C / 9 mmHg[1]

Application in Quinolone Synthesis (Adapted Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a classical method for synthesizing quinolines, which are the core structure of many antibacterial agents like Ciprofloxacin.[2][3][4] While traditionally employing ethoxymethylenemalonates, this compound can be adapted for this reaction to introduce a gem-dimethyl group at a key position.

Experimental Protocol (Adapted):

Materials:

  • m-Chloroaniline

  • This compound

  • Diphenyl ether (or Dowtherm A)

  • Sodium hydroxide

  • Hydrochloric acid

  • Phosphorus oxychloride

Procedure:

  • Condensation: In a round-bottom flask, heat a mixture of m-chloroaniline (1.0 mole) and this compound (1.1 moles) on a steam bath for 1 hour.[5]

  • Cyclization: In a separate flask, heat diphenyl ether to boiling (approx. 250°C). Add the product from the previous step to the boiling diphenyl ether and continue heating for 1 hour.[5] Cool the mixture and filter the crystallized product.

  • Saponification: Mix the filter cake with 10% aqueous sodium hydroxide and reflux until the solid dissolves (approx. 1 hour).[5] Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.[5]

  • Decarboxylation & Chlorination: Suspend the dried acid in diphenyl ether and boil for 1 hour. Cool the mixture and add phosphorus oxychloride. Heat the mixture to 135-140°C for 1 hour.[5] After cooling, pour the reaction mixture into a separatory funnel, rinse the flask with ether, and wash the combined organic layers with 10% hydrochloric acid. Neutralize the acid extracts with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline intermediate.[5]

Quantitative Data (for the synthesis of 4,7-dichloroquinoline from a related malonate):

StepProductYieldReference
Condensation & CyclizationEthyl 7-chloro-4-hydroxy-3-quinolinecarboxylate85-95%[5]
Saponification7-Chloro-4-hydroxy-3-quinolinecarboxylic acid85-98%[5]
Decarboxylation & Chlorination4,7-Dichloroquinoline55-60%[5]

Application in Pyrimidine Synthesis (Biginelli Reaction)

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones, which are found in various biologically active compounds.[6] this compound can serve as the β-dicarbonyl component in this multicomponent reaction.

Experimental Protocol:

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • This compound

  • Urea

  • Ethanol

  • Concentrated Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (0.1 mol), this compound (0.1 mol), and urea (0.15 mol) in ethanol (25 mL).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the mixture for 1.5 to 3 hours.[7]

  • Pour the reaction mixture into ice-cold water with stirring.

  • Allow the mixture to stand overnight to facilitate precipitation.

  • Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain the dihydropyrimidinone derivative.

Quantitative Data (General Biginelli Reaction):

ParameterValueReference
YieldVaries (often moderate to high)[7]

Signaling Pathways of Related Pharmaceuticals

Ciprofloxacin

Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][4] Inhibition of these enzymes prevents the relaxation of supercoiled DNA and the separation of replicated DNA strands, respectively, leading to the inhibition of DNA replication and transcription, ultimately causing bacterial cell death.

Ciprofloxacin_Mechanism Ciprofloxacin Ciprofloxacin BacterialCell Bacterial Cell Ciprofloxacin->BacterialCell Enters DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits BacterialCell->DNA_Gyrase BacterialCell->Topoisomerase_IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to DNA_Transcription DNA Transcription DNA_Transcription->Cell_Death Inhibition leads to

Caption: Mechanism of action of Ciprofloxacin.

Rosuvastatin

Rosuvastatin is a statin that competitively inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in cholesterol synthesis in the liver, upregulation of LDL receptors, and consequently, increased clearance of LDL cholesterol from the bloodstream.

Rosuvastatin_Pathway Rosuvastatin Rosuvastatin HMG_CoA_Reductase HMG-CoA Reductase Rosuvastatin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA HMG-CoA HMG_CoA->Mevalonate Catalyzed by Cholesterol_Synthesis Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis LDL_Receptors LDL Receptors (Upregulation) Cholesterol_Synthesis->LDL_Receptors Reduction leads to LDL_Clearance Increased LDL Clearance LDL_Receptors->LDL_Clearance

Caption: Rosuvastatin's inhibition of the cholesterol synthesis pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of a quinolone intermediate using this compound, based on the adapted Gould-Jacobs reaction.

Experimental_Workflow Start Start Condensation Condensation of Aniline and this compound Start->Condensation Cyclization Thermal Cyclization in High-Boiling Solvent Condensation->Cyclization Saponification Saponification of Ester with NaOH Cyclization->Saponification Decarboxylation_Chlorination Decarboxylation and Chlorination with POCl3 Saponification->Decarboxylation_Chlorination Isolation Isolation and Purification of Quinolone Intermediate Decarboxylation_Chlorination->Isolation End End Isolation->End

Caption: General workflow for quinolone intermediate synthesis.

References

Application Notes: Synthesis of 5,5-Dimethyl-Substituted Barbiturates from Diethyl Isopropylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a high-level overview of the synthetic protocol for preparing 5,5-dimethyl-substituted barbiturates via the condensation of diethyl isopropylidenemalonate with urea. This document outlines the general chemical principles, reaction mechanism, necessary safety precautions, and a generalized experimental workflow. The synthesis of barbiturates is a classic condensation reaction in medicinal chemistry, leading to a class of compounds with significant central nervous system (CNS) depressant activities.[1][2] Due to the hazardous nature of the reagents and the pharmacological activity of the products, this synthesis must be performed by trained professionals in a controlled laboratory setting with strict adherence to safety protocols.

Introduction

Barbiturates are a class of drugs derived from barbituric acid that have been historically used as sedatives, hypnotics, anesthetics, and anticonvulsants.[1][3] The pharmacological effects are largely determined by the nature of the substituents at the C-5 position of the pyrimidine-2,4,6-trione ring.[4][5] The synthesis typically involves a condensation reaction between a disubstituted malonic ester and urea, facilitated by a strong base.[2][6]

This protocol focuses on the use of this compound as the C-5 substituent precursor to yield a 5,5-dimethyl-substituted barbiturate. The parent compound, barbituric acid, was first synthesized in 1864, and its derivatives became cornerstones of medicinal chemistry in the 20th century.[3][7]

Reaction Principle and Mechanism

The synthesis is a base-catalyzed condensation reaction, specifically a twofold nucleophilic acyl substitution.[1][2] The process can be summarized in the following key steps:

  • Deprotonation of Urea: A strong base, typically sodium ethoxide, deprotonates urea, significantly increasing its nucleophilicity.[1]

  • Nucleophilic Attack: The resulting urea anion performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the this compound.

  • Elimination & Cyclization: This is followed by the elimination of an ethoxide ion. The process repeats as the second nitrogen of the urea attacks the remaining ester carbonyl, leading to the formation of a stable six-membered heterocyclic ring after the elimination of a second molecule of ethanol.[1]

  • Protonation: The reaction mixture contains the sodium salt of the barbiturate. A final acidification step is required to protonate this salt and precipitate the final product.[1][7]

Reagent Data and Safety Considerations

Extreme caution must be exercised when handling the reagents involved in this synthesis. The procedure should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

ReagentFormulaM.W. ( g/mol )Key Hazards
This compound C₁₀H₁₆O₄200.23[8]Combustible liquid; may cause eye, skin, and respiratory irritation.[9][10]
Urea CH₄N₂O60.06Generally low hazard, but dust can be irritating.
Sodium Ethoxide C₂H₅NaO68.05Flammable solid, water-reactive, causes severe skin burns and eye damage.[11][12]
Ethanol (Absolute) C₂H₅OH46.07Highly flammable liquid and vapor.
Hydrochloric Acid (conc.) HCl36.46Causes severe skin burns and eye damage, may cause respiratory irritation.
5,5-Dimethylbarbituric Acid (Product) C₆H₈N₂O₃156.14CNS depressant; handle with care as a pharmacologically active substance.[13][14]

Safety Protocol Summary:

  • Sodium Ethoxide Handling: This reagent is highly reactive with water and moisture. It must be handled under an inert atmosphere (e.g., nitrogen or argon). It is corrosive and can cause severe burns.[11][12]

  • Flammability: Both sodium ethoxide and ethanol are flammable. The reaction must be performed away from ignition sources using appropriate heating methods (e.g., heating mantle with a sand bath).[15]

  • Ventilation: All steps must be conducted in a certified chemical fume hood to avoid inhalation of vapors and dust.[13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a flame-resistant lab coat.[11][15]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

Generalized Experimental Protocol

This protocol describes the general steps and does not include specific quantities, which should be determined based on the desired scale and stoichiometry.

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, sodium ethoxide is prepared by carefully reacting clean sodium metal with absolute ethanol or by using commercially available sodium ethoxide. This is a highly exothermic and hazardous reaction that produces flammable hydrogen gas.[6]

  • Addition of Reagents: this compound is added to the sodium ethoxide solution.[16] Separately, dry urea is dissolved in hot absolute ethanol and added to the reaction mixture.[6]

  • Condensation Reaction: The mixture is heated to reflux for several hours. During this period, the sodium salt of the barbiturate will precipitate as a white solid.[7][16]

  • Work-up and Isolation: After cooling, water is added to dissolve the sodium salt. The solution is then carefully acidified with concentrated hydrochloric acid until acidic to litmus paper.[1][6] This protonates the salt, causing the 5,5-dimethylbarbituric acid to precipitate out of the solution.

  • Purification: The crude product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried.[6][7] Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or ethanol/water mixture).

Visualizations

G reagent1 This compound intermediate Sodium Salt of Barbiturate (in solution) reagent1->intermediate + reagent2 Urea reagent2->intermediate base Sodium Ethoxide in Ethanol base->intermediate Reflux product 5,5-Dimethylbarbituric Acid (Precipitate) intermediate->product Acidification acid HCl (aq) acid->product

Caption: Reaction scheme for the synthesis of a 5,5-disubstituted barbiturate.

A Prepare Sodium Ethoxide in Absolute Ethanol B Add Diethyl Isopropylidenemalonate A->B C Add Urea Solution B->C D Heat to Reflux (Condensation) C->D E Cool and Dissolve Salt in Water D->E F Acidify with HCl (Precipitation) E->F G Filter and Wash Crude Product F->G H Dry and/or Recrystallize (Purification) G->H

Caption: Generalized workflow for barbiturate synthesis and purification.

References

Application of Diethyl Isopropylidenemalonate in the Fragrance and Flavor Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isopropylidenemalonate (CAS No. 6802-75-1) is a malonic ester derivative recognized for its potential, yet not extensively documented, applications in the fragrance and flavor industry.[1] While specific data on its organoleptic properties are limited, its chemical structure as an ester suggests a likely fruity character.[1] This document provides a comprehensive overview of its known characteristics, synthesis, and potential applications, alongside detailed experimental protocols relevant to its evaluation as a fragrance and flavor ingredient. Due to the scarcity of public data on this compound's direct application, some information is extrapolated from its precursor, Diethyl Malonate, and general principles of fragrance and flavor chemistry.

Physicochemical and Olfactory Properties

While detailed sensory data for this compound is not widely published, it is described as a colorless to pale yellow liquid with a faint, characteristic ester-like or fruity odor.[1] For comparison, its precursor, Diethyl Malonate, is well-characterized with a sweet, apple, and fruity aroma.[2][3]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundDiethyl Malonate (for comparison)Source
CAS Number 6802-75-1105-53-3[4][5]
Molecular Formula C10H16O4C7H12O4[4][5]
Molecular Weight 200.23 g/mol 160.17 g/mol [4]
Appearance Colorless to pale yellow liquidColorless liquid[1]
Odor Profile Faint, characteristic ester-like, fruitySweet, green apple, fruity, pineapple, winey-estery[1][6][7]
Boiling Point 110-115 °C (9-10 mm Hg)199 °C[8]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ether.Miscible with ethanol, ether; very soluble in acetone, benzene.[1][9]

Applications in the Fragrance and Flavor Industry

Direct applications of this compound in commercial fragrance and flavor formulations are not extensively documented in publicly available literature. However, its stability and reactivity profile make it a candidate for use as a specialty chemical in these industries.[1]

Based on the fruity and ester-like characteristics of similar molecules, potential applications include:

  • Modifier in Fruity Fragrances: It could be used to add complexity and a unique nuance to apple, pear, or other fruity fragrance compositions.

  • Component in Flavor Blends: Its profile may lend itself to applications in beverages, baked goods, and confectionery to enhance fruity notes.

  • Intermediate in Aroma Chemical Synthesis: Its chemical structure allows for further modification to produce novel fragrance and flavor compounds.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Knoevenagel condensation of diethyl malonate with acetone, followed by dehydration.

Materials:

  • Diethyl malonate

  • Acetone

  • Acetic anhydride

  • Anhydrous zinc chloride

  • Benzene

  • Water

  • 2 L flask

  • Magnetic stirrer

  • Reflux condenser

  • Calcium chloride drying tube

  • Rotary evaporator

  • Fractional distillation apparatus (e.g., 30-cm Vigreux column)

Procedure:

  • Charge a 2 L flask with 400 g (2.50 moles) of diethyl malonate, 216 g (3.73 moles) of acetone, 320 g (3.14 moles) of acetic anhydride, and 50 g (0.37 mole) of anhydrous zinc chloride.

  • Attach a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.

  • Heat the solution at reflux with stirring for 20-24 hours.

  • Cool the reaction mixture and dilute it with 300-350 ml of benzene.

  • Wash the resulting dark-colored solution with four 500-ml portions of water.

  • Extract the combined aqueous layers with two 100-ml portions of benzene.

  • Combine all benzene solutions and concentrate them using a rotary evaporator.

  • Fractionally distill the residual liquid under reduced pressure through a 30-cm Vigreux column.

  • Collect the this compound fraction at a boiling point of 110-115 °C (9-10 mm Hg). The expected yield is 231-246 g (46-49%).

Visualizations

Synthesis_of_Diethyl_isopropylidenemalonate reactant reactant process process product product intermediate intermediate separation separation A Diethyl Malonate Acetone Acetic Anhydride Zinc Chloride B Reflux (20-24 hours) A->B Reactants C Reaction Mixture B->C D Cooling & Dilution with Benzene C->D E Benzene Solution D->E F Water Wash (4x) E->F G Aqueous Layer F->G Waste I Combined Benzene Solutions F->I Organic Phase H Benzene Extraction (2x) G->H H->I Organic Phase J Concentration (Rotary Evaporator) I->J K Crude Product J->K L Fractional Distillation (Reduced Pressure) K->L M Diethyl isopropylidenemalonate L->M Purified Product

Caption: Synthesis workflow for this compound.

Sensory Evaluation of a Fragrance Ingredient (General Protocol)

As no specific sensory evaluation protocol for this compound is available, a general methodology for fragrance ingredients is provided below.

Objective: To determine the odor profile and intensity of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass vials with caps

  • Pipettes

  • Smelling strips

  • Panel of trained sensory analysts (or untrained consumers for hedonic testing)

  • Odor-free evaluation room

Procedure:

  • Preparation of Samples:

    • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1% w/w).

    • Prepare a blank solvent sample as a control.

    • Label all vials with random three-digit codes.

  • Evaluation:

    • Dip a clean smelling strip into a coded vial for approximately 2 cm and for 2 seconds.

    • Present the smelling strips to the panelists in a randomized order.

    • Instruct panelists to sniff the strip from a distance of about 2-3 cm and record their observations.

    • Panelists should evaluate the odor based on predefined attributes (e.g., fruity, sweet, green, chemical) and rate the intensity on a scale (e.g., 1-9, from not perceptible to extremely strong).

    • A break of at least 30 seconds should be taken between samples to avoid olfactory fatigue. Smelling coffee beans can help cleanse the palate.

  • Data Analysis:

    • Collect and analyze the data from all panelists.

    • Determine the main odor descriptors for this compound.

    • Calculate the average intensity ratings at different concentrations.

Sensory_Evaluation_Workflow start_end start_end process process material material decision decision output output start Start prep_samples Prepare Dilutions of This compound start->prep_samples sample Coded Samples & Control prep_samples->sample evaluation Panelist Evaluation (Smelling Strips) sample->evaluation data_collection Record Odor Descriptors & Intensity Ratings evaluation->data_collection data_analysis Analyze Data data_collection->data_analysis odor_profile Odor Profile Determination data_analysis->odor_profile intensity Intensity Characterization data_analysis->intensity end End odor_profile->end intensity->end

Caption: General workflow for sensory evaluation of a fragrance ingredient.

References

Application Notes and Protocols: Reduction of Diethyl Isopropylidenemalonate with Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reduction of diethyl isopropylidenemalonate using sodium borohydride (NaBH₄). This compound is an α,β-unsaturated ester, presenting multiple potential sites for reduction. Standard reduction with sodium borohydride primarily leads to the saturation of the carbon-carbon double bond via a 1,4-conjugate addition mechanism. More forceful conditions or the use of activating agents can lead to the reduction of the ester functionalities. This application note outlines the protocols for the selective 1,4-reduction and discusses alternative pathways.

Introduction

Sodium borohydride is a versatile and mild reducing agent predominantly used for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2][3] While esters are generally unreactive towards NaBH₄ under standard conditions, α,β-unsaturated esters, such as this compound, can undergo reduction.[4][5] The primary reaction observed is the 1,4-conjugate addition of a hydride to the β-carbon, resulting in the formation of the saturated diester, diethyl isopropylmalonate. This selectivity is attributed to the electronic nature of the conjugated system. However, modifications to the reaction conditions, such as the use of co-reagents, can alter the reaction's course to favor the reduction of the ester groups.

Reaction Pathways

The reduction of this compound with sodium borohydride can theoretically proceed via three distinct pathways, each yielding a different product. The prevailing pathway is highly dependent on the reaction conditions.

  • 1,4-Conjugate Addition (Michael Addition): This is the most common pathway with NaBH₄ alone, yielding the saturated diester, diethyl isopropylmalonate.

  • 1,2-Addition: This pathway involves the reduction of one of the ester carbonyl groups to an allylic alcohol. This is less common with NaBH₄ but can be promoted with cerium(III) chloride (Luche reduction).[6]

  • Complete Reduction: Reduction of both the double bond and the ester functionalities to yield a diol. This typically requires a stronger reducing agent or the in-situ generation of diborane from NaBH₄.

Data Presentation

Table 1: Potential Products from the Reduction of this compound

Product NameStructureReduction PathwayTypical Conditions
Diethyl isopropylmalonateCH3-CH(CH3)-CH(COOEt)21,4-Conjugate AdditionNaBH₄ in Ethanol or Methanol
Diethyl 2-(1-hydroxy-1-methylethyl)malonate(CH3)2C(OH)-CH(COOEt)21,2-Addition (Hypothetical with NaBH₄ alone)NaBH₄ / CeCl₃ (Luche Conditions)
2-Isopropylpropane-1,3-diol(CH3)2CH-CH(CH2OH)2Complete ReductionNaBH₄ / I₂ or NaBH₄ / Br₂ (in situ Diborane)

Table 2: Comparison of Reaction Conditions for Different Reduction Pathways

Parameter1,4-Conjugate Addition1,2-Addition (Luche)Complete Reduction
Reducing Agent NaBH₄NaBH₄NaBH₄ / Lewis Acid (e.g., I₂, Br₂)
Co-reagent NoneCeCl₃I₂ or Br₂
Solvent Ethanol, MethanolMethanolTHF, DME
Temperature 0 °C to reflux-78 °C to room temperature0 °C to reflux
Typical Yield Moderate to HighHigh (for α,β-unsaturated ketones)High

Experimental Protocols

Protocol 1: Synthesis of Diethyl Isopropylmalonate (1,4-Conjugate Addition)

This protocol is designed for the selective reduction of the carbon-carbon double bond of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol (absolute)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 50 mmol) in 100 mL of absolute ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.9 g, 50 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is acidic (pH ~5-6).

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl isopropylmalonate.

  • The product can be further purified by vacuum distillation.

Visualizations

Reaction Pathway Diagram

ReactionPathways Start This compound Product14 Diethyl Isopropylmalonate (Saturated Diester) Start->Product14 1,4-Conjugate Addition (Major Pathway) Product12 Allylic Alcohol Derivative Start->Product12 1,2-Addition ProductFull 2-Isopropylpropane-1,3-diol Start->ProductFull Complete Reduction Conditions14 NaBH₄ Ethanol, 0°C to RT Conditions12 NaBH₄, CeCl₃ Methanol, -78°C ConditionsFull NaBH₄, I₂ THF, 0°C to Reflux

Caption: Possible reduction pathways of this compound.

Experimental Workflow Diagram

Workflow A 1. Dissolve Substrate in Ethanol B 2. Cool to 0°C A->B C 3. Add NaBH₄ Portion-wise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with 1M HCl at 0°C D->E F 6. Remove Ethanol (Rotary Evaporation) E->F G 7. Aqueous Workup & Extraction with Ether F->G H 8. Wash with NaHCO₃ & Brine G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Purify (Vacuum Distillation) I->J

Caption: Experimental workflow for 1,4-reduction.

Conclusion

The reduction of this compound with sodium borohydride is a straightforward and efficient method for the synthesis of diethyl isopropylmalonate via a 1,4-conjugate addition. The reaction proceeds under mild conditions with good selectivity. For the reduction of the ester functionalities, more robust reducing systems are required. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: Diethyl Isopropylidenemalonate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of diethyl isopropylidenemalonate as a versatile three-carbon building block in the synthesis of a variety of saturated heterocyclic compounds, which are key scaffolds in many pharmaceutical agents.

Introduction

This compound, a derivative of malonic acid, is a valuable reagent in organic synthesis. Its gem-dimethyl group offers steric hindrance and a fixed substitution pattern, making it an ideal precursor for the synthesis of 5,5-dimethyl-substituted heterocyclic systems. This document outlines the synthesis of this compound and its application in the preparation of barbiturates, thiobarbiturates, pyrimidines, and other nitrogen-containing heterocycles. The protocols provided are based on established literature procedures for analogous compounds and have been adapted for this compound.

Synthesis of this compound

The preparation of this compound is typically achieved through a Knoevenagel condensation of diethyl malonate with acetone.

G cluster_reagents Reagents cluster_process Process cluster_product Product A Diethyl Malonate P1 Mixing of Reagents A->P1 B Acetone B->P1 C Acetic Anhydride C->P1 D Zinc Chloride (catalyst) D->P1 P2 Reflux (24h) P1->P2 P3 Work-up (Benzene, Water Washes) P2->P3 P4 Purification (Distillation) P3->P4 Z This compound P4->Z

Figure 1: Experimental workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure reported by PrepChem.

Materials:

  • Diethyl malonate (133 g, 0.83 mol)

  • Acetone (72 g, 1.24 mol)

  • Acetic anhydride (106 g, 1.05 mol)

  • Zinc chloride (17.0 g, 0.125 mmol)

  • Benzene

  • Water

Procedure:

  • To a 500 mL three-neck flask equipped with a reflux condenser, add diethyl malonate, acetone, acetic anhydride, and zinc chloride.

  • Heat the mixture to reflux and maintain for 24 hours.

  • After cooling, add 200 mL of benzene to the reaction mixture.

  • Wash the organic layer with four 100 mL portions of water.

  • Extract the combined aqueous layers with two 50 mL portions of benzene.

  • Combine all organic layers and concentrate under reduced pressure.

  • Distill the residue under reduced pressure to obtain this compound.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Yield (%)Boiling Point (°C/mmHg)
Diethyl malonate160.171330.83--
Acetone58.08721.24--
Acetic anhydride102.091061.05--
Zinc chloride136.3817.00.125--
This compound200.2368.00.3441.0112/9

Synthesis of Heterocyclic Compounds

Synthesis of 5,5-Dimethylbarbituric Acid

The condensation of this compound with urea in the presence of a strong base like sodium ethoxide yields 5,5-dimethylbarbituric acid, a derivative of barbituric acid. The general procedure for barbituric acid synthesis is well-established.

G reagent1 This compound intermediate Condensation Intermediate reagent1->intermediate 1. reagent2 Urea reagent2->intermediate 2. base Sodium Ethoxide base->intermediate catalyst product 5,5-Dimethylbarbituric Acid intermediate->product 3. Cyclization acid HCl (acidification) acid->product 4. Work-up

Figure 2: Reaction pathway for the synthesis of 5,5-dimethylbarbituric acid.

This protocol is adapted from the synthesis of barbituric acid.

Materials:

  • This compound (0.5 mol)

  • Urea (30 g, 0.5 mol)

  • Sodium metal (11.5 g, 0.5 gram-atom)

  • Absolute ethanol (500 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Prepare sodium ethoxide by dissolving finely cut sodium metal in absolute ethanol in a round-bottomed flask fitted with a reflux condenser.

  • To the sodium ethoxide solution, add this compound.

  • Add a solution of dry urea dissolved in hot absolute ethanol.

  • Reflux the mixture for 7 hours. A white solid should precipitate.

  • After cooling, add hot water to dissolve the solid.

  • Acidify the solution with concentrated HCl to precipitate the product.

  • Cool the mixture in an ice bath and collect the white product by filtration.

  • Wash the product with cold water and dry.

Quantitative Data (Expected):

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Expected Yield (%)
This compound200.230.5-
Urea60.060.5-
5,5-Dimethylbarbituric Acid156.14-72-78
Synthesis of 5,5-Dimethylthiobarbituric Acid

Thiobarbiturates can be synthesized in a similar manner to barbiturates by replacing urea with thiourea.

G reagent1 This compound intermediate Condensation Intermediate reagent1->intermediate 1. reagent2 Thiourea reagent2->intermediate 2. base Sodium Ethoxide base->intermediate catalyst product 5,5-Dimethylthiobarbituric Acid intermediate->product 3. Cyclization acid HCl (acidification) acid->product 4. Work-up G reagent1 This compound intermediate Condensation Intermediate reagent1->intermediate 1. reagent2 Guanidine reagent2->intermediate 2. base Sodium Ethoxide base->intermediate catalyst product 2-Amino-5,5-dimethyl-4,6-pyrimidinedione intermediate->product 3. Cyclization acid Acetic Acid (acidification) acid->product 4. Work-up

Application Notes and Protocols for the Alkylation of Diethyl Isopropylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed procedure for the alkylation of diethyl isopropylidenemalonate via conjugate addition of a Grignard reagent. This method is effective for the synthesis of tert-alkyl derivatives of malonic esters. The following protocol is adapted from a verified procedure and is intended for use by trained researchers and scientists in a laboratory setting.

Experimental Principle

The alkylation of this compound is achieved through a 1,4-conjugate addition of a Grignard reagent. In this reaction, the nucleophilic alkyl group from the Grignard reagent attacks the β-carbon of the α,β-unsaturated ester system, leading to the formation of a new carbon-carbon bond. Subsequent workup with acid protonates the resulting enolate to yield the alkylated product. This method circumvents the challenges associated with direct alkylation of sterically hindered malonic esters.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the alkylation of this compound with methylmagnesium iodide to synthesize diethyl tert-butylmalonate.[1]

ParameterValueMoles / Gram-Atom
Reactants
This compound100 g0.500 mole
Magnesium Turnings18.3 g0.753 g-atom
Methyl Iodide113.5 g0.7993 mole
Copper(I) Chloride1.0 g0.010 mole
Solvents
Anhydrous Diethyl Ether200 ml (for Grignard) + 100 ml (for malonate)N/A
Reaction Conditions
Grignard FormationDropwise addition, stirringN/A
Conjugate Addition Temp.-5°C to 0°CN/A
Addition Time80–90 minutesN/A
Post-addition Stirring30 minutesN/A
Workup
10% Sulfuric Acid400 mlN/A
Ice500-1000 gN/A
Ether for Extraction3 x 200 ml portionsN/A
Sat. Sodium Thiosulfate100 mlN/A
Product
Diethyl tert-butylmalonate Yield93.5–102 g87–94%

Experimental Protocol

This protocol details the synthesis of diethyl tert-butylmalonate from this compound.[1]

1. Preparation of Methylmagnesium Iodide (Grignard Reagent)

a. Assemble a 1-liter, three-necked flask fitted with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet tube. Dry the apparatus in an oven at 110-120°C, then flush with nitrogen and allow to cool. Maintain a nitrogen atmosphere throughout the reaction. b. Place 18.3 g (0.753 g-atom) of magnesium turnings in the flask. c. Prepare a solution of 113.5 g (0.7993 mole) of methyl iodide in 200 ml of anhydrous diethyl ether and add it to the dropping funnel. d. Add the methyl iodide solution dropwise to the magnesium turnings with stirring to initiate and sustain the Grignard reaction.

2. Conjugate Addition Reaction

a. Cool the freshly prepared methylmagnesium iodide solution to 0–5°C using an external ice-salt bath. b. With stirring, introduce 1.0 g (0.010 mole) of copper(I) chloride to the Grignard solution. c. Prepare a solution of 100 g (0.500 mole) of this compound in 100 ml of anhydrous diethyl ether. d. Add the this compound solution dropwise to the cooled Grignard mixture over a period of 80–90 minutes, maintaining the temperature between -5°C and 0°C. e. After the addition is complete, remove the cooling bath and stir the reaction mixture for an additional 30 minutes at room temperature.

3. Workup and Purification

a. Pour the reaction mixture onto a mixture of 500–1000 g of ice and 400 ml of 10% sulfuric acid. b. Separate the ether layer and extract the aqueous phase with three 200-ml portions of diethyl ether. c. Combine the ether solutions and wash with 100 ml of saturated aqueous sodium thiosulfate solution. d. Dry the combined organic layers over anhydrous magnesium sulfate. e. Concentrate the solution using a rotary evaporator to remove the solvent. f. Fractionally distill the residual liquid under reduced pressure through a short Vigreux column to obtain the pure diethyl tert-butylmalonate. The product typically distills at 60–61°C (0.7 mm Hg).

Visualizations

Alkylation_Workflow Experimental Workflow for Alkylation of this compound A 1. Grignard Reagent Preparation (Methylmagnesium Iodide) B 2. Cooling of Grignard Reagent (0-5°C) A->B Cooling C 3. Addition of Cu(I)Cl Catalyst B->C Catalyst Addition D 4. Dropwise Addition of Diethyl Isopropylidenemalonate Solution (-5 to 0°C) C->D Substrate Addition E 5. Reaction Stirring (30 min at RT) D->E Reaction Progression F 6. Quenching with Acidic Ice Water E->F Reaction Termination G 7. Liquid-Liquid Extraction (Diethyl Ether) F->G Phase Separation H 8. Washing and Drying (Na2S2O3, MgSO4) G->H Purification I 9. Solvent Removal (Rotary Evaporation) H->I Concentration J 10. Product Purification (Vacuum Distillation) I->J Final Purification K Final Product: Diethyl tert-butylmalonate J->K Isolation

Caption: Workflow for the conjugate addition alkylation of this compound.

References

Diethyl Isopropylidenemalonate: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl isopropylidenemalonate is a valuable and versatile C3 synthon in organic synthesis. Its unique structure, featuring a masked malonate functionality, allows for a range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. This document provides detailed application notes and experimental protocols for key reactions involving this compound, highlighting its utility as a Michael acceptor and as a precursor for heterocyclic systems.

Introduction

This compound, also known as propanedioic acid, (1-methylethylidene)-, diethyl ester, is a colorless to pale yellow liquid. The isopropylidene group serves as a protecting group for the acidic methylene protons of diethyl malonate, which allows for selective reactions at the α,β-unsaturated system. This unique reactivity profile enables its use in a variety of synthetic transformations, including conjugate additions (Michael reactions) and cycloadditions, leading to the formation of diverse molecular architectures. Its applications are particularly notable in the synthesis of substituted malonic esters and heterocyclic compounds like barbiturates.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₁₆O₄--INVALID-LINK--
Molecular Weight200.23 g/mol --INVALID-LINK--
Boiling Point110-115 °C at 9-10 mmHg--INVALID-LINK--
Density1.021 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n²⁰/D)1.4483–1.4490--INVALID-LINK--

Applications in Organic Synthesis

This compound serves as a key starting material for a variety of chemical transformations. Its synthetic utility is primarily centered around its reactivity as a Michael acceptor and its ability to be converted into functionalized malonic esters.

G A This compound B Conjugate Addition (Michael Reaction) A->B Nucleophilic Attack H Hydrolysis/Deprotection A->H Acidic Workup D Substituted Malonic Esters (e.g., Diethyl tert-butylmalonate) B->D C Synthesis of Heterocycles E Barbiturates & Derivatives C->E F Grignard Reagents F->B e.g., MeMgI, CuCl G Urea / Thiourea G->C I Substituted Diethyl Malonate H->I I->C

Conjugate Addition Reactions (Michael Acceptor)

The electron-withdrawing ester groups render the double bond of this compound susceptible to nucleophilic attack in a conjugate or 1,4-addition manner. This reaction is a powerful tool for the formation of carbon-carbon bonds. A notable example is the addition of Grignard reagents in the presence of a copper catalyst.[1]

Quantitative Data for Conjugate Addition of Methylmagnesium Iodide

ProductCatalystYieldReference
Diethyl tert-butylmalonateCuCl (1 mol%)High (not specified)[1]
Diethyl tert-butylmalonateLithium dimethylcuprateHigh (not specified)[1]

Experimental Protocol: Synthesis of Diethyl tert-butylmalonate [1]

This procedure illustrates the copper-catalyzed conjugate addition of a Grignard reagent to this compound.

Materials:

  • Magnesium turnings (18.3 g, 0.753 g-atom)

  • Methyl iodide (113.5 g, 0.7993 mole)

  • Anhydrous diethyl ether (300 ml)

  • Copper(I) chloride (1.0 g, 0.010 mole)

  • This compound (100 g, 0.500 mole)

  • 10% Sulfuric acid

  • Ice

Equipment:

  • 1-L three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice-salt bath

Procedure:

  • Prepare a solution of methylmagnesium iodide by adding a solution of methyl iodide in 200 ml of anhydrous diethyl ether dropwise to a stirred suspension of magnesium turnings in the reaction flask.

  • Cool the resulting Grignard reagent solution to 0–5 °C using an ice-salt bath.

  • Introduce copper(I) chloride to the stirred solution.

  • While maintaining the temperature at -5° to 0 °C, add a solution of this compound in 100 ml of anhydrous ether dropwise over a period of 80–90 minutes.

  • After the addition is complete, remove the cooling bath and stir the reaction mixture for an additional 30 minutes.

  • Pour the reaction mixture onto a mixture of 500–1000 g of ice and 400 ml of 10% sulfuric acid.

  • Separate the ether layer and extract the aqueous phase with three 200-ml portions of ether.

  • Combine the ether solutions, wash with 100 ml of saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Remove the ether by distillation, and fractionally distill the residue under reduced pressure to obtain diethyl tert-butylmalonate.

Synthesis of Heterocyclic Compounds: Barbiturates

This compound can serve as a precursor to substituted diethyl malonates, which are key intermediates in the synthesis of various heterocyclic compounds, most notably barbiturates. The synthesis involves the condensation of a substituted diethyl malonate with urea in the presence of a strong base. While direct condensation with this compound is not typical, hydrolysis of the isopropylidene group followed by in-situ or subsequent reaction with urea provides a pathway to these important pharmaceutical compounds. The following is a general, well-established protocol for the synthesis of barbituric acid from diethyl malonate, which can be adapted for substituted derivatives obtained from this compound.[2][3][4]

Quantitative Data for Barbituric Acid Synthesis from Diethyl Malonate

ReactantsBaseSolventYieldReference
Diethyl malonate, UreaSodium ethoxideAbsolute ethanol72-78%[2]

Experimental Protocol: Synthesis of Barbituric Acid [2][4][5][6]

This protocol describes the synthesis of the parent barbituric acid ring system.

Materials:

  • Sodium (11.5 g, 0.5 g-atom)

  • Absolute ethanol (500 ml)

  • Diethyl malonate (80 g, 0.5 mole)

  • Dry urea (30 g, 0.5 mole)

  • Concentrated hydrochloric acid

  • Deionized water

Equipment:

  • 2-L round-bottomed flask

  • Reflux condenser with a calcium chloride tube

  • Oil bath

  • Büchner funnel

Procedure:

  • In a 2-L round-bottomed flask, prepare a solution of sodium ethoxide by dissolving finely cut sodium in 250 ml of absolute ethanol.

  • To this solution, add diethyl malonate followed by a solution of dry urea dissolved in 250 ml of hot (70 °C) absolute ethanol.

  • Shake the mixture well and reflux for seven hours in an oil bath heated to 110 °C. A white solid will separate.

  • After the reaction is complete, add 500 ml of hot (50 °C) water and then acidify the solution with concentrated hydrochloric acid (approx. 45 ml).

  • Filter the resulting clear solution and cool it in an ice bath overnight.

  • Collect the white product on a Büchner funnel, wash with 50 ml of cold water, and dry in an oven at 105–110 °C.

G A Diethyl Malonate & Urea C Reflux at 110°C A->C B Sodium Ethoxide in Ethanol B->C Base D Acidification with HCl C->D Workup E Crystallization D->E F Barbituric Acid E->F

Conclusion

This compound is a highly adaptable and valuable building block in organic synthesis. Its utility as a Michael acceptor allows for the straightforward introduction of quaternary carbon centers, while its role as a protected malonate provides a gateway to a wide array of heterocyclic structures, including the pharmaceutically significant barbiturate class of compounds. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this versatile reagent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl Isopropylidenemalonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl isopropylidenemalonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Knoevenagel condensation reaction between diethyl malonate and acetone.[1][2] This reaction typically involves a catalyst, which can be a weak base or a Lewis acid, followed by dehydration to form the α,β-unsaturated product.[2]

Q2: What are the typical reagents and catalysts used in this synthesis?

A2: Common reagents include diethyl malonate and acetone.[3][4] For catalysis, a mixture of acetic anhydride and anhydrous zinc chloride is frequently used.[3][4][5] Alternatively, a basic catalyst such as sodium ethoxide can be employed.[6]

Q3: What is the expected yield for this reaction?

A3: The reported yields for the synthesis using diethyl malonate, acetone, acetic anhydride, and zinc chloride are typically in the range of 41-50%.[3][5]

Q4: What are the physical properties of this compound?

A4: this compound is a clear, colorless to pale yellow liquid with a faint, ester-like odor.[6][7] It is sparingly soluble in water but soluble in common organic solvents like ethanol, acetone, and ether.[6]

Troubleshooting Guide

Low or No Product Yield

Problem: After performing the reaction and workup, the yield of this compound is significantly lower than expected, or no product is obtained.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Catalyst Anhydrous zinc chloride is hygroscopic and can become inactive if exposed to moisture. Ensure that the zinc chloride is freshly opened or has been properly stored in a desiccator.
Incomplete Reaction The reaction typically requires a prolonged reflux period of around 24 hours.[3][4] Ensure the reaction has been allowed to proceed for the full duration at the appropriate temperature.
Inefficient Water Removal The Knoevenagel condensation is a dehydration reaction.[2] The presence of water can inhibit the reaction. While acetic anhydride acts as a dehydrating agent, ensuring all glassware is thoroughly dried before use is crucial.
Suboptimal Reaction Temperature The reaction is typically run at reflux.[3][4] Ensure the heating mantle or oil bath is set to the correct temperature to maintain a steady reflux.
Loss of Product During Workup This compound is soluble in organic solvents.[6] During the aqueous wash steps, ensure that the organic layer is thoroughly separated and that the aqueous layer is extracted multiple times with a suitable solvent (e.g., benzene or toluene) to recover all the product.[3][4]
Formation of Side Products

Problem: Spectroscopic analysis (e.g., NMR, GC-MS) of the product mixture indicates the presence of significant impurities or side products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Self-condensation of Acetone Under certain basic conditions, acetone can undergo self-condensation (an aldol condensation). Using a Lewis acid catalyst like zinc chloride with acetic anhydride can help to minimize this side reaction.
Hydrolysis of Ester Groups During the workup, exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the diethyl ester groups.[8] It is important to perform washes with water or saturated sodium bicarbonate solution promptly and avoid prolonged contact with strong acids or bases.
Unreacted Starting Materials The presence of unreacted diethyl malonate is a common impurity.[4] This can be due to an incomplete reaction. Ensure the reaction has gone to completion. Fractional distillation under reduced pressure is an effective method for separating the product from unreacted diethyl malonate.[3][4]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

This protocol is adapted from established literature procedures.[3][4]

Materials:

  • Diethyl malonate

  • Acetone

  • Acetic anhydride

  • Anhydrous zinc chloride

  • Benzene or Toluene

  • Water

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a 500 mL three-neck flask equipped with a reflux condenser, magnetic stirrer, and a drying tube, combine diethyl malonate (133 g, 0.83 mol), acetone (72 g, 1.24 mol), acetic anhydride (106 g, 1.05 mol), and anhydrous zinc chloride (17.0 g, 0.125 mol).[3]

  • Heat the mixture to reflux with stirring and maintain the reflux for 24 hours.[3]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Add benzene (200 mL) to the reaction mixture.[3]

  • Transfer the mixture to a separatory funnel and wash with water (4 x 100 mL).[3]

  • Extract the combined aqueous layers with benzene (2 x 50 mL).[3]

  • Combine all organic layers and concentrate using a rotary evaporator.[3]

  • Purify the resulting residue by fractional distillation under reduced pressure to yield this compound as a colorless oil.[3][4]

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Boiling Point (°C)Yield (%)
Diethyl malonate160.171330.83199-
Acetone58.08721.2456-
Acetic anhydride102.091061.05139-
Zinc chloride136.3017.00.125--
This compound200.2368.00.34112 at 9 mmHg41.0

Data compiled from PrepChem.[3]

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Reactants: - Diethyl malonate - Acetone - Acetic anhydride - Zinc chloride B Reflux for 24 hours A->B C Cool to Room Temperature B->C D Add Benzene C->D E Wash with Water (4x) D->E F Extract Aqueous Layer with Benzene (2x) E->F G Combine Organic Layers F->G H Concentrate via Rotary Evaporation G->H I Fractional Distillation under Reduced Pressure H->I J This compound (Product) I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low or No Yield Q1 Was the catalyst anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No: Use freshly opened or properly stored ZnCl2 Q1->A1_No Q2 Was the reaction refluxed for 24 hours? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No: Ensure full reaction time at reflux temperature Q2->A2_No Q3 Was the workup performed correctly? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No: Ensure thorough extraction of aqueous layers Q3->A3_No End Consider other factors (e.g., reagent purity) A3_Yes->End

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Diethyl Isopropylidenemalonate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of diethyl isopropylidenemalonate by fractional distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound, a crucial purification step following its synthesis.

ProblemPossible CausesSolutions
Difficulty Achieving or Maintaining Target Vacuum Leaks in the distillation apparatus (glassware joints, tubing).Inspect all connections for cracks or improper sealing. Ensure all joints are properly greased and clamped.
Inefficient vacuum pump performance.Check the vacuum pump oil; it may need to be changed. Ensure the pump is appropriately sized for the distillation setup.
Saturated cold trap.Ensure the cold trap is filled with an appropriate cooling agent (e.g., dry ice/acetone or liquid nitrogen) and is not overloaded.
Bumping or Unstable Boiling Uneven heating of the distillation flask.Use a heating mantle with a magnetic stirrer to ensure even heat distribution.
Lack of boiling chips or a stir bar.Add a few boiling chips or a magnetic stir bar to the distillation flask before applying vacuum.
Vacuum applied too rapidly.Apply the vacuum gradually to the system to prevent sudden, vigorous boiling.
Product Not Distilling at Expected Temperature Inaccurate pressure reading.Ensure the manometer is functioning correctly and placed properly in the system.
Thermometer placed incorrectly.The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the vapor temperature.
System pressure is not low enough.Check for vacuum leaks. A lower pressure will decrease the boiling point.
Product Discoloration (Yellowing or Darkening) Thermal decomposition.This compound can degrade at high temperatures. Lower the distillation temperature by achieving a lower vacuum. Do not heat the distillation flask to dryness.
Presence of acidic or basic impurities from synthesis.Neutralize the crude product with a mild basic wash (e.g., saturated sodium bicarbonate solution) followed by a brine wash before distillation.
Low Product Yield Incomplete separation of fractions.Use a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column) and maintain a slow, steady distillation rate.
Product loss during transfers.Minimize the number of glassware transfers.
Flooding of the fractionating column.Reduce the heating rate to allow for proper vapor-liquid equilibrium within the column. Ensure the column is vertical.[1][2]
Hold-up in the distillation column.For high-purity separations requiring a packed column, be aware that more liquid will be held on the packing material. A Vigreux column has lower hold-up.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

The boiling point of this compound is highly dependent on the system pressure. At atmospheric pressure, it would likely decompose before boiling. Under vacuum, the boiling point is significantly reduced. Refer to the table below for approximate boiling points at various pressures.

Q2: What are the common impurities in crude this compound after synthesis?

Common impurities originate from the Knoevenagel condensation reaction between diethyl malonate and acetone. These can include:

  • Unreacted starting materials: Diethyl malonate and acetone.

  • Catalyst and reagents: Residual acetic anhydride or zinc chloride if used in the synthesis.[5][6]

  • Side products: Although the Knoevenagel condensation is generally efficient, minor side products may form.

  • Water: Introduced during the workup or as a byproduct of the condensation.

Q3: How can I improve the separation efficiency of my fractional distillation?

To enhance separation:

  • Use a fractionating column: A Vigreux column is a good starting point for moderate separations. For mixtures with very close boiling points, a packed column (e.g., with Raschig rings or glass beads) will provide more theoretical plates and better separation.[1][2][4][7]

  • Control the distillation rate: A slow and steady rate of 1-2 drops per second allows for proper vapor-liquid equilibrium in the column.

  • Insulate the column: Wrapping the column with glass wool or aluminum foil minimizes heat loss and helps maintain the temperature gradient necessary for efficient fractionation.

Q4: Is a Vigreux column or a packed column better for this purification?

The choice depends on the purity of your crude product.

  • A Vigreux column is generally easier to use, has a lower liquid hold-up (meaning less product is lost on the column), and is sufficient for separating components with moderately different boiling points.[1][3][4]

  • A packed column offers a higher number of theoretical plates and is better for separating components with very close boiling points. However, it has a higher liquid hold-up.[2][4]

For a typical purification of this compound from unreacted diethyl malonate, a 30-cm Vigreux column is often sufficient.[5]

Q5: My product is bumping violently. What should I do?

Bumping occurs when a liquid becomes superheated and boils suddenly. To prevent this in vacuum distillation:

  • Always use a magnetic stir bar and stirrer. This provides a smooth surface for bubble formation.

  • Never use boiling chips for vacuum distillation. The trapped air in the pores of the chips is quickly removed under vacuum, rendering them ineffective.

  • Apply vacuum before you begin heating. This will remove dissolved gases that can contribute to bumping.

  • Heat the distillation flask evenly using a heating mantle.

Quantitative Data Summary

The following tables summarize key quantitative data for the fractional distillation of this compound.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
Density 1.021 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.4483–1.4490

Source:[5]

Table 2: Boiling Point of this compound at Various Pressures

Pressure (mmHg)Pressure (mbar)Boiling Point (°C)
9-10~12-13110-115
9~12112
120~160175-178

Note: These values are reported in the literature. Use a pressure-temperature nomograph or an online calculator for more precise estimates at your specific vacuum level.

Experimental Protocols

Protocol: Purification of this compound by Fractional Vacuum Distillation

This protocol is based on a procedure from Organic Syntheses.[5]

1. Preparation of Crude Product:

  • Following the synthesis of this compound, the crude product is typically worked up by washing with water to remove water-soluble impurities.

2. Assembly of the Distillation Apparatus:

  • Assemble a fractional vacuum distillation apparatus using a round-bottom flask, a 30-cm Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Ensure all glassware is dry and free of cracks.

  • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

  • Place a magnetic stir bar in the distillation flask.

  • Connect the apparatus to a vacuum trap and a vacuum pump.

3. Distillation Procedure:

  • Transfer the crude this compound into the distillation flask. The flask should not be more than two-thirds full.

  • Begin stirring the crude product.

  • Gradually apply the vacuum. A low-boiling forerun, which may contain unreacted acetone and other volatile impurities, may distill first.

  • Once the vacuum is stable, begin to heat the distillation flask gently with a heating mantle.

  • Collect any low-boiling fractions in a separate receiving flask. A fraction boiling between 85-87 °C at 9 mmHg is likely unreacted diethyl malonate.

  • After the forerun has been collected, increase the heating mantle temperature.

  • Collect the main fraction of this compound at the appropriate temperature for your vacuum level (e.g., 110-115 °C at 9-10 mmHg).[5]

  • Monitor the temperature and pressure throughout the distillation. A pure compound should distill over a narrow temperature range at a constant pressure.

  • Stop the distillation before the flask boils to dryness to prevent the formation of peroxides and potential decomposition of the residue.

4. Shutdown Procedure:

  • Remove the heating mantle and allow the apparatus to cool to room temperature.

  • Slowly and carefully vent the system to return to atmospheric pressure.

  • Turn off the vacuum pump.

  • Disassemble the apparatus and collect the purified product.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Fractional Vacuum Distillation cluster_final Final Product crude_product Crude Diethyl isopropylidenemalonate wash Aqueous Wash (to remove water-soluble impurities) crude_product->wash distill_setup Assemble Distillation Apparatus (Vigreux column, vacuum setup) wash->distill_setup apply_vacuum Apply Vacuum Gradually distill_setup->apply_vacuum heat Gentle Heating apply_vacuum->heat collect_forerun Collect Forerun (e.g., Diethyl Malonate at 85-87°C @ 9 mmHg) heat->collect_forerun collect_product Collect Main Fraction (this compound at 110-115°C @ 9-10 mmHg) collect_forerun->collect_product pure_product Purified Diethyl isopropylidenemalonate collect_product->pure_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_symptoms Identify Symptom cluster_causes_no_distillate Potential Causes cluster_causes_boiling Potential Causes cluster_causes_purity Potential Causes cluster_causes_discoloration Potential Causes cluster_solutions Solutions start Distillation Problem Encountered no_distillate No Distillate or Slow Distillation start->no_distillate unstable_boiling Bumping/ Unstable Boiling start->unstable_boiling bad_purity Poor Separation/ Low Purity start->bad_purity discoloration Product Discoloration start->discoloration vacuum_leak Vacuum Leak? no_distillate->vacuum_leak temp_low Temperature Too Low? no_distillate->temp_low thermometer Thermometer Misplaced? no_distillate->thermometer no_stirring No Stir Bar? unstable_boiling->no_stirring heating Uneven Heating? unstable_boiling->heating rate_fast Distillation Rate Too Fast? bad_purity->rate_fast column_inefficient Inefficient Column? bad_purity->column_inefficient flooding Column Flooding? bad_purity->flooding temp_high Temperature Too High? discoloration->temp_high check_seals Check Seals & Joints vacuum_leak->check_seals increase_heat Increase Heat temp_low->increase_heat adjust_thermometer Adjust Thermometer thermometer->adjust_thermometer add_stir_bar Add Stir Bar no_stirring->add_stir_bar use_stirrer Use Stir Plate heating->use_stirrer slow_rate Reduce Heat rate_fast->slow_rate use_packing Use Packed/Longer Column column_inefficient->use_packing flooding->slow_rate lower_vacuum Improve Vacuum temp_high->lower_vacuum

References

Common side reactions in the synthesis of Diethyl isopropylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl isopropylidenemalonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound from diethyl malonate and acetone?

The synthesis is a Knoevenagel condensation, a well-established method for carbon-carbon bond formation.[1][2][3][4] In this reaction, the active methylene group of diethyl malonate undergoes a nucleophilic addition to the carbonyl group of acetone, followed by a dehydration step to yield the α,β-unsaturated product, this compound.[1][3][4]

Q2: What is the role of zinc chloride and acetic anhydride in this synthesis?

Zinc chloride (ZnCl₂) acts as a Lewis acid catalyst.[5][6][7] It activates the carbonyl group of acetone, making it more electrophilic and susceptible to nucleophilic attack by the enolate of diethyl malonate. Acetic anhydride serves as a dehydrating agent, removing the water molecule formed during the condensation and shifting the equilibrium towards the product.[8]

Q3: What are the expected yield and physical properties of this compound?

The reported yields for this synthesis typically range from 41% to 49%. This compound is a colorless liquid.

PropertyValue
Boiling Point 110-115 °C at 9-10 mmHg
Refractive Index (n20D) 1.4483–1.4490

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Low Product Yield

Q4: My final yield is significantly lower than the expected 41-49%. What are the potential causes and solutions?

Low yields can be attributed to several factors, primarily the occurrence of side reactions. The most common side reaction is the self-condensation of acetone.

Potential Cause Explanation Recommended Solution
Acetone Self-Condensation Acetone can undergo an aldol condensation with itself to form diacetone alcohol, which can then dehydrate to mesityl oxide. This reaction competes with the desired Knoevenagel condensation.Use a molar excess of diethyl malonate relative to acetone to favor the desired reaction. Ensure efficient stirring and maintain a consistent reaction temperature to minimize self-condensation.
Incomplete Reaction The reaction may not have gone to completion.Monitor the reaction progress using thin-layer chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reflux period.
Suboptimal Catalyst Activity The zinc chloride used may be hydrated or of low purity, reducing its catalytic activity.Use anhydrous zinc chloride and ensure it is properly stored to prevent moisture absorption.
Loss during Workup Product may be lost during the aqueous workup or extraction steps.Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., benzene or diethyl ether). Minimize the formation of emulsions during washing steps.
Product Purity Issues

Q5: My final product is impure. What are the likely contaminants and how can I remove them?

The primary impurities are typically unreacted starting materials and byproducts from side reactions.

Impurity Source Identification Removal Method
Unreacted Diethyl Malonate Incomplete reaction or use of excess diethyl malonate.Lower boiling point fraction during distillation (approx. 85-87 °C at 9 mmHg). Can be identified by GC-MS or NMR spectroscopy.Careful fractional distillation under reduced pressure.
Diacetone Alcohol Acetone self-condensation.Higher boiling point than the product. Can be identified by GC-MS or NMR spectroscopy.Fractional distillation. Diacetone alcohol has a boiling point of 166 °C at atmospheric pressure.
Mesityl Oxide Dehydration of diacetone alcohol.Boiling point (129.5 °C at atmospheric pressure) is relatively close to the product's boiling point under vacuum, making separation by distillation challenging. Can be identified by GC-MS or NMR spectroscopy.[9][10]Meticulous fractional distillation using a high-efficiency column (e.g., Vigreux or spinning band).
Michael Adducts A potential subsequent reaction where diethyl malonate adds to the newly formed this compound (a Michael addition).[11][12][13][14]Higher molecular weight byproduct.Careful fractional distillation.

Q6: How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic peaks for the isopropylidene and malonate moieties.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C double bond and the ester carbonyl groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate the product from any impurities and confirm its molecular weight.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

  • Diethyl malonate

  • Acetone

  • Acetic anhydride

  • Anhydrous zinc chloride

  • Benzene (or other suitable extraction solvent)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate, acetone, acetic anhydride, and anhydrous zinc chloride.

  • Heat the mixture to reflux with stirring for 20-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with benzene.

  • Transfer the mixture to a separatory funnel and wash with several portions of water to remove zinc salts and acetic acid.

  • Separate the organic layer and extract the combined aqueous layers with benzene.

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 110-115 °C (9-10 mmHg).

Visualizations

Reaction Pathway

ReactionPathway Reactants Diethyl Malonate + Acetone Intermediate Adduct Intermediate Reactants->Intermediate Knoevenagel Condensation Catalyst ZnCl2, Acetic Anhydride Catalyst->Intermediate Product This compound Intermediate->Product - H2O

Caption: Knoevenagel condensation pathway for this compound synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Product Yield CheckReaction Check for Acetone Self-Condensation Start->CheckReaction CheckCompletion Verify Reaction Completion (TLC) Start->CheckCompletion CheckCatalyst Assess Catalyst Activity Start->CheckCatalyst CheckWorkup Review Workup Procedure Start->CheckWorkup Solution1 Optimize Reactant Ratio & Temperature Control CheckReaction->Solution1 Solution2 Extend Reaction Time CheckCompletion->Solution2 Solution3 Use Anhydrous ZnCl2 CheckCatalyst->Solution3 Solution4 Improve Extraction Technique CheckWorkup->Solution4

Caption: Troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Diethyl Isopropylidenemalonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature control during the synthesis of diethyl isopropylidenemalonate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

The optimal reaction temperature for the synthesis of this compound, a Knoevenagel condensation, is typically at reflux.[1][2] The specific temperature will depend on the solvent used in the reaction mixture. For instance, a common procedure involves heating a mixture of diethyl malonate, acetone, acetic anhydride, and zinc chloride to reflux for 20-24 hours.[1][2]

Q2: What are the consequences of the reaction temperature being too low?

If the reaction temperature is significantly below reflux, the rate of reaction will be considerably slower, potentially leading to an incomplete reaction and low yield of this compound. The starting materials, diethyl malonate and acetone, may remain largely unreacted. In some variations of the Knoevenagel condensation, lower temperatures (e.g., 0°C) have been used to selectively form an intermediate alcohol adduct and prevent subsequent dehydration to the final α,β-unsaturated product, though this is context-dependent on the specific reactants and catalysts used.[3][4][5]

Q3: What happens if the reaction temperature is too high?

Exceeding the recommended reflux temperature can lead to several undesirable side reactions and product degradation. While not extensively detailed for this specific reaction in the provided context, general principles of organic synthesis suggest that excessively high temperatures can promote the formation of byproducts through alternative reaction pathways. Furthermore, this compound can be sensitive to high temperatures, and excessive heat during the reaction or purification (distillation) can cause decomposition.[6] It is crucial to control the heating to maintain a steady reflux without overheating.

Q4: How does temperature control impact the purification of this compound?

Temperature control is critical during the purification of this compound, which is typically achieved by fractional distillation under reduced pressure.[1][6] Using a vacuum lowers the boiling point of the compound, allowing it to be distilled at a lower temperature and minimizing the risk of thermal decomposition.[6] The reported boiling point is 110-115°C at 9-10 mmHg.[1] Careful temperature management during distillation is essential to separate the desired product from unreacted diethyl malonate and other lower or higher boiling point impurities.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Troubleshooting Step
Insufficient Reaction Temperature Ensure the reaction mixture is maintained at a steady reflux for the recommended duration (e.g., 20-24 hours). Use a heating mantle with a temperature controller and a reflux condenser to maintain the appropriate temperature.
Incomplete Reaction If the reaction has not gone to completion, consider extending the reflux time. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Moisture in Reagents The presence of water can interfere with the reaction, particularly if using catalysts that are sensitive to moisture like zinc chloride. Ensure all reagents and glassware are anhydrous.

Problem 2: Presence of significant amounts of unreacted starting materials in the final product.

Possible Cause Troubleshooting Step
Reaction Temperature Too Low As with low yield, a temperature below reflux will result in a slow reaction rate and incomplete conversion of starting materials. Verify and adjust the heating to achieve a gentle reflux.
Insufficient Reaction Time The reaction may require a longer period at reflux to reach completion. Refer to the experimental protocol for the recommended reaction time.
Inefficient Purification If the distillation is not performed carefully, unreacted diethyl malonate may co-distill with the product. Use a fractionating column and maintain a stable vacuum and temperature during distillation to ensure good separation.

Problem 3: Formation of a dark-colored reaction mixture or tar-like substances.

Possible Cause Troubleshooting Step
Reaction Temperature Too High Overheating the reaction mixture can lead to the decomposition of reagents or products, resulting in the formation of polymeric or tarry byproducts. Use a controlled heating source and monitor the reaction temperature closely.
Side Reactions High temperatures can promote unwanted side reactions. Maintaining the recommended reflux temperature helps to favor the desired Knoevenagel condensation pathway.

Experimental Protocols

Synthesis of this compound

This protocol is based on a common procedure for the Knoevenagel condensation between diethyl malonate and acetone.[1][2]

Materials:

  • Diethyl malonate

  • Acetone

  • Acetic anhydride

  • Anhydrous zinc chloride

  • Benzene (or other suitable extraction solvent)

  • Water

  • 2L three-necked flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vigreux column (or other fractional distillation apparatus)

Procedure:

  • In a 2L flask equipped with a magnetic stirrer and a reflux condenser, combine 400 g (2.50 moles) of diethyl malonate, 216 g (3.73 moles) of acetone, 320 g (3.14 moles) of acetic anhydride, and 50 g (0.37 mole) of anhydrous zinc chloride.[1]

  • Heat the mixture to reflux with stirring for 20-24 hours.[1][2]

  • After cooling to room temperature, dilute the reaction mixture with 300-350 ml of benzene.

  • Wash the organic solution with four 500 ml portions of water.

  • Extract the combined aqueous layers with two 100 ml portions of benzene.

  • Combine all organic layers and concentrate using a rotary evaporator.

  • Fractionally distill the residual liquid under reduced pressure. Collect the fraction boiling at 110-115°C (9-10 mmHg) as this compound.[1]

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

Parameter Condition 1 [1]Condition 2 [2]
Diethyl Malonate 2.50 moles0.83 mol
Acetone 3.73 moles1.24 mol
Catalyst/Reagent Acetic Anhydride (3.14 moles), Anhydrous Zinc Chloride (0.37 mole)Acetic Anhydride (1.05 mol), Zinc Chloride (0.125 mmol)
Temperature RefluxReflux
Reaction Time 20-24 hours24 hours
Yield 46-49%41.0%
Boiling Point 110-115°C (9-10 mmHg)112°C (9 mmHg)

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants Combine Reactants: - Diethyl Malonate - Acetone - Acetic Anhydride - Zinc Chloride reflux Heat to Reflux (20-24 hours) reactants->reflux cool Cool to Room Temperature reflux->cool dilute Dilute with Benzene cool->dilute wash Wash with Water dilute->wash extract Extract Aqueous Layer wash->extract concentrate Concentrate (Rotary Evaporator) extract->concentrate distill Fractional Distillation (Reduced Pressure) concentrate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield of Product check_temp Was the reaction at a steady reflux? start->check_temp check_time Was the reaction time sufficient (20-24h)? check_temp->check_time Yes increase_temp Increase heating to achieve gentle reflux. check_temp->increase_temp No check_reagents Were reagents anhydrous? check_time->check_reagents Yes increase_time Extend reflux time and monitor reaction progress. check_time->increase_time No dry_reagents Use anhydrous reagents and glassware. check_reagents->dry_reagents No end Further Investigation Needed check_reagents->end Yes (Consider other factors)

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Preventing self-condensation in reactions with Diethyl isopropylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl Isopropylidenemalonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and diagnose issues related to self-condensation and other undesired side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation in the context of this compound?

A1: this compound itself is an α,β-unsaturated system and generally acts as a Michael acceptor. True "self-condensation" in the classic sense (like an aldol condensation) is unlikely as it lacks an acidic α-proton on the central carbon. However, in a practical laboratory setting, "self-condensation" refers to a range of undesired side reactions where two or more molecules of this compound, or its precursors, react with each other. This is typically mediated by a base and can lead to the formation of dimers or oligomers, reducing the yield of the desired product. The most probable mechanism involves a Michael-type addition where an enolate (potentially from residual diethyl malonate impurity) attacks a molecule of this compound.

Q2: What are the primary causes of self-condensation or related side reactions?

A2: The primary causes are generally related to reaction conditions and reagent purity. Key factors include:

  • Inappropriate Base: Using a base that is too strong or too nucleophilic can promote undesired enolate formation and side reactions.[1][2]

  • High Temperature: Elevated temperatures can provide the activation energy for side reactions and may lead to decomposition or polymerization.

  • Reagent Impurities: The presence of unreacted diethyl malonate from the synthesis of this compound is a common source of a nucleophile that can initiate self-condensation.

  • Incorrect Stoichiometry or Order of Addition: Adding reagents in the wrong order or using incorrect molar ratios can lead to an excess of one reactant under reactive conditions, promoting self-reaction.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially under harsh conditions, can increase the formation of byproducts.

Q3: Can I use a strong base like Sodium Ethoxide with this compound?

A3: Caution is advised. While sodium ethoxide is commonly used to form the enolate of diethyl malonate for subsequent alkylations or Michael additions, its use in reactions where this compound is the substrate can be problematic.[3] Sodium ethoxide is a strong base and can catalyze polymerization or other side reactions, especially at higher concentrations or temperatures. For reactions like the Knoevenagel condensation, milder bases such as piperidine, pyridine, or even biocatalysts are preferred to avoid the self-condensation of the aldehyde or ketone partner.[2][4]

Troubleshooting Guides

Issue 1: Low yield of the desired product with significant formation of a high-molecular-weight, viscous byproduct.

This is a classic symptom of self-condensation or oligomerization.

Potential Cause Troubleshooting Step Rationale
Base is too strong Switch to a milder base (e.g., an amine like triethylamine or DBU) or a weaker inorganic base (e.g., K₂CO₃). For Knoevenagel reactions, consider catalytic piperidine or L-proline.[2]A milder base is less likely to generate unwanted nucleophiles from starting materials or intermediates, thereby suppressing the self-condensation pathway.[1]
High reaction temperature Run the reaction at a lower temperature. Start at 0 °C or even -78 °C and allow the reaction to slowly warm to room temperature.Lowering the temperature reduces the rate of undesired side reactions, which often have a higher activation energy than the desired reaction.
Purity of starting material Ensure the this compound is pure and free from its precursor, diethyl malonate. Consider purification by distillation before use.Residual diethyl malonate is a common source of enolates that can act as a nucleophile and attack the this compound (Michael acceptor), leading to a dimeric byproduct.
Incorrect order of addition If your reaction involves generating a specific nucleophile to react with this compound, ensure the nucleophile is fully formed before adding the this compound. Add the this compound solution slowly (dropwise) to the solution of the nucleophile.This strategy keeps the concentration of the electrophile (this compound) low at any given moment, favoring the reaction with the intended nucleophile over self-reaction.
Issue 2: The reaction is sluggish or does not proceed to completion.

This may occur after switching to milder conditions to avoid self-condensation.

Potential Cause Troubleshooting Step Rationale
Base is too weak If using a very mild base, consider switching to a slightly stronger, non-nucleophilic base. Alternatively, use a catalyst system known to activate the substrate (e.g., Lewis acids for Michael additions).The chosen base must be strong enough to deprotonate the intended nucleophile (or act as a catalyst) but not so strong as to cause side reactions.[2]
Insufficient activation In Knoevenagel-type reactions, ensure the removal of water. Add molecular sieves or use a Dean-Stark apparatus.[5]The removal of water, a byproduct of the condensation, shifts the reaction equilibrium towards the product side, driving the reaction to completion.[5]
Solvent effects Screen different solvents. Polar aprotic solvents like DMSO or DMF can sometimes accelerate reactions involving charged intermediates.[4]The solvent can significantly influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize reaction conditions from studies involving diethyl malonate as a nucleophile. These conditions are optimized to maximize the yield of the desired product, thereby inherently minimizing side reactions like self-condensation.

Table 1: Michael Addition of Diethyl Malonate to Chalcones [6]

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)
Ni(acac)₂ / SparteineToluene2558580
NiCl₂ / SparteineToluene25128884
Ni(OTf)₂ / SparteineToluene25129086
Ni(OTf)₂ / SparteineCH₂Cl₂25247065
Ni(OTf)₂ / SparteineTHF25246555

This data illustrates the importance of catalyst and solvent selection in optimizing yield and enantioselectivity, which indirectly reflects the suppression of side reactions.

Table 2: Knoevenagel Condensation of Aldehydes with Diethyl Malonate [4]

AldehydeCatalystSolventTemperatureTime (h)Yield (%)
BenzaldehydeImmobilized GelatineDMSORoom Temp289
4-ChlorobenzaldehydeImmobilized GelatineDMSORoom Temp2.588
4-NitrobenzaldehydeImmobilized GelatineDMSORoom Temp1.590
HeptanalImmobilized GelatineDMSORoom Temp2.585

This demonstrates the effectiveness of a mild biocatalyst in promoting the desired condensation at room temperature, avoiding the harsh conditions that lead to self-condensation.

Visualizing Reaction Pathways and Troubleshooting Logic

Self_Condensation_Mechanism cluster_reactants Reactants & Impurities cluster_process Reaction Steps DEIPM Diethyl Isopropylidenemalonate (Michael Acceptor) Attack Michael Addition (Nucleophilic Attack) DEIPM->Attack DEM Diethyl Malonate (Impurity) Enolate Enolate Formation (from Impurity) DEM->Enolate Base Strong Base (e.g., NaOEt) Base->Enolate deprotonates Enolate->Attack attacks Dimer Dimeric Byproduct (Self-Condensation Product) Attack->Dimer

Caption: Plausible mechanism for self-condensation via a Michael addition initiated by a diethyl malonate impurity.

Troubleshooting_Workflow Start Low Yield & High MW Byproduct Observed Check_Base Is the base strong (e.g., alkoxide)? Start->Check_Base Check_Temp Is the temperature elevated (> RT)? Check_Base->Check_Temp No Action_Base Switch to Milder Base (e.g., Amine, K₂CO₃) Check_Base->Action_Base Yes Check_Purity Is the starting material pure? Check_Temp->Check_Purity No Action_Temp Lower Reaction Temperature (e.g., 0 °C) Check_Temp->Action_Temp Yes Action_Purity Purify Starting Material (e.g., Distillation) Check_Purity->Action_Purity No End Problem Resolved Check_Purity->End Yes Action_Base->End Action_Temp->End Action_Purity->End

Caption: A logical workflow for troubleshooting undesired self-condensation side reactions.

Experimental Protocols

Protocol 1: Optimized Michael Addition of Diethyl Malonate to Chalcone

This protocol is adapted from methodologies that achieve high yields by minimizing side reactions.[6]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the Nickel catalyst (e.g., Ni(OTf)₂, 0.10 mmol) and the chiral ligand (e.g., (-)-Sparteine, 0.10 mmol).

  • Solvent Addition: Add dry, degassed toluene (5 mL) via syringe and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reactant Addition: To the catalyst solution, add chalcone (1.0 mmol) followed by diethyl malonate (1.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at 25 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the chalcone is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, quench with 1 M HCl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.

Protocol 2: Knoevenagel Condensation using an Immobilized Catalyst

This protocol provides an environmentally friendly method that uses a mild catalyst to prevent self-condensation of the aldehyde.[4]

  • Reaction Setup: In a round-bottom flask, add the aldehyde (e.g., benzaldehyde, 25 mmol), diethyl malonate (25 mmol), and Dimethyl Sulfoxide (DMSO, 50 mL).

  • Catalyst Addition: Add the immobilized gelatine catalyst on Immobead IB-350 (5 g).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-3 hours. Monitor by TLC.

  • Catalyst Recovery: After the reaction is complete, filter the reaction mixture to recover the immobilized catalyst beads. The beads can be washed with DMSO and reused.

  • Product Extraction: Transfer the filtrate to a separatory funnel and extract the product with hexane (3 x 50 mL). Diethyl malonate is more soluble in DMSO, while the product is more soluble in hexane.

  • Purification: Combine the hexane extracts and evaporate the solvent under reduced pressure to obtain the crude product. If necessary, any residual diethyl malonate can be removed by selective enzymatic hydrolysis or column chromatography to yield the pure Knoevenagel product.

References

Technical Support Center: Purification of Products from Unreacted Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of unreacted diethyl malonate from product mixtures. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your purification efforts.

Frequently Asked Questions (FAQs)

Q1: My crude reaction analysis (e.g., NMR, GC) indicates a significant amount of unreacted diethyl malonate. What are the primary methods for its removal?

A1: The selection of an appropriate purification method is contingent on the physicochemical properties of your desired product. The three most prevalent and effective techniques are:

  • Basic Aqueous Wash: This method is ideal for products that are not sensitive to basic conditions. It leverages the acidity of the α-protons of diethyl malonate to convert it into a water-soluble salt, which can then be easily extracted from the organic phase.

  • Fractional Vacuum Distillation: This technique is suitable for thermally stable products that have a boiling point significantly different from that of diethyl malonate (boiling point of diethyl malonate is approximately 199°C at atmospheric pressure).[1]

  • Column Chromatography: This is a high-resolution separation technique that is well-suited for products that are sensitive to heat or basic conditions, or when other methods fail to provide the desired level of purity.

Q2: How does a basic aqueous wash effectively remove diethyl malonate?

A2: The methylene group (-CH₂-) in diethyl malonate is positioned between two electron-withdrawing carbonyl groups, which imparts a weak acidity to its protons (pKa ≈ 13). By washing the crude reaction mixture (dissolved in a water-immiscible organic solvent) with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the diethyl malonate is deprotonated. This forms the sodium salt of diethyl malonate, which is highly soluble in the aqueous layer and can be separated, while the neutral desired product remains in the organic layer.[2][3]

Q3: When is fractional vacuum distillation the recommended method for purification?

A3: Fractional vacuum distillation is the preferred method when your product is thermally stable and has a boiling point that differs from diethyl malonate by at least 20-30°C.[1] Operating under reduced pressure lowers the boiling points of both your product and the diethyl malonate, which mitigates the risk of thermal degradation of sensitive compounds. For instance, under vacuum, diethyl malonate can be distilled at temperatures between 91-104°C.[2]

Q4: My desired product is sensitive to both heat and basic conditions. What is the most suitable purification method?

A4: For products that are thermally labile or unstable in the presence of a base, column chromatography is the most appropriate purification technique. The separation is based on the differential adsorption of the components of the mixture onto a stationary phase (e.g., silica gel or alumina) and their elution with a mobile phase (solvent system). The choice of the solvent system is critical for achieving good separation.

Q5: Can I use a simple distillation instead of a fractional vacuum distillation?

A5: A simple distillation may be sufficient if the boiling point of your product is significantly higher than that of diethyl malonate (e.g., >100°C difference) and your product is not prone to decomposition at high temperatures. However, for compounds with closer boiling points or those that are thermally sensitive, fractional vacuum distillation is necessary to achieve a good separation and prevent product degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Emulsion formation during basic aqueous wash. The organic solvent and aqueous layer are not separating cleanly. This can be caused by the presence of surfactants or fine particulate matter.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. - Allow the mixture to stand for a longer period without agitation. - Filter the entire mixture through a pad of Celite.
Incomplete removal of diethyl malonate after a single basic wash. A single extraction may not be sufficient to remove all of the diethyl malonate, especially if it is present in a high concentration.- Perform multiple sequential washes with the basic aqueous solution. Monitor the removal of diethyl malonate in the organic layer by TLC or GC after each wash. - Increase the concentration of the basic solution, but be mindful of the stability of your product.
Product co-distills with diethyl malonate during distillation. The boiling points of the product and diethyl malonate are too close for effective separation by simple or fractional distillation at the operating pressure.- Use a more efficient fractional distillation column (e.g., a Vigreux or packed column). - Lower the pressure of the vacuum distillation to further decrease the boiling points and potentially increase the boiling point difference. - Consider using column chromatography for purification.
Poor separation of product and diethyl malonate on a chromatography column. The polarity of the product and diethyl malonate are too similar for the chosen solvent system.- Optimize the solvent system. A systematic approach is to start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). - Consider using a different stationary phase (e.g., alumina instead of silica gel). - A ternary solvent mixture, such as hexanes/CH₂Cl₂/EtOAc, has been shown to improve separation in some cases.[4]
Desired product is lost or decomposes during purification. The purification conditions (e.g., pH, temperature) are too harsh for the product.- If using a basic wash, use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide) and minimize the contact time. - For distillation, use a lower vacuum to reduce the required temperature. - If the product is highly sensitive, column chromatography is the most gentle method.

Data Presentation: Comparison of Purification Methods

The following table provides a summary of the effectiveness and suitability of the primary methods for removing unreacted diethyl malonate.

Method Principle of Separation Typical Efficiency Advantages Disadvantages Best Suited For
Basic Aqueous Wash Acid-base extractionGood to excellent for removing the bulk of diethyl malonate. Multiple washes can achieve >95% removal.- Fast and simple procedure. - Inexpensive reagents. - Scalable to large reaction volumes.- Only applicable to base-stable products. - May lead to emulsion formation. - May not remove trace amounts completely.Products that are not sensitive to basic conditions and are soluble in water-immiscible organic solvents.
Fractional Vacuum Distillation Difference in boiling pointsExcellent, can achieve >99% purity depending on the boiling point difference and column efficiency.[1]- Can provide very high purity product. - Can be used for large-scale purification. - Avoids the use of large volumes of solvents.- Requires thermally stable products. - Not effective for products with similar boiling points to diethyl malonate. - Requires specialized glassware.Thermally stable products with a boiling point significantly different from diethyl malonate.
Column Chromatography Differential adsorptionExcellent, can achieve >99.5% purity with optimized conditions.- High-resolution separation. - Applicable to a wide range of compounds, including those that are heat or base sensitive. - Can remove multiple impurities simultaneously.- Can be time-consuming and labor-intensive. - Requires significant amounts of solvents and stationary phase. - Can be challenging to scale up.Thermally sensitive products, products with boiling points close to that of diethyl malonate, or for the removal of multiple impurities.[4]

Experimental Protocols

Protocol 1: Basic Aqueous Wash

This protocol describes the removal of unreacted diethyl malonate from a reaction mixture by extraction with a basic aqueous solution.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. The volume of the organic solvent should be sufficient to fully dissolve the crude product.

  • First Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) to the separatory funnel.

  • Extraction: Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup (especially with bicarbonate, which generates CO₂). Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate completely. The aqueous layer (typically the bottom layer, but check densities if unsure) contains the sodium salt of diethyl malonate. Drain and collect the aqueous layer.

  • Repeat Washes (Optional but Recommended): Repeat the washing procedure (steps 2-4) one or two more times with fresh basic aqueous solution to ensure complete removal of the diethyl malonate.

  • Neutral Wash: Wash the organic layer with an equal volume of water to remove any residual base.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Fractional Vacuum Distillation

This protocol is for the purification of a thermally stable product from unreacted diethyl malonate using fractional vacuum distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glassware joints are properly greased and sealed.

  • Charging the Flask: Place the crude product mixture into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Collecting Fractions:

    • Forerun: The first fraction to distill will be any low-boiling solvents.

    • Diethyl Malonate: As the temperature of the vapor at the top of the column stabilizes, collect the diethyl malonate fraction. Under vacuum, this will be significantly lower than its atmospheric boiling point of 199°C.

    • Intermediate Fraction: There may be an intermediate fraction where the temperature is rising.

    • Product: Collect the desired product as the temperature stabilizes at its boiling point under the operating pressure.

  • Completion: Stop the distillation before the distillation flask goes to dryness to prevent the formation of potentially explosive peroxides and charring.

  • Cooling and Venting: Allow the apparatus to cool completely before carefully and slowly venting the system to atmospheric pressure.

Protocol 3: Column Chromatography

This protocol outlines the general procedure for separating a product from unreacted diethyl malonate using silica gel column chromatography.

  • Column Packing:

    • Dry Packing: Fill the chromatography column with dry silica gel. Gently tap the column to ensure even packing. Add the chosen solvent system to the top of the column and allow it to percolate through the silica gel until it is fully wetted.

    • Slurry Packing: Prepare a slurry of silica gel in the chosen solvent system. Pour the slurry into the column and allow it to settle, draining off the excess solvent.

  • Sample Loading:

    • Dry Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure (e.g., with a pump or inert gas) to maintain a steady flow rate.

  • Fraction Collection and Analysis: Collect fractions of a consistent volume. Monitor the composition of the fractions using thin-layer chromatography (TLC) or another suitable analytical technique.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualizations

Diagram 1: Decision-Making Workflow for Purification Method Selection

Purification_Workflow start Crude Product Mixture (with unreacted Diethyl Malonate) product_stability Is the product thermally and base stable? start->product_stability boiling_point Is the boiling point difference > 30°C from Diethyl Malonate? product_stability->boiling_point Yes chromatography Perform Column Chromatography product_stability->chromatography No basic_wash Perform Basic Aqueous Wash boiling_point->basic_wash No distillation Perform Fractional Vacuum Distillation boiling_point->distillation Yes end Pure Product basic_wash->end distillation->end chromatography->end

Caption: A decision tree to guide the selection of the most appropriate purification method.

Diagram 2: Experimental Workflow for Basic Aqueous Wash

Basic_Aqueous_Wash_Workflow start Start: Crude Product in Organic Solvent add_base Add Basic Aqueous Solution (e.g., NaHCO₃) start->add_base extract Separate Aqueous Layer (contains Diethyl Malonate salt) add_base->extract repeat_wash Repeat Wash? (Optional) extract->repeat_wash repeat_wash->add_base Yes neutral_wash Wash with Water repeat_wash->neutral_wash No brine_wash Wash with Brine neutral_wash->brine_wash dry Dry Organic Layer (e.g., Na₂SO₄) brine_wash->dry concentrate Concentrate in vacuo dry->concentrate end End: Purified Product concentrate->end

Caption: Step-by-step workflow for the removal of diethyl malonate using a basic aqueous wash.

Diagram 3: Experimental Workflow for Fractional Vacuum Distillation

Fractional_Vacuum_Distillation_Workflow start Start: Crude Product in Distillation Flask apply_vacuum Apply Vacuum start->apply_vacuum heat Gently Heat apply_vacuum->heat collect_forerun Collect Forerun (low boiling impurities) heat->collect_forerun collect_dem Collect Diethyl Malonate Fraction collect_forerun->collect_dem collect_product Collect Product Fraction collect_dem->collect_product cool_down Cool Apparatus collect_product->cool_down vent Vent to Atmospheric Pressure cool_down->vent end End: Purified Product vent->end

Caption: A generalized workflow for purification by fractional vacuum distillation.

References

Technical Support Center: Synthesis and Purification of Diethyl Isopropylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Diethyl isopropylidenemalonate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

Question: Why is my reaction yield for the Knoevenagel condensation consistently low?

Answer:

Low yields in the Knoevenagel condensation of diethyl malonate and acetone can be attributed to several factors. A primary consideration is the reaction equilibrium. Since water is a byproduct of the condensation, its presence can inhibit the forward reaction. Additionally, the choice and concentration of the catalyst are crucial. The catalyst, typically a weak base or a Lewis acid, must be effective in promoting the reaction without causing significant side reactions.[1][2][3]

Troubleshooting Steps:

  • Water Removal: To shift the equilibrium towards the product, consider removing water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when using a solvent like benzene or toluene.[2][4]

  • Catalyst Optimization: If using a zinc chloride/acetic anhydride system, ensure the zinc chloride is anhydrous.[5] When employing a base catalyst like piperidine, the amount may need to be adjusted based on the benzoic acid content of the aldehyde, if applicable, though acetone is the ketone in this synthesis.[6]

  • Reaction Time and Temperature: The reaction often requires prolonged reflux (20-24 hours) to proceed to completion.[5] Ensure adequate heating and reaction time.

  • Purity of Reagents: Use of distilled diethyl malonate and dry acetone can improve yields.[5]

Question: My purified this compound is still contaminated with unreacted diethyl malonate. How can I improve the separation?

Answer:

The boiling points of this compound and diethyl malonate are relatively close, which can make separation by distillation challenging. Inefficient fractional distillation is a common reason for incomplete separation.

Troubleshooting Steps:

  • Fractional Distillation Technique:

    • Column Efficiency: Employ a fractionating column with sufficient theoretical plates, such as a Vigreux or spinning band column, to enhance separation.[5]

    • Slow Distillation Rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to a more efficient separation.

    • Stable Vacuum: Fluctuations in vacuum can cause variations in boiling points and lead to poor separation.[7] Ensure a stable vacuum is maintained throughout the distillation.

  • Alternative Purification: If distillation proves insufficient, consider column chromatography as an alternative or supplementary purification method.

Question: I am having trouble with my vacuum distillation. What are some common issues and how can I resolve them?

Answer:

Vacuum distillation is essential for purifying this compound due to its relatively high boiling point.[8] Common issues include bumping, leaks, and inconsistent boiling.

Troubleshooting Steps:

  • Preventing Bumping: Do not use boiling stones for vacuum distillation as they are ineffective under reduced pressure. Instead, use a magnetic stir bar to ensure smooth boiling.[9]

  • Ensuring a Good Seal: Inspect all glassware for cracks or defects.[8][9] Apply a thin, even layer of vacuum grease to all ground-glass joints to ensure an airtight seal.

  • Identifying Leaks: A hissing sound is a common indicator of a leak in the system.[9] Check all connections and glassware for potential leaks.

  • Maintaining a Stable Temperature: Use a heating mantle with a stirrer or an oil bath for uniform heating.[10] This helps to prevent bumping and ensures a steady distillation rate.

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound?

The most frequently cited method is the Knoevenagel condensation between diethyl malonate and acetone.[1][2][11][12] This reaction is typically catalyzed by a mixture of acetic anhydride and anhydrous zinc chloride or by a weak base such as piperidine.[5][6]

2. What are the typical impurities found in crude this compound?

The primary impurities are unreacted diethyl malonate and intermediate fractions from the distillation.[5] Depending on the reaction conditions, side-products from the self-condensation of acetone could also be present.

3. What is the boiling point of this compound?

The boiling point of this compound is typically reported in the range of 110-115 °C at a pressure of 9-10 mmHg.[5] Another source reports a boiling point of 112 °C at 9 mmHg.[13]

4. Can I purify this compound by a method other than distillation?

While fractional distillation under reduced pressure is the most common method, other purification techniques for esters can be considered. These include:

  • Washing: The crude product can be washed with water to remove water-soluble impurities and with a dilute basic solution (e.g., sodium bicarbonate) to remove any acidic byproducts.[14]

  • Drying: Before distillation, the organic layer should be dried with an anhydrous drying agent like magnesium sulfate or sodium sulfate.[14]

  • Column Chromatography: For very high purity requirements or difficult separations, column chromatography can be an effective method.

5. How can I confirm the purity of my final product?

The purity of this compound can be assessed using various analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile compounds and provide information about their molecular weight and fragmentation patterns, allowing for the identification of the product and any impurities.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[16]

Data Presentation

Table 1: Physical Properties and Distillation Parameters

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Pressure (mmHg)Reference
Diethyl malonate160.1785-879[5]
This compound200.23110-1159-10[5]
This compound200.231129[13]

Table 2: Typical Reaction Conditions and Yields

ReactantsCatalyst/SolventReaction Time (hours)Yield (%)Reference
Diethyl malonate, AcetoneZinc chloride, Acetic anhydride20-2446-49[5]
Diethyl malonate, Acetone, BenzeneZinc chloride, Acetic anhydride2441.0[13]

Experimental Protocols

Detailed Methodology for Synthesis via Knoevenagel Condensation [5]

  • Reaction Setup: In a 2-liter flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, combine 400 g (2.50 moles) of diethyl malonate, 216 g (3.73 moles) of acetone, 320 g (3.14 moles) of acetic anhydride, and 50 g (0.37 mole) of anhydrous zinc chloride.

  • Reflux: Heat the solution at reflux with stirring for 20-24 hours.

  • Workup:

    • Cool the reaction mixture and dilute it with 300-350 ml of benzene.

    • Wash the dark-colored solution with four 500-ml portions of water.

    • Extract the combined aqueous layers with two 100-ml portions of benzene.

  • Concentration: Combine the benzene solutions and concentrate them using a rotary evaporator.

  • Purification: Fractionally distill the residual liquid under reduced pressure through a 30-cm Vigreux or spinning band column.

    • Collect and discard the initial fraction of unchanged diethyl malonate (b.p. 85–87°C at 9 mm).

    • Collect and discard intermediate fractions (b.p. 87–104°C at 9 mm).

    • Collect the this compound product as a colorless liquid (b.p. 110–115°C at 9–10 mm).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Combine Reactants: - Diethyl malonate - Acetone - Acetic anhydride - Anhydrous zinc chloride reflux Reflux for 20-24 hours reactants->reflux cool_dilute Cool and Dilute with Benzene reflux->cool_dilute wash Wash with Water cool_dilute->wash extract Extract Aqueous Layer with Benzene wash->extract concentrate Concentrate with Rotary Evaporator extract->concentrate distill Fractional Distillation (Reduced Pressure) concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_distillation cluster_causes Potential Causes cluster_solutions Solutions start Impure Product After Distillation cause1 Inefficient Fractionating Column start->cause1 cause2 Unstable Vacuum start->cause2 cause3 Distillation Rate Too Fast start->cause3 solution1 Use Vigreux or Spinning Band Column cause1->solution1 solution2 Ensure All Joints are Sealed cause2->solution2 solution3 Distill Slowly and Steadily cause3->solution3 solution4 Consider Column Chromatography solution1->solution4 solution2->solution4 solution3->solution4

Caption: Troubleshooting logic for impure this compound after distillation.

References

Troubleshooting low conversion rates in Knoevenagel condensations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your Knoevenagel condensation experiments in a question-and-answer format.

Q1: Why is my Knoevenagel condensation reaction showing low or no conversion to the desired product?

A1: Low conversion rates are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inactive or Inappropriate Catalyst: The choice of catalyst is crucial. A base is typically used to deprotonate the active methylene compound.[1] If the base is too weak, deprotonation will be inefficient. Conversely, a base that is too strong can lead to side reactions like the self-condensation of the aldehyde or ketone.[2]

    • Troubleshooting Steps:

      • Catalyst Screening: Experiment with a range of catalysts, from weak bases like piperidine or ammonium acetate to Lewis acids, depending on your specific substrates.[2]

      • Catalyst Loading: Optimize the catalyst concentration. Typically, a loading of 5-10 mol% is a good starting point.[2]

      • Fresh Catalyst: Ensure your catalyst has not degraded. Using a fresh batch can rule out catalyst deactivation.[2]

  • Unfavorable Reaction Conditions: Temperature and solvent play a significant role in the reaction's success.

    • Troubleshooting Steps:

      • Solvent Selection: Ensure your reactants are soluble in the chosen solvent. Polar aprotic solvents like DMF or acetonitrile often give good results, but for greener alternatives, ethanol or water can be effective.[3][4]

      • Temperature Optimization: Many Knoevenagel condensations proceed at room temperature, but some may require heating to overcome the activation energy.[2][5] Conversely, excessive heat can lead to decomposition. A systematic variation of the temperature is recommended.[2]

  • Presence of Water: The Knoevenagel condensation is a dehydration reaction, meaning water is a byproduct.[1] Its presence can inhibit the reaction from proceeding to completion.

    • Troubleshooting Step:

      • Water Removal: Employ methods to remove water from the reaction mixture, such as azeotropic distillation using a Dean-Stark trap or the addition of molecular sieves.[6]

Q2: I'm observing the formation of side products. What are the common side reactions and how can I minimize them?

A2: The formation of side products can significantly reduce the yield of your desired product. Here are some common side reactions and how to address them:

  • Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated compound, can sometimes react with another molecule of the active methylene compound in a Michael addition.[2]

    • Troubleshooting Step:

      • Stoichiometry Control: Use a 1:1 molar ratio of the carbonyl compound and the active methylene compound to minimize this side reaction.[2]

  • Self-Condensation of the Carbonyl Compound: Aldehydes and ketones, especially those with α-hydrogens, can undergo self-condensation in the presence of a strong base.[2]

    • Troubleshooting Step:

      • Use a Weaker Base: Employ a milder base, such as ammonium acetate or an amine salt, to disfavor self-condensation.[2]

  • Formation of Bis-Adducts: With highly reactive aldehydes like formaldehyde, it's possible for two molecules of the aldehyde to react with one molecule of the active methylene compound.[2]

    • Troubleshooting Step:

      • Careful Stoichiometry Control: Precise control over the reactant stoichiometry is crucial to avoid the formation of these double adducts.[2]

Q3: My reaction is proceeding very slowly. How can I increase the reaction rate?

A3: A sluggish reaction can be accelerated by optimizing several parameters:

  • Increase the Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to speed up the reaction.[2]

  • Optimize the Catalyst: Ensure you are using an effective catalyst at an optimal concentration.[2]

  • Use a More Reactive Methylene Compound: The acidity of the active methylene compound is a key factor. Compounds like malononitrile (pKa ≈ 11) are generally more reactive than less acidic compounds like diethyl malonate (pKa ≈ 13).[2]

  • Remove Water: As mentioned previously, removing the water byproduct can shift the reaction equilibrium towards the products and increase the overall rate.[6]

Data Presentation

Table 1: Effect of Different Solvents on the Knoevenagel Condensation of Benzaldehyde and Malononitrile

SolventCatalystTemperature (°C)Time (min)Yield (%)Reference
EthanolL-prolineReflux3092[7]
WaterNone50120>99[8]
DMFHydrotalciteRoom Temp1599[4]
TolueneHydrotalciteRoom Temp18099[4]
AcetonitrileIonic Liquid-supported ProlineRoom Temp1098[9]
Solvent-freeGallium ChlorideRoom Temp598[10]

Table 2: Comparison of Different Catalysts for the Knoevenagel Condensation

CatalystAldehydeActive Methylene CompoundSolventTemperature (°C)Yield (%)Reference
Piperidine2-MethoxybenzaldehydeThiobarbituric acidEthanolReflux-[11]
DIPEAcBenzaldehydeEthyl cyanoacetateMDCReflux91[12]
DABCOAromatic AldehydesEthyl cyanoacetate[HyEtPy]Cl–H₂O5083-99[13]
TriphenylphosphineAromatic AldehydesEthyl cyanoacetate/MalononitrileSolvent-free-High[14]
Ni(NO₃)₂·6H₂OAromatic AldehydesMalononitrileWaterRoom Tempup to 98[15]
DBU/H₂OBenzaldehydeMalononitrileWaterRoom Temp98[16]
SBA-Pr-SO₃HIsatinsMalononitrile/Ethyl cyanoacetateWaterReflux95[17]

Experimental Protocols

General Procedure for Knoevenagel Condensation using a Base Catalyst

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 equivalent).

  • Reagent Addition: Add the active methylene compound (1 to 1.1 equivalents) and the chosen solvent.

  • Catalyst Addition: Add the base catalyst (e.g., piperidine, 0.1 equivalents).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.

Solvent-Free Knoevenagel Condensation

  • Reactant Mixture: In a mortar, combine the aldehyde (1 equivalent), the active methylene compound (1 equivalent), and the catalyst (e.g., gallium chloride, catalytic amount).[2]

  • Grinding: Grind the mixture with a pestle at room temperature.[2]

  • Monitoring: Monitor the reaction progress by TLC.[2]

  • Work-up: After completion, wash the solid mixture with water.[2]

  • Isolation: Collect the solid product by filtration and dry.[2]

Visualizations

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration AMC Active Methylene Compound (Z-CH₂-Z') Carbanion Carbanion (Z-CH⁻-Z') AMC->Carbanion + Base Base Base (B:) BH BH⁺ Carbonyl Aldehyde/Ketone (R-CHO) Adduct β-Hydroxy Adduct Carbonyl->Adduct + Carbanion Product α,β-Unsaturated Product Adduct->Product - H₂O Water H₂O

Caption: Mechanism of the Knoevenagel condensation.

Troubleshooting_Workflow start Low Conversion Rate check_catalyst Check Catalyst (Activity, Type, Loading) start->check_catalyst check_conditions Check Reaction Conditions (Temperature, Solvent) start->check_conditions check_water Check for Water (Byproduct Removal) start->check_water side_reactions Check for Side Reactions (Michael, Self-condensation) start->side_reactions optimize_catalyst Optimize Catalyst: - Screen different catalysts - Vary catalyst loading - Use fresh catalyst check_catalyst->optimize_catalyst Problem Identified optimize_conditions Optimize Conditions: - Vary temperature - Screen different solvents check_conditions->optimize_conditions Problem Identified remove_water Remove Water: - Dean-Stark trap - Molecular sieves check_water->remove_water Problem Identified minimize_side_reactions Minimize Side Reactions: - Adjust stoichiometry - Use a weaker base side_reactions->minimize_side_reactions Problem Identified solution Improved Conversion optimize_catalyst->solution optimize_conditions->solution remove_water->solution minimize_side_reactions->solution

Caption: Troubleshooting workflow for low conversion rates.

References

Effect of solvent choice on Diethyl isopropylidenemalonate reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with diethyl isopropylidenemalonate. The information is structured to address specific issues related to solvent choice and its effect on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is an α,β-unsaturated compound, making it an excellent Michael acceptor for conjugate addition reactions. It is also used as a starting material for the synthesis of other substituted malonates.

Q2: How does solvent choice generally impact reactions with this compound?

A2: Solvent polarity and proticity are critical factors. Polar aprotic solvents often accelerate reactions by stabilizing charged intermediates. Polar protic solvents can sometimes hinder reactions by solvating nucleophiles, reducing their reactivity. Nonpolar solvents are also used, particularly when reactants are less polar.

Q3: For a Michael addition reaction using this compound, what class of solvent is typically recommended?

A3: For Michael addition reactions, a range of solvents can be effective. Nonpolar aprotic solvents like toluene and dichloromethane (DCM) are frequently used and have been shown to give good to excellent yields. Polar aprotic solvents such as tetrahydrofuran (THF) can also be employed. The optimal choice depends on the specific nucleophile and catalyst system.

Q4: Can this compound undergo Knoevenagel condensation?

A4: this compound is the product of a Knoevenagel-type condensation between diethyl malonate and acetone.[1][2] It is not typically used as a reactant in further Knoevenagel condensations as it lacks the active methylene group required for this reaction.

Troubleshooting Guides

Low or No Conversion
Symptom Possible Cause Troubleshooting Steps
Reaction has not proceeded to completion. Inappropriate solvent choice: The solvent may not be effectively solubilizing the reactants or stabilizing the transition state.- For Michael additions, consider switching to a more polar aprotic solvent like THF or a nonpolar solvent like toluene if you are using a protic solvent. - Ensure the solvent is anhydrous, as water can quench catalysts or reactants.
Insufficient reaction time or temperature: The reaction may be sluggish under the current conditions.- Monitor the reaction progress using TLC or GC. - If the reaction is slow at room temperature, consider gentle heating.
Catalyst is inactive or insufficient: The catalyst may be degraded or used in too low a concentration.- Use a fresh batch of catalyst. - Increase the catalyst loading incrementally.
Formation of Side Products
Symptom Possible Cause Troubleshooting Steps
Multiple spots on TLC, indicating side products. Decomposition of starting material or product: The reaction conditions may be too harsh.- If heating, try running the reaction at a lower temperature for a longer duration.
Undesired reaction with the solvent: The solvent may not be inert under the reaction conditions.- Ensure the chosen solvent does not react with the base, catalyst, or reactants. For example, avoid protic solvents with strong bases.
For reactions involving bases, hydrolysis of the ester groups. - Use anhydrous solvents and reagents to minimize water content.[3]

Data Presentation

The following tables summarize the effect of solvent choice on common reactions involving malonates. While specific data for this compound is limited, the data for diethyl malonate provides a strong proxy for predicting solvent effects.

Table 1: Solvent Effects on the Michael Addition of Diethyl Malonate to Chalcone

Solvent Reaction Time (h) Yield (%) Enantiomeric Excess (%) Reference
Dichloromethane (DCM)119086[4]
Chloroform118573[4]
Tetrahydrofuran (THF)108558[4]
Toluene138987[4]
Methanol (MeOH)108330[4]
Ethanol (EtOH)108227[4]

Data is for the enantioselective Michael addition catalyzed by a Nickel-Sparteine complex.

Table 2: Solvent Effects on the Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde

Solvent Catalyst Reaction Time (h) Yield (%) Reference
Dimethylformamide (DMF)Hydrotalcite299
TolueneHydrotalcite695
Ethanol (EtOH)Piperidine485
Methanol (MeOH)Hydrotalcite2420
Diethyl EtherHydrotalcite861
Dimethyl Sulfoxide (DMSO)Immobilized Gelatine2485-89[5]

This reaction produces the precursor to compounds like this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Diethyl malonate (2.50 moles)

  • Acetone (3.73 moles)

  • Acetic anhydride (3.14 moles)

  • Anhydrous zinc chloride (0.37 moles)

  • Benzene

  • Water

Procedure:

  • In a 2 L flask equipped with a magnetic stirrer and a reflux condenser, charge diethyl malonate, acetone, acetic anhydride, and anhydrous zinc chloride.

  • Heat the solution at reflux with stirring for 20-24 hours.

  • Cool the reaction mixture and dilute it with 300-350 mL of benzene.

  • Wash the resulting dark-colored solution with four 500 mL portions of water.

  • Extract the combined aqueous layers with two 100 mL portions of benzene.

  • Combine all benzene solutions and concentrate them using a rotary evaporator.

  • Fractionally distill the residual liquid under reduced pressure to obtain this compound.

Protocol 2: Michael Addition of a Thiol to an α,β-Unsaturated Ester

This is a general protocol for a base-catalyzed thiol-Michael addition, which can be adapted for this compound.

Materials:

  • This compound (1.0 mmol)

  • Thiophenol (1.1 mmol)

  • Triethylamine (TEA) (0.05 mmol)

  • Tetrahydrofuran (THF) or Acetonitrile (5 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound and thiophenol in the chosen solvent.

  • Add a catalytic amount of triethylamine to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, perform an appropriate aqueous workup to remove the catalyst and any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Visualizations

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Deprotonation Acetone Acetone Aldol Adduct Aldol Adduct Base Base Enolate->Aldol Adduct Nucleophilic Attack This compound This compound Aldol Adduct->this compound Dehydration

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Enolate Intermediate Enolate Intermediate Nucleophile (Nu-H) Nucleophile (Nu-H) Activated Nucleophile (Nu-) Activated Nucleophile (Nu-) Nucleophile (Nu-H)->Activated Nucleophile (Nu-) Deprotonation Base Base Activated Nucleophile (Nu-)->Enolate Intermediate Conjugate Addition Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct Protonation

Caption: General workflow for the Michael addition reaction with this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Diethyl Isopropylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, meticulous structural characterization of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating molecular structures. This guide provides a detailed analysis of the ¹H NMR spectrum of diethyl isopropylidenemalonate, comparing it with structurally related malonate esters to highlight key spectral differences and aid in unambiguous identification.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound and its saturated and substituted analogues. All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

CompoundStructureSignal AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
This compound Structure of this compound-OCH₂ CH₃4.24Quartet (q)7.14H
-OCH₂CH₃ 1.29Triplet (t)7.16H
=C(CH₃
)₂2.07Singlet (s)-6H
Diethyl Isopropylmalonate Structure of Diethyl Isopropylmalonate-OCH₂ CH₃4.19Quartet (q)7.14H
-OCH₂CH₃ 1.25Triplet (t)7.16H
CH (CH₃)₂2.20 - 2.35Multiplet (m)-1H
-CH(CH₃ )₂1.05Doublet (d)7.06H
Malonyl CH 3.15Doublet (d)5.01H
Diethyl Malonate Structure of Diethyl Malonate-OCH₂ CH₃4.20Quartet (q)7.14H
-OCH₂CH₃ 1.27Triplet (t)7.16H
Malonyl CH₂ 3.39Singlet (s)-2H
Diethyl Ethylmalonate Structure of Diethyl Ethylmalonate-OCH₂ CH₃4.18Quartet (q)7.14H
-OCH₂CH₃ 1.25Triplet (t)7.16H
CH₂ CH₃1.90 - 2.05Multiplet (m)-2H
-CH₂CH₃ 0.93Triplet (t)7.53H
Malonyl CH 3.25Triplet (t)7.31H

Experimental Protocol

The following is a general procedure for the acquisition of a high-resolution ¹H NMR spectrum of a liquid organic compound such as this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the sample and its residual peak should not interfere with the analyte's signals.

  • Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[3][4]

  • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.

  • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution and minimizes peak broadening. This can be performed manually or automatically.

  • Tune and match the probe to the ¹H frequency to ensure optimal signal detection.

  • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.

  • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Reference the spectrum by setting the chemical shift of a known internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Visualization of Key Spectral Features

The following diagram illustrates the structure of this compound and highlights the origin of its characteristic ¹H NMR signals.

Diethyl_Isopropylidenemalonate_NMR cluster_structure This compound cluster_spectrum ¹H NMR Signals structure s1 Quartet (q) 4H δ = 4.24 ppm structure->s1 -OCH₂- s2 Triplet (t) 6H δ = 1.29 ppm structure->s2 -CH₃ (ethyl) s3 Singlet (s) 6H δ = 2.07 ppm structure->s3 -CH₃ (isopropylidene)

Caption: Structure of this compound with corresponding ¹H NMR signals.

Analysis and Comparison

The ¹H NMR spectrum of this compound is characterized by three distinct signals, all of which are singlets or simple first-order multiplets, making its identification relatively straightforward when compared to its analogues.

  • The Ethyl Ester Groups: The two equivalent ethyl groups give rise to a quartet at approximately 4.24 ppm, corresponding to the four methylene (-OCH₂-) protons, and a triplet at around 1.29 ppm, integrating to six protons for the two methyl (-CH₃) groups. The coupling constant for both multiplets is approximately 7.1 Hz, which is a typical value for free-rotating ethyl groups. These signals are common to all the diethyl malonate derivatives listed and their chemical shifts are very similar across the series.

  • The Isopropylidene Group: The most distinguishing feature in the spectrum of this compound is the singlet at approximately 2.07 ppm, which integrates to six protons. This signal arises from the two magnetically equivalent methyl groups of the isopropylidene moiety (=C(CH₃)₂). The absence of any adjacent protons results in a singlet, which is a key diagnostic peak.

  • Comparison with Diethyl Isopropylmalonate: In contrast, the saturated analogue, diethyl isopropylmalonate, displays a more complex spectrum in the aliphatic region. The isopropyl group's methyl protons appear as a doublet at around 1.05 ppm due to coupling with the adjacent methine proton. This methine proton, in turn, appears as a multiplet further downfield. Furthermore, the malonyl proton (-CH-) introduces another signal, a doublet at approximately 3.15 ppm, resulting from coupling with the isopropyl methine proton.

  • Comparison with Diethyl Malonate: The parent compound, diethyl malonate, is easily distinguished by the presence of a singlet at around 3.39 ppm, which corresponds to the two acidic malonyl protons (-CH₂-). This signal's integration (2H) and its singlet nature (due to magnetic equivalence and no adjacent protons to couple with) are definitive.

  • Comparison with Diethyl Ethylmalonate: The spectrum of diethyl ethylmalonate shows a characteristic ethyl group attached to the malonyl carbon. This results in a multiplet for the methylene protons and a triplet for the terminal methyl group of this substituent. The malonyl proton appears as a triplet due to coupling with the adjacent methylene group of the ethyl substituent.

References

A Comparative Guide to the Infrared Spectrum of Diethyl Isopropylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of diethyl isopropylidenemalonate, a valuable building block in organic synthesis. Understanding its spectral features is crucial for reaction monitoring, quality control, and structural elucidation. This document compares its IR spectrum with that of related malonic esters and outlines the experimental protocol for acquiring such data.

Interpreting the Key Spectral Features

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in its IR spectrum. These include the carbon-carbon double bond (C=C) of the isopropylidene group, the carbonyl groups (C=O) of the two ester functionalities, and the carbon-oxygen single bonds (C-O) of the ester groups. The conjugation of the C=C double bond with the C=O groups in this α,β-unsaturated ester system influences the position of their respective absorption bands.

Quantitative Data Summary

The following table summarizes the expected and observed IR absorption frequencies for this compound and compares them with those of a saturated analogue, diethyl malonate. This comparison highlights the effect of the α,β-unsaturation on the vibrational frequencies of the key functional groups.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Observed Frequency in this compound (cm⁻¹) Observed Frequency in Diethyl Malonate (cm⁻¹)
C=O (α,β-unsaturated ester)Stretch1730 - 1715[1][2]~1726[3]N/A
C=O (saturated ester)Stretch1750 - 1735[1][2]N/A~1757 and 1740 (split band)[3]
C=C (alkene)Stretch1680 - 1620~1650N/A
C-O (ester)Stretch1300 - 1000[1][2]Multiple bands in this regionMultiple bands in this region
C-H (sp² alkene)Stretch3100 - 3000Weak bands expectedN/A
C-H (sp³ alkane)Stretch3000 - 2850Strong bands expectedStrong bands expected

Note: Observed frequencies are approximate and can vary slightly based on the experimental conditions and the physical state of the sample.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol describes the procedure for obtaining the IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

    • Acquire a background spectrum.[4] This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal.[5] For a liquid sample, only a minimal amount is needed to cover the crystal surface.

  • Spectrum Acquisition:

    • If the instrument has a pressure arm, apply it to ensure good contact between the liquid sample and the ATR crystal.

    • Acquire the IR spectrum of the sample. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical measurement might involve 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • After the measurement is complete, carefully clean the ATR crystal with a soft tissue soaked in a suitable solvent to remove all traces of the sample.

Logical Relationship of Functional Groups and IR Peaks

The following diagram illustrates the correlation between the principal functional groups in this compound and their characteristic absorption regions in the IR spectrum.

G Functional Groups and IR Peaks of this compound cluster_molecule This compound cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) mol C(C)(C)=C(C(=O)OCC)(C(=O)OCC) C_O_stretch C=O Stretch (1730-1715) mol->C_O_stretch α,β-unsaturated ester C_C_stretch C=C Stretch (1680-1620) mol->C_C_stretch alkene C_O_single_stretch C-O Stretch (1300-1000) mol->C_O_single_stretch ester CH_stretch C-H Stretch (3000-2850) mol->CH_stretch alkyl groups

Caption: Correlation of functional groups in this compound with their IR peaks.

References

A Comparative Guide to the Mass Spectrometry of Diethyl Isopropylidenemalonate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the mass spectrometric behavior of Diethyl isopropylidenemalonate, Diethyl isopropylmalonate, and Diethyl malonate, complete with experimental data and detailed protocols.

This guide provides a comparative analysis of the mass spectrometry data for this compound and two closely related malonic acid esters: Diethyl isopropylmalonate and Diethyl malonate. Understanding the fragmentation patterns of these compounds is crucial for their identification and characterization in various research and development settings, including drug discovery and organic synthesis. This document presents a summary of their key mass spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the analytical workflow.

Comparative Mass Spectrometry Data

The electron ionization (EI) mass spectra of this compound and its comparators reveal distinct fragmentation patterns that can be used for their differentiation. The data presented below was obtained from the NIST Mass Spectrometry Data Center and PubChem.[1][2][3]

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Estimated Relative Intensities
This compound C10H16O4200.23200 (M+, low), 155 (High), 127 (Medium), 99 (High), 85 (Medium), 69 (Medium), 43 (Base)
Diethyl isopropylmalonate C10H18O4202.25202 (M+, low), 157 (High), 133 (Medium), 115 (Medium), 87 (Medium), 43 (Base)
Diethyl malonate C7H12O4160.17160 (M+, low), 115 (High), 88 (Medium), 60 (Medium), 43 (Medium), 29 (Base)

Note: Relative intensities are estimated from graphical data for this compound and may vary based on instrumentation and experimental conditions.

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound and related small molecules. This protocol is based on established methods for the analysis of malonate esters and similar volatile organic compounds.[2]

1. Sample Preparation:

  • Dissolve 1 mg of the analyte (this compound or a comparator) in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

2. Gas Chromatography (GC) Parameters:

  • GC System: Agilent 7890B GC or equivalent.

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Parameters:

  • MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

Experimental Workflow and Data Analysis

The overall workflow for the GC-MS analysis of this compound and its comparators involves several key steps, from sample introduction to data interpretation. The following diagram illustrates this logical progression.

GCMS_Workflow GC-MS Analysis Workflow for Malonate Esters cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_analysis Mass Spectrometry cluster_data_processing Data Processing Sample Analyte Sample Dissolution Dissolution & Dilution Sample->Dissolution Solvent Solvent (e.g., Dichloromethane) Solvent->Dissolution Injection Injection (1 µL) Dissolution->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalyzer Mass Analysis (Quadrupole) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection MassSpectrum Mass Spectrum Generation Detection->MassSpectrum LibrarySearch Library Comparison (NIST) MassSpectrum->LibrarySearch Interpretation Fragmentation Pattern Analysis MassSpectrum->Interpretation

Caption: A flowchart of the GC-MS experimental workflow.

Fragmentation Pathway Analysis

The fragmentation of these malonate esters under electron ionization provides valuable structural information.

  • Diethyl Malonate: The base peak at m/z 29 corresponds to the loss of an ethoxy radical followed by the loss of carbon monoxide and a hydrogen atom, forming the ethyl cation. The significant peak at m/z 115 arises from the loss of an ethoxy radical.

  • Diethyl Isopropylmalonate: The fragmentation is initiated by the loss of an ethoxy radical to form the ion at m/z 157. Subsequent loss of isopropylene (42 Da) leads to the fragment at m/z 115.

  • This compound: The presence of the double bond influences the fragmentation pathway. The prominent peak at m/z 155 is likely due to the loss of an ethoxy radical. The fragment at m/z 99 could be formed by a subsequent loss of isobutylene.

This comparative guide provides a foundational understanding of the mass spectrometric behavior of this compound and related compounds. The provided data and protocols can serve as a valuable resource for researchers in the fields of analytical chemistry, drug development, and organic synthesis.

References

A Head-to-Head Battle of Malonates: Unveiling the Contrasting Reactivity of Diethyl Isopropylidenemalonate and Diethyl Malonate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate building block is paramount to the success of a synthetic strategy. Diethyl malonate, a workhorse in organic synthesis, is prized for its nucleophilic character. In contrast, its derivative, diethyl isopropylidenemalonate, exhibits a distinct electrophilic nature. This guide provides an objective comparison of their reactivity, supported by experimental data, to inform their strategic application in complex molecule synthesis.

The fundamental difference in the reactivity of diethyl malonate and this compound lies in the nature of their α-carbon. In diethyl malonate, the methylene protons are acidic and can be readily abstracted to form a stabilized enolate, a potent nucleophile. Conversely, in this compound, the α-carbon is part of a double bond and is protected by an isopropylidene group, rendering the molecule an electrophile, specifically a Michael acceptor.

Diethyl Malonate: The Quintessential Nucleophile

Diethyl malonate is a cornerstone of C-C bond formation, primarily through the generation of its enolate. This nucleophile readily participates in a variety of classic organic reactions.

Key Reactions of Diethyl Malonate:
  • Malonic Ester Synthesis: A versatile method for the synthesis of carboxylic acids. The diethyl malonate enolate undergoes alkylation with alkyl halides, followed by hydrolysis and decarboxylation.

  • Knoevenagel Condensation: The reaction of the diethyl malonate enolate with aldehydes and ketones to form α,β-unsaturated esters. This reaction is a powerful tool for the construction of carbon-carbon double bonds.

  • Michael Addition: Acting as a Michael donor, the diethyl malonate enolate adds to α,β-unsaturated carbonyl compounds in a conjugate fashion, leading to the formation of 1,5-dicarbonyl compounds.

This compound: The Electrophilic Counterpart

The isopropylidene group in this compound transforms the malonate core into an electron-deficient alkene, making it susceptible to nucleophilic attack. This "protected" form of diethyl malonate, therefore, serves as an excellent Michael acceptor.[1]

Key Reactions of this compound:
  • Conjugate Addition of Nucleophiles: A variety of soft nucleophiles, such as amines, thiols, and carbanions (e.g., Grignard reagents), can add to the β-carbon of the isopropylidene group. This reaction is a valuable method for the synthesis of substituted malonate derivatives.

Comparative Performance: A Data-Driven Overview

The divergent reactivity of these two malonate derivatives is reflected in the types of reactions they undergo and the conditions required. The following table summarizes representative quantitative data from the literature for key transformations.

Reaction TypeMalonate DerivativeReactant(s)Catalyst/BaseSolventTimeYield (%)Reference
Michael Addition (as Donor) Diethyl MalonateChalconeNiCl₂ / (-)-SparteineToluene12 h90
Knoevenagel Condensation Diethyl MalonateBenzaldehydeImmobilized GelatineDMSO-85-90
Conjugate Addition (as Acceptor) This compoundMethylmagnesium IodideCopper(I) ChlorideDiethyl Ether-87-94
Synthesis of Derivative Diethyl MalonateAcetone, Acetic AnhydrideZinc ChlorideBenzene20-24 h46-49

Experimental Protocols

Synthesis of this compound from Diethyl Malonate

Procedure: A mixture of diethyl malonate (2.50 moles), acetone (3.73 moles), acetic anhydride (3.14 moles), and anhydrous zinc chloride (0.37 mole) is heated at reflux with stirring for 20–24 hours.[2] After cooling, the solution is diluted with benzene and washed with water. The organic layer is concentrated, and the residue is fractionally distilled under reduced pressure to yield this compound.

Michael Addition of Diethyl Malonate to Chalcone

Procedure: In a dry flask under a nitrogen atmosphere, NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in dry toluene are stirred at room temperature for 6 hours. Chalcone (1.0 equivalent) is then added, and the mixture is stirred for an additional 30 minutes. A solution of diethyl malonate (1.2 equivalents) in dry toluene is added slowly. The reaction is stirred until completion, quenched with dilute HCl, and extracted with ethyl acetate.

Conjugate Addition of a Grignard Reagent to this compound

Procedure: A solution of methylmagnesium iodide in anhydrous diethyl ether is cooled to 0–5 °C. Copper(I) chloride is added, and the mixture is maintained at -5 to 0 °C. A solution of this compound in diethyl ether is then added dropwise. The reaction is stirred and then quenched with a saturated aqueous solution of ammonium chloride. The product, diethyl tert-butylmalonate, is isolated by extraction and distillation.

Logical Relationships and Workflows

The choice between diethyl malonate and this compound is dictated by the desired synthetic outcome, as illustrated in the following diagrams.

Reactivity_Comparison Reactivity Pathways of Diethyl Malonate Derivatives cluster_DEM Diethyl Malonate (Nucleophile Precursor) cluster_Reactions Reactivity Pathways of Diethyl Malonate Derivatives DEM Diethyl Malonate Enolate Enolate (Nucleophile) DEM->Enolate Base Michael_Donor Michael Addition (Donor) Enolate->Michael_Donor Knoevenagel Knoevenagel Condensation Enolate->Knoevenagel Malonic_Ester_Synth Malonic Ester Synthesis Enolate->Malonic_Ester_Synth DIPM This compound Conjugate_Addition Conjugate Addition (Acceptor) DIPM->Conjugate_Addition Nucleophile

Caption: Divergent reactivity of diethyl malonate and this compound.

Synthetic_Workflow General Synthetic Workflow start Choose Malonate Derivative dem_path Diethyl Malonate (for Nucleophilic Attack) start->dem_path dipm_path This compound (for Electrophilic Role) start->dipm_path deprotonation Deprotonation (Base) dem_path->deprotonation reaction_dipm Reaction with Nucleophile (e.g., Amine, Thiol, Grignard) dipm_path->reaction_dipm reaction_dem Reaction with Electrophile (e.g., Alkyl Halide, Aldehyde) deprotonation->reaction_dem workup_dem Hydrolysis & Decarboxylation (if applicable) reaction_dem->workup_dem product_dem Final Product workup_dem->product_dem workup_dipm Workup reaction_dipm->workup_dipm product_dipm Final Product workup_dipm->product_dipm

Caption: Decision workflow for selecting the appropriate malonate derivative.

Conclusion

Diethyl malonate and this compound, while structurally related, exhibit fundamentally different and complementary reactivity profiles. Diethyl malonate serves as a robust nucleophile precursor, ideal for classical C-C bond-forming reactions such as the malonic ester synthesis, Knoevenagel condensation, and as a Michael donor. In contrast, the isopropylidene protection in this compound transforms it into an effective electrophile (Michael acceptor), enabling the conjugate addition of a wide range of nucleophiles. The choice between these two reagents should be guided by the desired bond disconnection and the intended role of the malonate moiety in the overall synthetic strategy. Understanding their distinct reactivity is key to leveraging their full potential in the synthesis of complex and valuable molecules.

References

A Comparative Guide to Diethyl Isopropylidenemalonate and Other Alkylidenemalonates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, alkylidenemalonates serve as versatile building blocks and pharmacologically active molecules. Among these, Diethyl isopropylidenemalonate distinguishes itself through its unique reactivity and synthetic utility. This guide provides an objective comparison of this compound with other representative alkylidenemalonates, namely Diethyl ethylidenemalonate and Diethyl benzylidenemalonate, focusing on their synthesis, reactivity in key chemical transformations, and potential biological activities. The information presented herein is supported by experimental data and established chemical principles to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Synthesis of Alkylidenemalonates: The Knoevenagel Condensation

The most common and effective method for synthesizing alkylidenemalonates is the Knoevenagel condensation.[1] This reaction involves the condensation of an active methylene compound, such as diethyl malonate, with a ketone or an aldehyde.[1]

General Reaction Scheme:

The choice of the carbonyl compound dictates the resulting alkylidene group. For instance, acetone, acetaldehyde, and benzaldehyde are used to synthesize this compound, Diethyl ethylidenemalonate, and Diethyl benzylidenemalonate, respectively.

Comparative Synthesis Data
AlkylidenemalonateCarbonyl PrecursorTypical CatalystExpected ReactivityRepresentative Yield
This compoundAcetonePiperidine, ZnCl2Moderate46-49%[2]
Diethyl ethylidenemalonateAcetaldehydePiperidine, Acetic AnhydrideHigh~70%[3]
Diethyl benzylidenemalonateBenzaldehydePiperidine/Benzoic AcidHigh89-91%[4]

Note: The yields are highly dependent on the specific reaction conditions, including catalyst, solvent, temperature, and reaction time. The provided yields are from literature reports and may not be directly comparable due to variations in experimental setups.

Reactivity Profile: The Michael Addition

Alkylidenemalonates are excellent Michael acceptors due to the electron-withdrawing nature of the two ester groups, which polarizes the carbon-carbon double bond and renders the β-carbon electrophilic.[5] This makes them susceptible to conjugate addition by a wide range of nucleophiles, a reaction known as the Michael addition.

General Reaction Scheme:

The reactivity of alkylidenemalonates in Michael additions is significantly influenced by steric and electronic factors of the alkylidene substituent.

Comparative Reactivity Analysis

Direct kinetic comparisons of Michael additions for this specific set of alkylidenemalonates are scarce. However, the principles of steric hindrance provide a strong basis for a comparative assessment.[6] Increased steric bulk around the β-carbon is expected to decrease the rate of nucleophilic attack.

AlkylidenemalonateSubstituent (R1, R2)Steric HindranceExpected Reactivity in Michael Addition
Diethyl ethylidenemalonateH, CH3LowHigh
Diethyl benzylidenemalonateH, PhModerateModerate
This compoundCH3, CH3HighLow

A study on the enantioselective Michael addition of malonates to α,β-unsaturated aryl esters demonstrated a decrease in reaction yield with increasing steric bulk of the nucleophile.[6] This principle can be extrapolated to the steric hindrance on the Michael acceptor. Therefore, it is anticipated that the reactivity would follow the order: Diethyl ethylidenemalonate > Diethyl benzylidenemalonate > this compound. The phenyl group in Diethyl benzylidenemalonate, while larger than a methyl group, is planar and its electronic effects can also influence reactivity.

Biological Activity: Histone Acetyltransferase (HAT) Inhibition

Recent research has identified long-chain alkylidenemalonates as modulators of histone acetyltransferases (HATs), which are enzymes that play a crucial role in epigenetic regulation and are implicated in various diseases, including cancer.[7][8] Specifically, some alkylidenemalonates have been shown to inhibit the p300/CBP HAT family.[9][10]

Comparative Biological Activity

While specific IC50 values for the direct comparison of this compound, Diethyl ethylidenemalonate, and Diethyl benzylidenemalonate as HAT inhibitors are not available in the reviewed literature, structure-activity relationship (SAR) studies on similar compounds can provide insights. The lipophilicity and the nature of the alkylidene substituent are expected to influence the inhibitory activity.

AlkylidenemalonateKey Structural FeatureExpected Influence on HAT Inhibition (Hypothetical)
This compoundBranched, aliphaticModerate lipophilicity, may fit into the active site.
Diethyl ethylidenemalonateSmall, aliphaticLower lipophilicity compared to the isopropylidene analogue.
Diethyl benzylidenemalonateAromatic, planarIncreased lipophilicity and potential for π-stacking interactions.

Hypothetical IC50 Values for p300 HAT Inhibition:

CompoundPredicted IC50 (µM)
This compound10 - 20
Diethyl ethylidenemalonate> 20
Diethyl benzylidenemalonate5 - 15

Note: These are hypothetical values based on general SAR principles and are intended for illustrative purposes only. Experimental validation is required.

Signaling Pathway: p300/CBP HAT Inhibition

Alkylidenemalonates can act as competitive inhibitors of acetyl-CoA, the cofactor for HAT enzymes like p300/CBP.[10] By blocking the acetyl-CoA binding site, these compounds prevent the acetylation of histone and non-histone proteins, which in turn can modulate gene expression pathways, such as the NF-κB signaling pathway, and induce cellular responses like apoptosis in cancer cells.[7]

HAT_Inhibition_Pathway cluster_0 Cellular Environment Alkylidenemalonate Alkylidenemalonate (e.g., this compound) p300_CBP p300/CBP HAT Alkylidenemalonate->p300_CBP Inhibits Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate Histones Histones p300_CBP->Histones Acetylation Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: p300/CBP HAT Inhibition Pathway by Alkylidenemalonates.

Experimental Protocols

A. General Protocol for Knoevenagel Condensation

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (1.0 eq), the corresponding aldehyde or ketone (1.1 eq), and a suitable solvent (e.g., toluene or ethanol).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq). For less reactive ketones, a co-catalyst like acetic acid or a Lewis acid like ZnCl2 may be beneficial.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 24 hours.

  • Work-up and Purification: After completion, cool the reaction mixture and dilute it with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

B. General Protocol for Michael Addition

This protocol outlines a general procedure for the addition of a nucleophile to an alkylidenemalonate.

  • Nucleophile Preparation: If the nucleophile is not already in its active form (e.g., an enolate), prepare it by reacting the corresponding precursor with a suitable base (e.g., sodium ethoxide in ethanol) under an inert atmosphere.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the alkylidenemalonate (1.0 eq) in a dry solvent (e.g., THF or ethanol).

  • Addition: Slowly add the solution of the activated nucleophile to the solution of the alkylidenemalonate at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench it by adding a proton source (e.g., saturated aqueous ammonium chloride solution). Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

C. Protocol for Determining IC50 Values for Enzyme Inhibition

This is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against an enzyme.[11][12]

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor at known concentrations in a suitable buffer.

  • Assay Setup: In a multi-well plate, set up a series of reactions. Each well should contain the enzyme and substrate at fixed concentrations. Add the inhibitor at varying concentrations (typically a serial dilution). Include control wells with no inhibitor.

  • Reaction Initiation and Incubation: Initiate the reaction by adding one of the components (e.g., the substrate) and incubate the plate at a constant temperature for a set period.

  • Detection: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This compound presents a unique profile among alkylidenemalonates. Its synthesis from the readily available and less reactive ketone, acetone, makes it an accessible building block. However, its increased steric hindrance compared to analogues derived from aldehydes, such as Diethyl ethylidenemalonate and Diethyl benzylidenemalonate, renders it less reactive in nucleophilic additions like the Michael reaction. This lower reactivity can be advantageous in certain synthetic strategies where selectivity is desired.

In the context of drug development, the potential for alkylidenemalonates to act as HAT inhibitors opens up exciting avenues for research. While direct comparative data is needed, the structural variations between this compound and other alkylidenemalonates suggest that they may exhibit different potencies and selectivities, a crucial aspect for the development of targeted therapies. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further explore the chemical and biological properties of this important class of compounds.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of Diethyl Isopropylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of diethyl isopropylidenemalonate, a valuable intermediate in organic synthesis. We offer a detailed comparison of a standard synthetic method with modern, alternative approaches, supported by experimental protocols. Furthermore, this guide outlines the complete spectroscopic validation of the target compound, presenting reference data in clearly structured tables for accurate characterization.

Synthesis Methodologies: A Comparative Analysis

The most common route to this compound is the Knoevenagel condensation between diethyl malonate and acetone. While effective, this reaction can be catalyzed and promoted in various ways, each with distinct advantages and disadvantages regarding efficiency, reaction time, and environmental impact.

Standard Method: Zinc Chloride/Acetic Anhydride This classical approach utilizes zinc chloride (ZnCl₂) as a Lewis acid catalyst in the presence of acetic anhydride, which acts as a dehydrating agent to drive the reaction towards the product. It is a well-established and reliable method, though it often requires prolonged reaction times and reflux temperatures.

Alternative Method: Titanium(IV) Chloride-Mediated Condensation A powerful Lewis acid, titanium(IV) chloride (TiCl₄), can effectively catalyze the Knoevenagel condensation, often in conjunction with a base like pyridine. This method can lead to higher yields and may proceed under milder conditions compared to the standard protocol. The formation of a titanium enolate intermediate is key to this transformation.

Modern Green Alternatives: Microwave and Ultrasound-Assisted Synthesis To address the need for more sustainable and efficient chemical processes, microwave irradiation and ultrasound have been applied to the Knoevenagel condensation.

  • Microwave-Assisted Synthesis: This technique uses microwave energy to rapidly and uniformly heat the reaction mixture, often leading to a dramatic reduction in reaction times and improved yields. These reactions can frequently be performed under solvent-free conditions.

  • Ultrasound-Assisted Synthesis (Sonochemistry): This method employs acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields. Sonochemistry provides a mechanical-energy-based alternative to thermal heating.

Performance Comparison

The following table summarizes the key performance indicators for the different synthetic approaches.

FeatureStandard Method (ZnCl₂/Ac₂O)Alternative: TiCl₄-MediatedAlternative: Microwave-AssistedAlternative: Ultrasound-Assisted
Catalyst/Promoter Zinc Chloride, Acetic AnhydrideTitanium(IV) Chloride, PyridineOften catalyst-free or solid-supportedOften catalyst-free or simple base
Typical Reaction Time 20-24 hours3-5 hours (estimated)5-20 minutes (typical)15-60 minutes (typical)
Temperature Reflux (e.g., ~110-120 °C)0 °C to Room TemperatureElevated (e.g., 80-120 °C)Room Temperature
Reported Yield 41-49%Generally high (70-90% for analogs)High to excellent (85-98% for analogs)High to excellent (80-95% for analogs)
Environmental Impact Use of benzene/toluene, long heatingUse of chlorinated solvents, strong Lewis acidOften solvent-free, reduced energyReduced energy consumption

Visualized Experimental Workflow

The overall process, from selecting a synthetic route to the final validation of the product, is illustrated below. This workflow highlights the key stages involved in the preparation and characterization of this compound.

G cluster_synthesis Synthesis Stage cluster_validation Purification & Validation Stage Reactants Diethyl Malonate + Acetone Method_Selection Method Selection (Standard vs. Alternative) Reactants->Method_Selection Synthesis Knoevenagel Condensation Method_Selection->Synthesis Execute Protocol Crude_Product Crude Diethyl isopropylidenemalonate Synthesis->Crude_Product Purification Workup & Fractional Distillation Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy Validation Structure Confirmation & Purity Check Spectroscopy->Validation

Fig. 1: General workflow for the synthesis and validation of this compound.

Experimental Protocols

Standard Synthesis: Knoevenagel Condensation with ZnCl₂ and Acetic Anhydride

This protocol is adapted from a well-established procedure.

Reagents:

  • Diethyl malonate (2.50 moles)

  • Acetone (3.73 moles)

  • Acetic anhydride (3.14 moles)

  • Anhydrous zinc chloride (0.37 moles)

  • Benzene

  • Water

Procedure:

  • Charge a 2-L flask equipped with a magnetic stirrer and a reflux condenser with diethyl malonate, acetone, acetic anhydride, and anhydrous zinc chloride.

  • Heat the solution at reflux with stirring for 20-24 hours.

  • Cool the reaction mixture and dilute it with approximately 300-350 mL of benzene.

  • Wash the resulting solution with four 500-mL portions of water.

  • Combine the aqueous layers and extract with two 100-mL portions of benzene.

  • Combine all benzene solutions and concentrate using a rotary evaporator.

  • Fractionally distill the residual liquid under reduced pressure. Collect the fraction boiling at 110-115 °C (9-10 mmHg) to yield this compound as a colorless liquid (Yield: 46-49%).

Alternative Synthesis: TiCl₄-Mediated Knoevenagel Condensation (Representative Protocol)

This is a representative protocol for a Lewis acid-mediated condensation, adapted for the specific reactants.

Reagents:

  • Diethyl malonate (10 mmol)

  • Acetone (12 mmol)

  • Titanium(IV) chloride (TiCl₄) (12 mmol)

  • Pyridine (25 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve diethyl malonate and acetone in CH₂Cl₂ in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add TiCl₄ to the stirred solution.

  • Add pyridine dropwise to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the final product.

Spectroscopic Validation Data

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic methods. The following tables summarize the expected data.

Table 1: ¹H NMR Spectroscopic Data

(Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.22Quartet4H-O-CH₂ -CH₃
~2.05Singlet6HC=C(CH₃ )₂
~1.27Triplet6H-O-CH₂-CH₃

Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~165.5C =O
~152.0C =C(CH₃)₂
~120.0C=C (COOEt)₂
~61.0-O-CH₂ -CH₃
~24.0C=C(CH₃ )₂
~14.0-O-CH₂-CH₃

Spectra available from PubChem and ChemicalBook.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (sp³)
~1725StrongC=O stretch (ester)
~1645MediumC=C stretch (alkene)
~1250StrongC-O stretch (ester)

Data sourced from NIST WebBook and PubChem.

Table 4: Mass Spectrometry (MS) Data

(Method: Electron Ionization - EI)

m/zRelative IntensityPossible Fragment
200Moderate[M]⁺ (Molecular Ion)
155High[M - OEt]⁺
127High[M - COOEt]⁺
111Moderate[M - Et - COOEt]⁺

Data sourced from NIST WebBook.

Logical Comparison of Synthesis Pathways

The choice of synthetic method involves a trade-off between traditional reliability and modern efficiency and sustainability. The following diagram illustrates the logical considerations when comparing these pathways.

G cluster_std Standard Method Attributes cluster_alt Alternative Methods Attributes center Choice of Synthetic Method std_method Standard Method (ZnCl₂/Ac₂O) center->std_method alt_methods Alternative Methods (TiCl₄, MW, US) center->alt_methods std_pro1 Pro: Well-established, reliable std_method->std_pro1 std_con1 Con: Long reaction time std_method->std_con1 std_con2 Con: High energy input (reflux) std_method->std_con2 std_con3 Con: Use of hazardous solvents std_method->std_con3 alt_pro1 Pro: Rapid reaction times alt_methods->alt_pro1 alt_pro2 Pro: Higher yields (often) alt_methods->alt_pro2 alt_pro3 Pro: Greener (solvent-free, less energy) alt_methods->alt_pro3 alt_con1 Con: Requires specialized equipment (Microwave/Ultrasound) alt_methods->alt_con1

Fig. 2: Decision factors for selecting a synthesis method for this compound.

A Comparative Analysis of the Reactivity of Diethyl Isopropylidenemalonate and Ethyl Acetoacetate in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Diethyl Isopropylidenemalonate and Ethyl Acetoacetate, two pivotal reagents in synthetic organic chemistry. Understanding their distinct reactivity profiles is crucial for the strategic design of synthetic routes in drug development and other chemical industries. This document summarizes quantitative data from key reactions, provides detailed experimental protocols, and visualizes reaction pathways to facilitate informed decision-making in the laboratory.

Introduction: Structural and Electronic Differences

The reactivity of this compound and Ethyl Acetoacetate is fundamentally governed by their distinct structural and electronic properties. Ethyl acetoacetate is a β-keto ester, while this compound is a derivative of malonic acid, specifically an alkylidenemalonate.

The key difference lies in the nature of the acidic protons. In ethyl acetoacetate, the α-protons are flanked by a ketone and an ester group, rendering them acidic and readily removable by a base to form a resonance-stabilized enolate. The pKa of the α-proton in ethyl acetoacetate is approximately 10.7 in water[1].

This compound, on the other hand, lacks α-protons on a saturated carbon. Instead, it possesses a carbon-carbon double bond conjugated to two ester groups. Its reactivity is primarily centered on conjugate additions (Michael-type reactions) to the electrophilic β-carbon of the isopropylidene group[2]. While this compound itself does not have acidic protons comparable to ethyl acetoacetate, its precursor, diethyl malonate, is often used in similar reactions. The pKa of the methylene protons in diethyl malonate is around 13[3]. This difference in acidity directly impacts the choice of base and reaction conditions required to generate the reactive nucleophile.

Reactivity in Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. Both ethyl acetoacetate and malonate esters (as a proxy for this compound's reactivity in forming the initial C-C bond) are excellent Michael donors.

Comparative Data for Michael Addition to Chalcones

Michael DonorMichael AcceptorCatalystSolventTime (h)Temp. (°C)Yield (%)Reference
Diethyl Malonate3-Aryl-1-(2-thienyl)prop-2-en-1-onesKOt-BuCH2Cl23-4RT72-94[4]
Diethyl MalonateChalconeNiCl2 / (-)-SparteineToluene52590[5]
Ethyl AcetoacetateChalconeBarium HydroxideEthanol16RT-[6]

Discussion:

Reactivity in Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active hydrogen compound and an aldehyde or ketone, catalyzed by a weak base, leading to a C=C bond formation.

Comparative Data for Knoevenagel Condensation with Benzaldehyde

Active Methylene CompoundAldehydeCatalystSolventTime (h)Temp. (°C)Yield (%)Reference
Diethyl MalonateBenzaldehydePiperidine/Benzoic AcidBenzene11-18130-14089-91[7]
Diethyl MalonateBenzaldehydeImmobilized GelatineDMSO-RT85-89[8]
Ethyl AcetoacetateBenzaldehydePiperidine--0-[9]

Discussion:

Diethyl malonate demonstrates high yields in the Knoevenagel condensation with benzaldehyde under various conditions, including traditional reflux in benzene and greener, room temperature conditions using an immobilized catalyst[7][8]. Ethyl acetoacetate is also a classic substrate for this reaction[9][10]. The choice of catalyst and the removal of water are crucial for driving the reaction to completion[9]. The slightly lower acidity of diethyl malonate compared to ethyl acetoacetate might necessitate slightly more forcing conditions in some cases, but both are highly effective nucleophiles in this transformation.

Experimental Protocols

Michael Addition of Diethyl Malonate to a Chalcone Derivative

This protocol is adapted from the synthesis of chalcone-diethyl malonate derivatives[4].

Materials:

  • 3-Aryl-1-(2-thienyl)prop-2-en-1-one (1 mmol)

  • Diethyl malonate (1 mmol)

  • Potassium tert-butoxide (catalytic amount)

  • Dichloromethane (CH2Cl2) (5 mL)

  • Water

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • n-Hexane

Procedure:

  • To a solution of the chalcone derivative (1 mmol) and diethyl malonate (1 mmol) in CH2Cl2 (5 mL) at room temperature, add a catalytic amount of potassium tert-butoxide.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with CH2Cl2.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure (45 °C, 20 mmHg).

  • Purify the crude product by silica gel column chromatography using a mixture of CH2Cl2 and n-hexane (3:2) as the eluent to afford the diethyl malonate adduct.

Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde

This protocol is based on the procedure described in Organic Syntheses[7].

Materials:

  • Diethyl malonate (0.63 mol)

  • Benzaldehyde (0.66 mol)

  • Piperidine (2-7 mL, depending on the benzoic acid content of the benzaldehyde)

  • Benzene (200 mL)

  • 1 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a reflux condenser and a Dean-Stark trap, combine diethyl malonate (0.63 mol), benzaldehyde (containing a small amount of benzoic acid, or with added benzoic acid), piperidine, and benzene (200 mL).

  • Reflux the mixture vigorously in an oil bath at 130-140 °C until no more water is collected in the Dean-Stark trap (approximately 11-18 hours).

  • Cool the reaction mixture and add 100 mL of benzene.

  • Wash the solution successively with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and 100 mL of a saturated sodium bicarbonate solution.

  • Extract the aqueous washings with a single 50-mL portion of benzene and combine the organic layers.

  • Dry the organic solution with anhydrous sodium sulfate.

  • Remove the benzene under reduced pressure.

  • Distill the residue under reduced pressure to obtain the pure ethyl benzalmalonate.

Visualizations

Michael_Addition cluster_nuc Nucleophile Generation cluster_add Conjugate Addition cluster_prot Protonation nuc Diethyl Malonate or Ethyl Acetoacetate base Base (e.g., NaOEt) nuc->base + enolate Enolate (Nucleophile) base->enolate Deprotonation acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) enolate->acceptor intermediate Enolate Intermediate acceptor->intermediate Nucleophilic Attack proton_source Proton Source (e.g., H₂O) intermediate->proton_source + product Michael Adduct intermediate->product proton_source->product Protonation

Caption: General mechanism of a Michael Addition reaction.

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation & Dehydration active_methylene Active Methylene Compound base Base (e.g., Piperidine) active_methylene->base + enolate Enolate base->enolate carbonyl Aldehyde or Ketone enolate->carbonyl alkoxide Alkoxide Intermediate carbonyl->alkoxide proton H⁺ alkoxide->proton + alcohol β-Hydroxy Adduct alkoxide->alcohol proton->alcohol product α,β-Unsaturated Product alcohol->product - H₂O

Caption: General mechanism of a Knoevenagel Condensation.

Experimental_Workflow start Start reagents Combine Reactants and Solvent start->reagents catalyst Add Catalyst reagents->catalyst reaction Stir at Specified Temperature catalyst->reaction monitoring Monitor Reaction (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying purification Purification (Column Chromatography, Distillation, or Recrystallization) drying->purification analysis Characterization (NMR, IR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for organic synthesis.

References

Confirming the Structure of Diethyl tert-butylmalonate from Diethyl isopropylidenemalonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Diethyl tert-butylmalonate and its precursor, Diethyl isopropylidenemalonate. It details the synthetic route for the conversion, presents key experimental data for structural confirmation, and discusses alternative synthetic approaches. This information is intended to assist researchers in unequivocally identifying the final product and understanding the nuances of the synthesis.

Structural and Spectroscopic Comparison

The transformation of this compound to Diethyl tert-butylmalonate involves the saturation of a carbon-carbon double bond and the addition of a methyl group, resulting in a significant change from a planar isopropylidene group to a bulky tetrahedral tert-butyl group. These structural differences are readily observable through various spectroscopic techniques.

PropertyThis compound (Starting Material)Diethyl tert-butylmalonate (Product)Structural Change
Molecular Formula C₁₀H₁₆O₄[1]C₁₁H₂₀O₄[2]Addition of CH₄
Molecular Weight 200.23 g/mol [1]216.27 g/mol [2]Increase of 16.04 g/mol
¹H NMR Signals for vinyl methyl protons (~1.8-2.2 ppm) and no signal for a methine proton.Absence of vinyl methyl proton signals and appearance of a characteristic singlet for the nine tert-butyl protons (~1.0 ppm) and a singlet for the methine proton (~3.0 ppm).Loss of alkene protons, gain of tert-butyl and methine protons.
¹³C NMR Signals for sp² hybridized carbons of the C=C double bond (~128 ppm and ~155 ppm).Absence of sp² carbon signals and appearance of a quaternary carbon signal (~32 ppm) and a methine carbon signal (~58 ppm) for the tert-butyl group.Conversion of alkene carbons to a saturated carbon center.
IR Spectroscopy Characteristic C=C stretching absorption (~1650 cm⁻¹).[3]Absence of the C=C stretching absorption.[3]Disappearance of the carbon-carbon double bond.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 200.[1]Molecular ion peak (M⁺) at m/z 216.[2]Shift in molecular ion peak corresponding to the addition of a methyl group.

Recommended Synthesis: Conjugate Addition of a Gilman Reagent

The most reliable method for the synthesis of Diethyl tert-butylmalonate from this compound is through the conjugate addition of a methyl group using a Gilman reagent (lithium dimethylcuprate). This method is favored due to its high yield and selectivity.

Experimental Protocol

Part A: Synthesis of this compound

  • To a 2-liter flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (400 g, 2.50 moles), acetone (216 g, 3.73 moles), acetic anhydride (320 g, 3.14 moles), and anhydrous zinc chloride (50 g, 0.37 mole).

  • Heat the mixture at reflux with stirring for 20-24 hours.

  • Cool the reaction mixture and dilute it with 300-350 mL of benzene.

  • Wash the organic solution with four 500-mL portions of water.

  • Extract the combined aqueous layers with two 100-mL portions of benzene.

  • Combine all benzene extracts and concentrate them using a rotary evaporator.

  • Fractionally distill the residue under reduced pressure to obtain this compound as a colorless liquid (yield: 46-49%).

Part B: Synthesis of Diethyl tert-butylmalonate

  • Prepare a solution of methylmagnesium iodide from magnesium turnings (14.6 g, 0.60 mole) and methyl iodide (88.0 g, 0.62 mole) in 400 mL of anhydrous ether.

  • Cool the Grignard reagent to 0-5 °C in an ice-salt bath.

  • Add copper(I) chloride (1.0 g, 0.010 mole) to the stirred solution.

  • While maintaining the temperature at -5 to 0 °C, add a solution of this compound (100 g, 0.500 mole) in 100 mL of anhydrous ether dropwise over 80-90 minutes.

  • After the addition is complete, remove the cooling bath and stir the reaction mixture for 30 minutes.

  • Pour the reaction mixture onto a mixture of 500-1000 g of ice and 400 mL of 10% sulfuric acid.

  • Separate the ether layer and extract the aqueous phase with three 200-mL portions of ether.

  • Combine the ether solutions, wash with 100 mL of saturated aqueous sodium thiosulfate, and dry over magnesium sulfate.

  • Concentrate the solution using a rotary evaporator and distill the residue under reduced pressure to yield Diethyl tert-butylmalonate as a colorless liquid (yield: 87-94%).

Alternative Synthesis Method

An alternative route to Diethyl tert-butylmalonate is the direct alkylation of diethyl malonate with a tert-butyl halide (e.g., tert-butyl bromide or tert-butyl chloride). This method, however, is generally not recommended due to low yields. The strong basic conditions required to deprotonate diethyl malonate promote the competing E2 elimination reaction of the tertiary alkyl halide, leading to the formation of isobutylene as the major product.

Workflow and Comparison Diagrams

Synthesis_Workflow Synthesis Workflow: this compound to Diethyl tert-butylmalonate cluster_start Starting Materials cluster_product1 Intermediate cluster_reagents Reagents for Conversion cluster_product2 Final Product Diethyl Malonate Diethyl Malonate This compound This compound Diethyl Malonate->this compound Acetic Anhydride, ZnCl₂, Reflux Acetone Acetone Acetone->this compound Diethyl tert-butylmalonate Diethyl tert-butylmalonate This compound->Diethyl tert-butylmalonate 1. MeMgI, CuCl 2. H₃O⁺ workup Methylmagnesium Iodide Methylmagnesium Iodide Methylmagnesium Iodide->Diethyl tert-butylmalonate Copper(I) Chloride Copper(I) Chloride Copper(I) Chloride->Diethyl tert-butylmalonate

Caption: Reaction scheme for the synthesis of Diethyl tert-butylmalonate.

Comparison_Logic Comparison of Synthetic Routes to Diethyl tert-butylmalonate cluster_route1 Conjugate Addition Route (Recommended) cluster_route2 Direct Alkylation Route (Alternative) Diethyl Malonate Diethyl Malonate To this compound Knoevenagel Condensation Diethyl Malonate->To this compound Direct Alkylation SN2 with tert-butyl halide Diethyl Malonate->Direct Alkylation Conjugate Addition Michael Addition (Gilman Reagent) To this compound->Conjugate Addition High Yield High Yield Conjugate Addition->High Yield Low Yield Low Yield Direct Alkylation->Low Yield Competition E2 Elimination (Major Pathway) Direct Alkylation->Competition

Caption: Comparison of synthetic strategies for Diethyl tert-butylmalonate.

References

Safety Operating Guide

Proper Disposal of Diethyl Isopropylidenemalonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for substances like diethyl isopropylidenemalonate is essential not only for compliance with regulations but also for the protection of personnel and the environment. This guide provides detailed, procedural information for the safe handling and disposal of this compound.

Chemical waste is regulated at a federal level by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), with state and local authorities often implementing these regulations.[1][2][3][4] Therefore, all laboratory personnel must treat chemical waste, including this compound, as hazardous unless confirmed otherwise by an environmental health and safety professional.[5]

Chemical and Hazard Profile

A clear understanding of the substance's properties is the first step in safe handling and disposal. While some sources report that this compound does not meet the criteria for GHS hazard classification, others classify it as a combustible liquid.[6] One safety data sheet recommends disposal via chemical incineration, noting the material is highly flammable.[7] Given the potential hazards, a cautious approach is mandatory.

PropertyData
Molecular Formula C10H16O4[6]
Molecular Weight 200.23 g/mol [6]
Appearance Colorless to light yellow liquid[8]
Hazards Combustible liquid. May cause eye irritation[8]. Reacts with strong oxidants[9].
Toxicity Considered to have low acute toxicity, though may cause mild irritation[8]. Harmful to aquatic life.

Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of unused, surplus, or waste this compound. Spilled materials and contaminated items (e.g., absorbent pads, glassware) should also be treated as hazardous waste and disposed of following these procedures.[5][10]

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste : Treat all unwanted this compound as hazardous chemical waste.[3][5] Do not dispose of it down the drain or in regular trash.[1][11]

  • Segregate Incompatibles : Store waste this compound separately from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent hazardous reactions.[12][13]

Step 2: Container Selection and Labeling
  • Choose a Suitable Container :

    • Use a container that is in good condition, free of leaks, and compatible with the chemical.[10] Plastic bottles are often preferred for hazardous waste when compatibility is not an issue.[1]

    • The container must have a secure, tight-fitting lid.[10] Keep the container closed at all times except when adding waste.[3][10]

    • Do not use food-grade containers like milk jugs.[3]

  • Label the Container Immediately :

    • As soon as waste is added, affix a "Hazardous Waste" tag or label provided by your institution's Environmental Health & Safety (EHS) department.[1][5]

    • The label must include:

      • The words "Hazardous Waste".[1]

      • The full, common chemical name: "this compound". Do not use abbreviations or chemical formulas.[1]

      • For mixtures, list all components and their approximate percentages.[12]

      • The date of waste generation.[1]

      • The location of origin (e.g., building, room number) and the Principal Investigator's name.[1]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • Location : The SAA should be at or near the point of generation and under the direct control of laboratory personnel.[4]

  • Containment : It is best practice to use secondary containment (such as a tray or tub) to capture any potential leaks.[5]

  • Volume Limits : Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[5]

Step 4: Arranging for Disposal
  • Contact EHS : Once the container is full or ready for disposal, contact your institution's EHS office (also known as Radiological and Environmental Management or OCRS at some institutions) to arrange for pickup.[3][5]

  • Submit Paperwork : Complete and submit any required forms, such as a Hazardous Waste Information Form, to the EHS office.[1]

  • Professional Disposal : The EHS department will ensure the waste is transported to a licensed professional waste disposal company for final treatment, which may include chemical incineration.[1][7]

Step 5: Disposal of Empty Containers
  • Acute vs. Non-Acute Hazardous Waste : For a container that held an acute hazardous waste, it must be triple-rinsed with a suitable solvent.[5] The collected rinseate must be managed as hazardous waste.[5][10]

  • Decontamination : For a container that held a non-acute hazardous chemical like this compound, ensure it is fully empty.

  • Disposal : Once empty, deface or remove all hazardous labels from the container. The container can then typically be disposed of in the regular trash.[5]

Procedural Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Waste Management Stages start This compound to be discarded waste_id Classify as Hazardous Chemical Waste start->waste_id container_prep Select & Label Compatible Container (per EHS guidelines) waste_id->container_prep storage Store in Designated Satellite Accumulation Area (SAA) container_prep->storage segregation Segregate from Incompatible Chemicals (e.g., Strong Oxidants) storage->segregation pickup Container Full or No Longer Needed: Contact EHS for Pickup segregation->pickup end Disposal by Licensed Facility pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Isopropylidenemalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Diethyl isopropylidenemalonate. Adherence to these procedures is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

This compound is a combustible liquid that can cause skin and eye irritation.[1] Proper personal protective equipment (PPE) and handling procedures are paramount to minimize exposure and ensure safety. This guide offers detailed, step-by-step instructions for the safe use of this compound, from initial handling to final disposal.

I. Personal Protective Equipment (PPE) at a Glance

A risk assessment should always be conducted to ensure the appropriate PPE is selected for the specific laboratory task. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Purpose Regulatory Standard (Example)
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and incidental contact.OSHA 29 CFR 1910.133, EN166
Hand Protection Butyl rubber or Viton™ gloves. Nitrile gloves may be suitable for short-term use with incidental contact, but are not recommended for prolonged exposure to esters.[2][3]Prevents skin contact and irritation.[1] The choice of glove material is critical for chemical resistance.[3][4][5]EN 374
Body Protection Polyester/cotton blend lab coat for general use.[6] A chemical-resistant apron (e.g., PVC) worn over the lab coat is recommended for tasks with a higher risk of splashes.[7] For work with flammable materials, a flame-resistant (FR) lab coat should be considered.[8][9]Protects skin and personal clothing from contamination.[8][9]
Respiratory Protection Not typically required for small-scale use in a well-ventilated area. If vapors are likely to be generated or in the event of a spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[4][10][11][12]Protects against inhalation of potentially irritating vapors.NIOSH 42 CFR 84
II. Step-by-Step Handling Protocol

A. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit rated for flammable liquids readily available.

B. Donning Personal Protective Equipment (PPE):

  • Lab Coat: Put on a properly fitting lab coat, ensuring it is fully buttoned or snapped.[9]

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Gloves: Inspect gloves for any signs of degradation or puncture before use. Don the appropriate chemical-resistant gloves.

C. Handling the Chemical:

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames as the substance is a combustible liquid.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[1]

D. Doffing Personal Protective Equipment (PPE):

  • Gloves: Remove gloves using the proper technique to avoid skin contact with the outer surface.

  • Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste through a licensed professional waste disposal service.[3] Do not pour down the drain.
Contaminated Labware (e.g., pipettes, vials) Rinse with a suitable solvent (e.g., ethanol or acetone) in a designated waste container. The rinsate should be disposed of as hazardous waste. The cleaned labware can then be washed normally.
Contaminated PPE (e.g., gloves, disposable aprons) Place in a designated, sealed waste bag and dispose of as solid hazardous waste.
Spill Debris Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste.
IV. Emergency Procedures
Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. For large spills, or if you are unsure, contact your institution's emergency response team.

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_start Start: Task Requiring This compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_selection->eng_controls don_ppe Don PPE eng_controls->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem doff_ppe Doff PPE handle_chem->doff_ppe waste_disposal Dispose of Waste (Chemical, Contaminated PPE) doff_ppe->waste_disposal cleanup Clean Work Area waste_disposal->cleanup hand_wash Wash Hands cleanup->hand_wash end_process End of Process hand_wash->end_process

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Diethyl isopropylidenemalonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.